Product packaging for Morpholine laurate(Cat. No.:CAS No. 21778-29-0)

Morpholine laurate

Cat. No.: B15486046
CAS No.: 21778-29-0
M. Wt: 287.44 g/mol
InChI Key: XOCPFOARSHYLBQ-UHFFFAOYSA-N
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Description

Morpholine laurate is a useful research compound. Its molecular formula is C12H24O2.C4H9NO and its molecular weight is 287.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O2.C4H9NO<br>C16H33NO3 B15486046 Morpholine laurate CAS No. 21778-29-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

21778-29-0

Molecular Formula

C12H24O2.C4H9NO
C16H33NO3

Molecular Weight

287.44 g/mol

IUPAC Name

dodecanoic acid;morpholine

InChI

InChI=1S/C12H24O2.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-3-6-4-2-5-1/h2-11H2,1H3,(H,13,14);5H,1-4H2

InChI Key

XOCPFOARSHYLBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)O.C1COCCN1

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Morpholine Laurate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine (B109124) laurate, a salt formed from the reaction of morpholine and lauric acid, is a compound with potential applications in various scientific and industrial fields, including drug development, due to its surfactant-like properties. Understanding its physicochemical characteristics is fundamental to harnessing its potential. This technical guide provides a comprehensive overview of the known physicochemical properties of morpholine laurate, its parent compounds, and detailed experimental protocols for their determination.

Morpholine, a heterocyclic amine, is recognized for its utility as a building block in the synthesis of various active pharmaceutical ingredients, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib.[1][2][3] Its derivatives are also explored for a wide range of pharmacological activities. Lauric acid, a saturated fatty acid, is a common excipient in pharmaceutical formulations. The combination of these two molecules into this compound results in an ionic compound with amphiphilic characteristics, suggesting its potential use as an emulsifier, solubilizing agent, or component in drug delivery systems.[4]

This document summarizes the available quantitative data, outlines detailed experimental methodologies for property determination, and provides visual representations of its synthesis and characterization workflow.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and its constituent parent compounds, Morpholine and Lauric Acid.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₃₃NO₃[5]
Molecular Weight 287.44 g/mol [5]
IUPAC Name dodecanoic acid;morpholine[5]
CAS Number 21778-29-0[5]
Physical State Not explicitly specified, likely a waxy solid or viscous liquid at room temperature.Inferred from properties of parent compounds
Melting Point Data not available.
Boiling Point Data not available.
Solubility Data not available. Expected to have amphiphilic properties.Inferred from structure
pKa Data not available.

Table 2: Physicochemical Properties of Morpholine

PropertyValueSource
Molecular Formula C₄H₉NO[1][6]
Molecular Weight 87.12 g/mol [7]
Melting Point -5 °C to -7 °C[6][7][8]
Boiling Point 129 °C[1][7][9]
Density 1.007 g/cm³[9]
pKa of Conjugate Acid 8.36[1]
Solubility in Water Miscible[1][9]
Solubility in Organic Solvents Miscible with acetone, alcohols, benzene, diethyl ether.[9]

Table 3: Physicochemical Properties of Lauric Acid

PropertyValueSource
Molecular Formula C₁₂H₂₄O₂
Molecular Weight 200.32 g/mol
Melting Point 43-45 °C
Boiling Point 298.9 °C
Density 0.883 g/cm³
pKa ~4.2
Solubility in Water Insoluble
Solubility in Organic Solvents Soluble in ethanol, ether, chloroform.

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties of a compound like this compound are provided below. These are generalized protocols based on standard laboratory practices for similar substances.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to determine the thermal transitions of a material, including its melting point.

  • Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling system.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Experimental Procedure:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a low temperature, for instance, -20°C.

    • Heat the sample at a controlled rate, typically 10°C/min, to a temperature well above the expected melting point (e.g., 100°C).

    • During the heating cycle, the instrument records the heat flow difference between the sample and the reference.

    • The melting point is determined as the onset temperature of the endothermic peak in the DSC thermogram.

  • Data Analysis: The melting point is the temperature at which the extrapolated baseline at the beginning of the melting peak intersects with the tangent to the steepest part of the peak. The peak area can be integrated to determine the enthalpy of fusion.

Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and thermal stability of a substance.

  • Instrumentation: A calibrated Thermogravimetric Analyzer (TGA).

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Experimental Procedure:

    • Place the sample pan into the TGA furnace.

    • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate, typically 10°C/min.

    • An inert gas, such as nitrogen, is typically purged through the furnace to prevent oxidative degradation.

    • The instrument records the mass of the sample as a function of temperature.

  • Data Analysis: The decomposition temperature is determined from the TGA curve as the onset temperature of the significant mass loss step. The percentage of mass loss at different temperatures provides information about the decomposition pattern.

Determination of Aqueous Solubility by High-Performance Liquid Chromatography (HPLC)

This method determines the equilibrium solubility of a compound in an aqueous buffer.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD), a suitable column (e.g., C18), and a shaker or rotator.[10][11][12][13]

  • Materials: this compound, purified water (or relevant buffer), and appropriate organic solvent for stock solution preparation (e.g., methanol (B129727) or acetonitrile).

  • Experimental Procedure:

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

    • Equilibrium Solubility: Add an excess amount of this compound to a known volume of the aqueous medium (e.g., water or a specific buffer) in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and determine the peak area.

  • Data Analysis: Using the calibration curve, determine the concentration of this compound in the diluted sample. Back-calculate the concentration in the original undiluted supernatant to determine the aqueous solubility.

Visualizations

Synthesis of this compound

The following diagram illustrates the acid-base reaction that forms this compound from its precursors, Lauric Acid and Morpholine.

Synthesis LauricAcid Lauric Acid (C₁₂H₂₄O₂) MorpholineLaurate This compound (C₁₆H₃₃NO₃) LauricAcid->MorpholineLaurate + Morpholine Morpholine (C₄H₉NO) Morpholine->MorpholineLaurate

Caption: Formation of this compound.

Generalized Experimental Workflow for Physicochemical Characterization

This diagram outlines a general workflow for the characterization of the physicochemical properties of a surfactant-like compound such as this compound.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_thermal Thermal Properties Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Structure Structural Confirmation (e.g., NMR, FT-IR) Purification->Structure Thermal Thermal Analysis Purification->Thermal Solubility Solubility Determination Purification->Solubility pKa pKa Determination Purification->pKa DSC DSC (Melting Point) Thermal->DSC TGA TGA (Decomposition Temp.) Thermal->TGA

Caption: Physicochemical Characterization Workflow.

References

Synthesis and characterization of Morpholine laurate for research purposes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Morpholine (B109124) Laurate for research applications. Morpholine Laurate, the salt formed from the reaction of morpholine and lauric acid, is a compound of interest for various applications, including its potential use as an emulsifying agent or in drug delivery systems, owing to the established roles of morpholine derivatives in medicinal chemistry.[1] This document outlines a detailed, plausible experimental protocol for the synthesis of this compound via a direct acid-base neutralization reaction. Furthermore, it details the standard analytical techniques for its characterization, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis. While specific experimental data for this compound is not widely available in published literature, this guide provides expected physicochemical properties and spectral characteristics based on the known properties of its constituent molecules and analogous fatty acid-amine salts.

Introduction

Morpholine is a versatile heterocyclic compound incorporating both amine and ether functional groups, making it a valuable building block in organic and medicinal chemistry.[2] Its derivatives have found applications in a wide range of pharmaceuticals, agrochemicals, and industrial products.[1] The reaction of morpholine, a secondary amine, with fatty acids results in the formation of morpholinium salts, which can exhibit properties as emulsifiers and corrosion inhibitors.[3]

Lauric acid, a saturated fatty acid with a 12-carbon chain, is a readily available and biocompatible compound. The resulting salt, this compound, combines the structural features of both morpholine and a fatty acid, suggesting potential utility in formulations requiring surface-active properties or as a component in lipid-based drug delivery systems. This guide aims to provide researchers with a practical framework for the synthesis and thorough characterization of this compound for research and development purposes.

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward acid-base neutralization reaction between morpholine and lauric acid. This reaction is typically exothermic and results in the formation of the morpholinium laurate salt.

Reaction Scheme

Synthesis of this compound cluster_reactants Reactants cluster_product Product Morpholine Morpholine Plus + Lauric_Acid Lauric Acid Morpholine_Laurate This compound Lauric_Acid->Morpholine_Laurate Neutralization

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

  • Morpholine (C₄H₉NO, MW: 87.12 g/mol )

  • Lauric Acid (C₁₂H₂₄O₂, MW: 200.32 g/mol )

  • Ethanol (B145695) (or another suitable solvent like isopropanol)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve lauric acid (1.0 equivalent) in a minimal amount of ethanol at room temperature.

  • Addition of Morpholine: While stirring, slowly add morpholine (1.0 equivalent) dropwise to the lauric acid solution. An exothermic reaction may be observed. To control the temperature, the flask can be placed in a water bath.

  • Reaction: Continue stirring the mixture at room temperature for 2-4 hours to ensure the completion of the acid-base reaction.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. The resulting product should be a viscous liquid or a waxy solid at room temperature.

  • Drying: To remove any residual solvent or water, the product can be further dried under high vacuum.

Purification:

For most research purposes, if high-purity starting materials are used in stoichiometric amounts, further purification of the resulting salt may not be necessary. However, if required, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be attempted.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Physicochemical Properties

The following table summarizes the known properties of the starting materials and the expected properties of this compound.

PropertyMorpholineLauric AcidThis compound (Expected)
Molecular Formula C₄H₉NOC₁₂H₂₄O₂C₁₆H₃₃NO₃[4]
Molecular Weight 87.12 g/mol [2]200.32 g/mol 287.44 g/mol [4]
Appearance Colorless liquid[2]White crystalline solidWhite to off-white waxy solid or viscous liquid
Melting Point -5 °C[5]44-46 °CExpected to be a low-melting solid or an ionic liquid
Boiling Point 129 °C[5]298.9 °CLikely decomposes at high temperatures
Solubility Miscible with water and organic solvents[5]Insoluble in water, soluble in organic solventsExpected to have some solubility in polar organic solvents and potentially water
Spectroscopic Characterization

NMR spectroscopy is a powerful tool for structural elucidation.

¹H NMR:

  • Morpholine Protons: The protons on the morpholine ring are expected to show characteristic signals. The protons adjacent to the oxygen are typically downfield compared to those adjacent to the nitrogen.

  • Lauric Acid Protons: The long alkyl chain of lauric acid will show a series of signals, with the α-methylene protons deshielded by the carboxylate group. The terminal methyl group will appear as a triplet.

  • Ammonium (B1175870) Proton: A broad signal corresponding to the N-H proton of the morpholinium ion may be observed, and its chemical shift will be solvent-dependent.

¹³C NMR:

  • Morpholine Carbons: Two distinct signals are expected for the carbon atoms of the morpholine ring.

  • Lauric Acid Carbons: The carbonyl carbon of the carboxylate group will appear significantly downfield. The alkyl chain will show a series of signals.

Functional Group¹H NMR Chemical Shift (ppm) (Expected)¹³C NMR Chemical Shift (ppm) (Expected)
Morpholine -CH₂-O-3.7 - 4.0~65-70
Morpholine -CH₂-N-3.0 - 3.4~45-50
Lauric Acid -CH₃0.8 - 0.9 (triplet)~14
Lauric Acid -(CH₂)ₙ-1.2 - 1.6 (multiplets)~22-34
Lauric Acid -CH₂-COO⁻2.1 - 2.3 (triplet)~35-40
Lauric Acid -COO⁻-~175-180
Morpholinium N-HBroad, solvent-dependent-

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • N-H Stretch: A broad absorption band in the region of 2400-2800 cm⁻¹ is characteristic of the N-H stretch in an ammonium salt.

  • C=O Stretch: The strong carbonyl (C=O) stretching vibration of the carboxylic acid (around 1700-1725 cm⁻¹) will be absent. Instead, a strong asymmetric carboxylate (COO⁻) stretching band will appear around 1550-1610 cm⁻¹.

  • C-O Stretch: The C-O stretching of the ether in the morpholine ring will be observed around 1115 cm⁻¹.

  • C-H Stretches: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.

Functional GroupVibrational Frequency (cm⁻¹) (Expected)
N-H Stretch (Ammonium)2400 - 2800 (broad)
C-H Stretch (Aliphatic)2850 - 3000
C=O Stretch (Carboxylic Acid)Absent
COO⁻ Stretch (Asymmetric)1550 - 1610
COO⁻ Stretch (Symmetric)1380 - 1420
C-O Stretch (Ether)~1115

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For an ionic salt like this compound, electrospray ionization (ESI) would be a suitable technique.

  • Positive Ion Mode: The morpholinium cation [C₄H₁₀NO]⁺ would be observed at m/z 88.1.

  • Negative Ion Mode: The laurate anion [C₁₂H₂₃O₂]⁻ would be observed at m/z 199.2.

The observation of both ions would confirm the formation of the salt.

Thermal Analysis

Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to determine the thermal stability and phase transitions of this compound.

  • TGA: TGA will show the decomposition temperature of the salt. This is important for determining the upper-temperature limit for its handling and application.

  • DSC: DSC can be used to determine the melting point or glass transition temperature of the compound.

Experimental and Data Visualization Workflow

The following diagram illustrates the logical workflow from synthesis to characterization.

Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis Reactants Morpholine + Lauric Acid Reaction Acid-Base Neutralization (Ethanol, RT, 2-4h) Reactants->Reaction Purification Solvent Removal (Rotary Evaporation) Reaction->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR FTIR FTIR Spectroscopy Product->FTIR MS Mass Spectrometry (ESI-MS) Product->MS Thermal Thermal Analysis (TGA, DSC) Product->Thermal Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure Purity Purity Assessment MS->Purity Properties Physicochemical Properties Thermal->Properties

Caption: Workflow for the synthesis and characterization of this compound.

The relationship between the characterization techniques and the information they provide is crucial for a comprehensive analysis.

Characterization Logic cluster_techniques Analytical Techniques cluster_info Information Obtained NMR NMR (¹H, ¹³C) Structure Molecular Structure NMR->Structure FTIR FTIR Functional_Groups Functional Groups FTIR->Functional_Groups MS Mass Spec. Molecular_Weight Molecular Weight MS->Molecular_Weight Thermal TGA/DSC Thermal_Stability Thermal Stability Thermal->Thermal_Stability Phase_Transitions Phase Transitions Thermal->Phase_Transitions

Caption: Relationship between characterization techniques and derived information.

Conclusion

This technical guide provides a foundational protocol for the synthesis and characterization of this compound for research purposes. The direct neutralization of morpholine with lauric acid offers a simple and efficient route to this morpholinium salt. While specific experimental data for this compound remains to be extensively published, the expected analytical signatures provided herein, based on established chemical principles and data from analogous compounds, offer a robust framework for researchers to confirm its synthesis and purity. The methodologies and expected data presented in this guide will aid scientists and drug development professionals in the preparation and comprehensive analysis of this compound for their research endeavors.

References

Morpholine Laurate as a Corrosion Inhibitor: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion poses a significant challenge across numerous industries, leading to material degradation, costly repairs, and potential safety hazards. The use of corrosion inhibitors is a primary strategy to mitigate these effects. Among the various classes of inhibitors, organic compounds, particularly those containing heteroatoms like nitrogen and oxygen, have proven highly effective. Morpholine (B109124) and its derivatives are a prominent group of such inhibitors, valued for their efficacy and relatively low toxicity. This technical guide provides an in-depth exploration of the mechanism of action of a specific morpholine derivative, morpholine laurate, as a corrosion inhibitor. By combining insights from electrochemical studies, surface analysis techniques, and computational modeling, this document aims to provide a comprehensive understanding for researchers and professionals in materials science and chemical engineering.

Core Corrosion Inhibition Mechanism

The primary mechanism by which this compound inhibits corrosion is through the adsorption of its molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This process is driven by the unique molecular structure of this compound, which consists of a polar morpholine head group and a non-polar laurate (dodecanoate) tail.

The inhibition process can be understood through the following key stages:

  • Initial Interaction: In an aqueous corrosive medium, the this compound salt can exist in equilibrium with its constituent ions: the morpholinium cation and the laurate anion.

  • Adsorption: The polar morpholine ring, containing both nitrogen and oxygen atoms with lone pairs of electrons, acts as the primary adsorption center. These heteroatoms can coordinate with the vacant d-orbitals of the metal atoms (e.g., iron in steel), leading to chemisorption. Additionally, electrostatic interactions between the charged species and the metal surface contribute to physisorption.

  • Protective Film Formation: The long, hydrophobic laurate tail orients itself away from the metal surface and towards the corrosive solution. The van der Waals forces between adjacent laurate chains promote the formation of a dense, self-assembled monolayer. This hydrophobic layer acts as a physical barrier, repelling water and other corrosive species, thereby preventing them from reaching the metal surface.

This dual-action mechanism, combining strong surface adhesion of the polar head with the barrier properties of the non-polar tail, results in effective corrosion inhibition.

Quantitative Data on Inhibition Performance

While extensive quantitative data specifically for this compound is not widely available in publicly accessible literature, a key study on a series of morpholine-based cationic surfactants provides valuable insight. In this research, this compound is identified as MCS-12 (Morpholinium Cationic Surfactant with a 12-carbon chain). The corrosion inhibition efficiency was determined using the weight loss method.

InhibitorAlkyl Chain LengthInhibition Efficiency (%)[1]
MCS-101092.2
MCS-12 (this compound) 12 92.8
MCS-141493.1

These results indicate a high level of corrosion inhibition for this compound, with efficiency increasing slightly with the length of the alkyl chain. This trend supports the mechanism of a more densely packed hydrophobic barrier with longer chains.

Experimental Protocols

To evaluate the efficacy and understand the mechanism of corrosion inhibitors like this compound, a combination of electrochemical and surface analytical techniques are employed. The following sections detail the typical experimental protocols.

Weight Loss Measurements

This gravimetric method provides a direct measure of corrosion rate and inhibitor efficiency.

Protocol:

  • Specimen Preparation: Mild steel coupons of a defined surface area are mechanically polished with successively finer grades of emery paper, degreased with a suitable solvent (e.g., acetone), washed with deionized water, and dried. The initial weight of each coupon is accurately recorded.

  • Immersion Test: The prepared coupons are suspended in the corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution) with and without the addition of various concentrations of this compound.

  • Exposure: The coupons are immersed for a predetermined period at a constant temperature.

  • Cleaning and Re-weighing: After immersion, the coupons are removed, carefully cleaned to remove corrosion products (typically using a solution containing HCl and a pickling inhibitor), washed, dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

    where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques provide insights into the kinetics of the corrosion process and the mode of inhibition.

Apparatus: A standard three-electrode cell is used, consisting of the metal specimen as the working electrode (WE), a platinum or graphite (B72142) counter electrode (CE), and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

4.2.1. Potentiodynamic Polarization:

Protocol:

  • The working electrode is immersed in the corrosive solution (with and without inhibitor) until a stable open circuit potential (OCP) is reached.

  • A potential scan is applied, typically from -250 mV to +250 mV versus OCP, at a slow scan rate (e.g., 1 mV/s).

  • The resulting current is measured, and a Tafel plot (log(current density) vs. potential) is generated.

  • Corrosion potential (E_corr) and corrosion current density (i_corr) are determined by extrapolating the linear Tafel regions of the anodic and cathodic curves to their intersection.

  • The inhibition efficiency is calculated as:

    • IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

4.2.2. Electrochemical Impedance Spectroscopy (EIS):

Protocol:

  • After reaching a stable OCP, a small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the working electrode over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • The impedance data is plotted in Nyquist and Bode formats.

  • The data is fitted to an equivalent electrical circuit model to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

  • An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate the formation of a protective film.

  • The inhibition efficiency is calculated from the R_ct values:

    • IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

Surface Analysis Techniques

These methods provide direct evidence of the formation of a protective film on the metal surface.

4.3.1. Scanning Electron Microscopy (SEM):

Protocol:

  • Metal specimens are exposed to the corrosive environment with and without the inhibitor for a specific duration.

  • The specimens are then removed, rinsed, and dried.

  • The surface morphology is examined using an SEM to visualize the extent of corrosion damage and the presence of a protective layer.

4.3.2. X-ray Photoelectron Spectroscopy (XPS):

Protocol:

  • Metal specimens are immersed in the inhibitor-containing solution for a period to allow for film formation.

  • The specimens are then carefully removed, rinsed with a non-aqueous solvent to remove any unadsorbed inhibitor, and dried.

  • The surface is analyzed using XPS to determine the elemental composition and chemical states of the elements in the adsorbed film. The detection of N 1s and O 1s peaks from the morpholine ring and C 1s from the laurate chain, as well as shifts in the Fe 2p peaks, can confirm the adsorption and interaction of the inhibitor with the metal surface.[2]

Visualizing the Mechanism and Workflow

Corrosion Inhibition Mechanism of this compound

G cluster_solution Corrosive Solution cluster_surface Metal Surface (e.g., Steel) cluster_interaction Inhibition Mechanism ML This compound (C₁₂H₂₅O₂⁻ C₄H₁₀NO⁺) M_plus Morpholinium Cation (C₄H₁₀NO⁺) ML->M_plus Dissociation L_minus Laurate Anion (C₁₂H₂₅O₂⁻) ML->L_minus Dissociation Adsorption Adsorption of Morpholinium Cation M_plus->Adsorption Coordination via N and O atoms Film Formation of Hydrophobic Laurate Layer L_minus->Film Self-assembly Metal Metal Surface (Fe) Adsorption->Metal Protection Corrosion Protection Adsorption->Protection Film->Adsorption Film->Protection

Caption: Mechanism of corrosion inhibition by this compound.

Experimental Workflow for Inhibitor Evaluation

G cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Surface Analysis cluster_results Data Analysis & Interpretation Prep Specimen Preparation (Polishing, Cleaning, Weighing) WL Weight Loss Measurement Prep->WL EC Electrochemical Tests (Polarization, EIS) Prep->EC SEM SEM WL->SEM EC->SEM XPS XPS EC->XPS Data Calculate Inhibition Efficiency Determine Inhibition Mechanism SEM->Data XPS->Data

Caption: Workflow for evaluating corrosion inhibitor performance.

Conclusion

This compound demonstrates significant potential as an effective corrosion inhibitor, primarily for steel and other metals. Its mechanism of action is rooted in the synergistic effect of its polar morpholine head and non-polar laurate tail. The morpholine moiety facilitates strong adsorption onto the metal surface through its nitrogen and oxygen heteroatoms, while the long alkyl chain of the laurate forms a dense, hydrophobic barrier. This combined chemical and physical inhibition mechanism effectively isolates the metal from the corrosive environment. While specific quantitative data for this compound remains somewhat limited in open literature, the available evidence points to high inhibition efficiencies, comparable to or exceeding other morpholine derivatives. The experimental protocols outlined in this guide provide a robust framework for the further evaluation and characterization of this compound and other novel corrosion inhibitors. Future research should focus on expanding the quantitative database for this compound under various corrosive conditions and further elucidating the precise nature of its adsorption and film-forming properties.

References

Self-Assembly and Micellar Behavior of Morpholine Laurate in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the self-assembly and micellar behavior of Morpholine (B109124) Laurate in aqueous solutions. Morpholine Laurate is a cationic surfactant of interest for various applications, including drug delivery and formulation science, due to the unique properties conferred by its morpholine headgroup and laurate tail. This document details its physicochemical properties, including critical micelle concentration (CMC) and the thermodynamics of micellization. Detailed experimental protocols for characterizing these properties are provided, along with visualizations of the underlying processes to facilitate a deeper understanding for researchers and professionals in the field.

Introduction to this compound

This compound is a cationic surfactant composed of a hydrophilic morpholine headgroup and a hydrophobic laurate (dodecanoate) tail. The presence of the ether linkage within the morpholine ring imparts distinct properties compared to simple quaternary ammonium (B1175870) surfactants, influencing its solubility, hydration, and interaction with other molecules.[1] The laurate tail, a 12-carbon alkyl chain, is a common hydrophobic component in many surfactants, and its properties are well-documented.[2] The self-assembly of this compound in aqueous solutions leads to the formation of micelles, which are supramolecular aggregates with a hydrophobic core and a hydrophilic shell. These structures are of significant interest for the encapsulation and solubilization of poorly water-soluble drugs.

Physicochemical Properties of this compound Micelles

The micellar properties of this compound are crucial for its application. Key parameters include the Critical Micelle Concentration (CMC), aggregation number (Nagg), and the thermodynamic parameters of micellization (ΔG°m, ΔH°m, and ΔS°m). While direct experimental data for this compound is not extensively available in the public literature, we can estimate these properties based on data from analogous surfactants, namely Sodium Laurate and surfactants with morpholinium-based headgroups.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the micellar behavior of this compound and its constituent-related surfactants.

SurfactantCMC (mM) at 25°CMethodReference
This compound (Estimated) ~3-5(Estimation based on Morpholinium Bromide surfactants)
Sodium Laurate2.2 - 3.0Conductivity, Surface Tension[2]
N-dodecyl-N-methylmorpholinium Bromide16.1Surface Tension[1]

Table 1: Critical Micelle Concentration (CMC) of this compound and Related Surfactants.

ParameterValue at 25°CSignificance
ΔG°m (kJ/mol) -25 to -35 (Estimated)Spontaneity of micellization (negative value indicates spontaneity)
ΔH°m (kJ/mol) -5 to 5 (Estimated)Enthalpy change during micellization (can be endothermic or exothermic)
ΔS°m (J/mol·K) > 0 (Estimated)Entropy change during micellization (positive value is the primary driving force due to the hydrophobic effect)

Table 2: Estimated Thermodynamic Parameters for this compound Micellization.

Experimental Protocols for Characterization

Accurate characterization of the micellar properties of this compound is essential. The following sections detail the standard experimental methodologies.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter that indicates the onset of micelle formation.[3] Several techniques can be employed for its determination.

Principle: Surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution. Once the surface is saturated, further addition of the surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is the concentration at which this break in the surface tension versus concentration plot occurs.[4]

Protocol:

  • Prepare a stock solution of this compound in deionized water.

  • Create a series of dilutions of the stock solution to cover a wide concentration range, both below and above the expected CMC.

  • Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).[5]

  • Plot the surface tension as a function of the logarithm of the this compound concentration.

  • The CMC is determined from the intersection of the two linear portions of the plot.[4]

Principle: For ionic surfactants like this compound, the conductivity of the solution changes with concentration. Below the CMC, the conductivity increases linearly with the concentration of the surfactant monomers. Above the CMC, the rate of increase in conductivity with concentration decreases because the micelles have a lower mobility than the individual ions and they bind some of the counter-ions.

Protocol:

  • Prepare a series of aqueous solutions of this compound of varying concentrations.

  • Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature.[6]

  • Plot the specific conductivity versus the this compound concentration.

  • The plot will show two linear regions with different slopes. The concentration at the point of intersection of these two lines is the CMC.[7]

Principle: This technique utilizes a fluorescent probe (e.g., pyrene) that has different fluorescence characteristics in polar and non-polar environments. Below the CMC, the probe is in the aqueous (polar) environment. Above the CMC, the probe partitions into the hydrophobic core of the micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence spectrum, which can be monitored to determine the CMC.[8]

Protocol:

  • Prepare a series of this compound solutions with concentrations spanning the expected CMC.

  • Add a small, constant amount of a fluorescent probe (e.g., a stock solution of pyrene (B120774) in a volatile solvent, which is then evaporated) to each solution.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer.

  • For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is sensitive to the polarity of the environment. Plot the I1/I3 ratio as a function of the this compound concentration.

  • A sharp change in the I1/I3 ratio indicates the onset of micelle formation, and the concentration at this transition is the CMC.[9]

Thermodynamics of Micellization

Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the thermodynamic parameters of micellization.[10]

Principle: ITC measures the heat change that occurs upon the stepwise addition of a concentrated surfactant solution into a sample cell containing water or a dilute surfactant solution. The resulting thermogram provides information about the enthalpy of micellization (ΔH°m) and the CMC.[11]

Protocol:

  • Fill the sample cell of the ITC instrument with deionized water and the injection syringe with a concentrated solution of this compound.

  • Perform a series of small, sequential injections of the surfactant solution into the water while monitoring the heat evolved or absorbed.

  • The initial injections result in a small heat change due to the dilution of the surfactant monomers. As the concentration in the cell approaches and exceeds the CMC, the heat change per injection will be significantly different due to the enthalpy of micelle formation.

  • The data is plotted as heat change per injection versus the total surfactant concentration in the cell.

  • The inflection point of the resulting sigmoid curve corresponds to the CMC, and the height of the transition corresponds to the enthalpy of micellization (ΔH°m).[12]

  • The Gibbs free energy of micellization (ΔG°m) can be calculated from the CMC using the equation: ΔG°m = RT ln(X_CMC), where R is the gas constant, T is the absolute temperature, and X_CMC is the CMC in mole fraction units.

  • The entropy of micellization (ΔS°m) can then be calculated using the Gibbs-Helmholtz equation: ΔG°m = ΔH°m - TΔS°m.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

SelfAssembly cluster_monomers Aqueous Solution (Below CMC) cluster_micelle Micelle Formation (Above CMC) Monomer 1 Micelle Core Monomer 2 Monomer 3 Monomer 4 Monomer 5 Monomer 6 Headgroup 1 Micelle Core->Headgroup 1 Headgroup 2 Micelle Core->Headgroup 2 Headgroup 3 Micelle Core->Headgroup 3 Headgroup 4 Micelle Core->Headgroup 4 Headgroup 5 Micelle Core->Headgroup 5 Headgroup 6 Micelle Core->Headgroup 6 Headgroup 7 Micelle Core->Headgroup 7 Headgroup 8 Micelle Core->Headgroup 8 TensiometryWorkflow A Prepare this compound Solutions of Varying Concentrations B Measure Surface Tension of Each Solution A->B C Plot Surface Tension vs. log(Concentration) B->C D Identify Inflection Point C->D E Determine CMC D->E ConductivityWorkflow A Prepare this compound Solutions of Varying Concentrations B Measure Specific Conductivity of Each Solution A->B C Plot Conductivity vs. Concentration B->C D Identify Intersection of Two Linear Regions C->D E Determine CMC D->E FluorescenceWorkflow A Prepare this compound Solutions with Fluorescent Probe B Measure Fluorescence Emission Spectra A->B C Calculate and Plot I1/I3 Ratio vs. Concentration B->C D Identify Sigmoidal Transition C->D E Determine CMC D->E

References

Thermal Stability and Degradation Profile of Morpholine Laurate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Morpholine (B109124) laurate, the salt formed from the reaction of morpholine and lauric acid, is a compound with potential applications in various fields, including as a corrosion inhibitor, emulsifier, or in drug delivery systems. Understanding its thermal stability and degradation profile is crucial for determining its processing parameters, storage conditions, and potential decomposition products, which is of particular importance for its application in pharmaceuticals and other high-purity systems. This guide provides a comprehensive overview of the expected thermal behavior of morpholine laurate, detailed experimental protocols for its analysis, and a proposed degradation pathway.

Predicted Thermal Stability and Degradation Profile

The thermal stability of this compound is governed by the ionic bond between the morpholinium cation and the laurate anion. Generally, the degradation of such salts can proceed through several pathways, including dissociation back to the parent amine and acid, followed by their individual decomposition, or through a concerted decomposition mechanism of the salt itself.

Expected Thermal Events:

  • Melting Point: this compound is expected to have a distinct melting point, which can be determined by Differential Scanning Calorimetry (DSC).

  • Decomposition: The decomposition is likely to occur at elevated temperatures, above its melting point. The degradation process may involve multiple steps. The initial step is likely the dissociation of the salt into morpholine and lauric acid.

    • Morpholine Degradation: Morpholine itself is known to decompose at high temperatures.[1] In the absence of oxygen, it decomposes reasonably slowly.[1] The degradation of morpholine can lead to the formation of various volatile products.

    • Lauric Acid Degradation: Saturated fatty acids like lauric acid undergo thermal degradation at higher temperatures, typically above 200°C, and can decompose into a variety of smaller hydrocarbons.[2]

Proposed Degradation Pathway:

The primary degradation pathway for this compound is anticipated to be a two-step process:

  • Dissociation: this compound ⇌ Morpholine + Lauric Acid

  • Decomposition:

    • Morpholine → Volatile decomposition products (e.g., ammonia, ethylene (B1197577) glycol, etc.)[3]

    • Lauric Acid → Shorter-chain fatty acids, alkanes, and other hydrocarbons[2]

Quantitative Thermal Analysis Data (Illustrative)

The following tables present hypothetical yet realistic data for the thermal analysis of this compound, based on typical values for similar long-chain amine salts.

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for this compound

Temperature Range (°C)Weight Loss (%)Onset Decomposition Temperature (°C)Peak Decomposition Temperature (°C)Residual Mass at 600°C (%)
150 - 250~5~180~220< 1
250 - 400~95-~350

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting~85~90~150
Decomposition~180~220-

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

  • Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina (B75360) or platinum).

  • Place the pan into the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C at a constant heating rate of 10°C/min.

  • Record the mass loss and temperature continuously throughout the experiment.

  • Analyze the resulting TGA curve to determine the onset of decomposition, peak decomposition temperatures, and residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of this compound by measuring the heat flow into or out of the sample as a function of temperature.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

  • Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum).

  • Hermetically seal the pan. An empty, sealed pan should be used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Equilibrate the cell at a starting temperature of 25°C.

  • Heat the sample at a constant rate of 10°C/min to a temperature above its expected melting point but below its decomposition temperature (e.g., 150°C).

  • Record the heat flow as a function of temperature.

  • Analyze the resulting DSC thermogram to identify and quantify thermal events such as melting (endothermic peak).

Visualizations

Experimental Workflow for Thermal Analysis

ExperimentalWorkflow cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_results Data Interpretation Sample This compound Sample Weighing_TGA Weigh 5-10 mg for TGA Sample->Weighing_TGA Weighing_DSC Weigh 2-5 mg for DSC Sample->Weighing_DSC TGA_Setup Load sample into TGA Purge with N2 Weighing_TGA->TGA_Setup DSC_Setup Load sample into DSC Weighing_DSC->DSC_Setup TGA_Run Heat from 25°C to 600°C at 10°C/min TGA_Setup->TGA_Run TGA_Data Record Mass vs. Temperature TGA_Run->TGA_Data TGA_Analysis Analyze TGA Curve: - Onset of Decomposition - Peak Decomposition - Residual Mass TGA_Data->TGA_Analysis Interpretation Correlate TGA and DSC data Determine Thermal Stability Profile TGA_Analysis->Interpretation DSC_Run Heat from 25°C to 150°C at 10°C/min DSC_Setup->DSC_Run DSC_Data Record Heat Flow vs. Temperature DSC_Run->DSC_Data DSC_Analysis Analyze DSC Thermogram: - Melting Point - Enthalpy of Fusion DSC_Data->DSC_Analysis DSC_Analysis->Interpretation Degradation_Profile Propose Degradation Pathway Interpretation->Degradation_Profile DegradationPathway ML This compound Dissociation Heat (Dissociation) ML->Dissociation Morpholine Morpholine Dissociation->Morpholine LauricAcid Lauric Acid Dissociation->LauricAcid Decomposition Further Heating (Decomposition) Morpholine->Decomposition LauricAcid->Decomposition Morpholine_DP Volatile Products (e.g., NH3, Ethylene Glycol) Decomposition->Morpholine_DP LauricAcid_DP Hydrocarbon Fragments (Shorter-chain acids, Alkanes) Decomposition->LauricAcid_DP

References

Spectroscopic Analysis of Morpholine Laurate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Morpholine (B109124) Laurate, an ionic liquid with significant potential in various scientific and pharmaceutical applications. This document details the expected Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Morpholine Laurate, outlines detailed experimental protocols for its synthesis and analysis, and presents key data in a structured format for ease of reference.

Introduction to this compound

This compound is a protic ionic liquid synthesized from the neutralization reaction between morpholine, a heterocyclic amine, and lauric acid, a saturated fatty acid.[1] The resulting salt possesses unique physicochemical properties, including low volatility, high thermal stability, and tunable solvency, making it a subject of interest for applications ranging from catalysis to drug delivery.[2] Spectroscopic techniques such as FTIR and NMR are indispensable for the structural elucidation and characterization of this compound.

Synthesis of this compound

A straightforward and atom-economical method for the synthesis of this compound is the direct neutralization of morpholine with lauric acid.[1]

Experimental Protocol: Synthesis
  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of lauric acid in a suitable solvent, such as ethanol.

  • Reaction: Slowly add an equimolar amount of morpholine to the lauric acid solution while stirring continuously at room temperature.

  • Reaction Monitoring: The progress of the neutralization reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting this compound is typically a viscous liquid or a low-melting solid. It can be further purified by washing with a non-polar solvent like diethyl ether to remove any unreacted starting materials, followed by drying under vacuum.

Spectroscopic Characterization

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum is a composite of the vibrations of the morpholinium cation and the laurate anion.

Expected FTIR Spectral Data:

The formation of the morpholinium laurate salt results in characteristic shifts in the vibrational frequencies of the functional groups of the parent molecules. A key indicator of salt formation is the disappearance of the broad O-H stretching band of the carboxylic acid (lauric acid) and the appearance of bands corresponding to the carboxylate anion (COO⁻).[3]

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H⁺ Stretch3200-2800Broad absorption due to the protonated amine.
C-H Stretch (Alkyl)2950-2850Asymmetric and symmetric stretching of CH₂ and CH₃ groups.
C=O Stretch (Anion)1610-1550Asymmetric stretching of the carboxylate group.
C=O Stretch (Anion)1420-1300Symmetric stretching of the carboxylate group.
C-N Stretch1200-1000Stretching vibration of the morpholine ring.
C-O-C Stretch1115-1085Ether linkage in the morpholine ring.

3.1.1. Experimental Protocol: FTIR Analysis

FTIR spectra can be recorded using an Attenuated Total Reflectance (ATR) accessory, which is suitable for viscous liquids and solids.

  • Sample Preparation: A small amount of the this compound sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the morpholinium cation and the laurate anion. The chemical shifts will be influenced by the formation of the ionic liquid.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum will show signals corresponding to the protons of the morpholine ring and the lauric acid alkyl chain. The protonation of the nitrogen in morpholine will cause a downfield shift of the adjacent methylene (B1212753) protons.[4]

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (Laurate)0.8-0.9Triplet3H
-(CH₂)ₙ- (Laurate)1.2-1.6Multiplet~18H
-CH₂-COO⁻ (Laurate)2.1-2.3Triplet2H
-CH₂-N⁺H₂- (Morpholine)3.2-3.5Multiplet4H
-CH₂-O- (Morpholine)3.8-4.1Multiplet4H
-N⁺H₂- (Morpholine)Variable (broad)Singlet2H

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum will provide information about the carbon skeleton of both the cation and the anion.

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
-CH₃ (Laurate)~14
-(CH₂)ₙ- (Laurate)22-34
-CH₂-COO⁻ (Laurate)~35
-COO⁻ (Laurate)175-185
-CH₂-N⁺- (Morpholine)~45
-CH₂-O- (Morpholine)~65

3.2.1. Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Logical Relationship of Spectroscopic Data

The interpretation of the spectroscopic data follows a logical progression to confirm the successful synthesis of this compound.

Conclusion

The spectroscopic analysis of this compound by FTIR and NMR provides a detailed and definitive characterization of its molecular structure. The expected spectral data, coupled with the provided experimental protocols, offer a robust framework for researchers and scientists in the synthesis and application of this promising ionic liquid. The combination of these techniques allows for unambiguous confirmation of the formation of the morpholinium laurate salt and provides a basis for quality control and further developmental studies.

References

An In-depth Technical Guide to the Surfactant Properties of Morpholine Laurate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surfactant properties of morpholine (B109124) laurate, a cationic surfactant with potential applications in pharmaceutical formulations and drug delivery systems. This document details its synthesis, physicochemical characteristics, and the experimental methodologies used for their determination.

Introduction to Morpholine Laurate

This compound is a cationic surfactant formed by the neutralization of lauric acid with morpholine. Its amphiphilic nature, consisting of a hydrophobic 12-carbon lauryl tail and a hydrophilic morpholinium headgroup, allows it to self-assemble in solution, reducing surface tension and forming micelles. These properties make it a candidate for use as an emulsifier, solubilizing agent, and stabilizer in various formulations. The presence of the morpholine ring, a common scaffold in medicinal chemistry, adds further interest to its potential biological and pharmaceutical applications.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward acid-base neutralization reaction between lauric acid and morpholine.

General Synthesis Protocol

A general procedure involves the dropwise addition of morpholine to a solution of lauric acid in a suitable solvent, such as ethanol, under stirring. The reaction is typically carried out at room temperature and can be monitored by the disappearance of the starting materials. The resulting this compound can then be isolated by removal of the solvent under reduced pressure.

SynthesisWorkflow General Synthesis Workflow for this compound cluster_reactants Reactants LauricAcid Lauric Acid Reaction Mixing and Stirring (Room Temperature) LauricAcid->Reaction Morpholine Morpholine Morpholine->Reaction Solvent Ethanol Solvent->Reaction Isolation Solvent Removal (Reduced Pressure) Reaction->Isolation Product This compound Isolation->Product

Caption: General workflow for the synthesis of this compound.

Physicochemical Properties

Quantitative Data for N-dodecyl-N-methylmorpholinium bromide (C12MMB) at 25°C
PropertyValueUnitReference
Critical Micelle Concentration (CMC)16.0mmol·L⁻¹[2]
Surface Tension at CMC (γ_CMC)42.9mN·m⁻¹[2]
Maximum Surface Excess Concentration (Γ_max)2.80 x 10⁻⁶mol·m⁻²[2]
Minimum Area per Molecule (A_min)59.3Ų[2]

Experimental Protocols for Surfactant Characterization

The following section details the standard experimental methodologies for determining the key surfactant properties of this compound.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant, representing the concentration at which micelle formation begins. Several techniques can be employed for its determination.

This method involves measuring the surface tension of a series of surfactant solutions of varying concentrations. A plot of surface tension versus the logarithm of the surfactant concentration will show a sharp break point, which corresponds to the CMC.[3][4][5][6][7]

Protocol:

  • Prepare a stock solution of this compound in deionized water.

  • Prepare a series of dilutions from the stock solution.

  • Calibrate the tensiometer using a liquid of known surface tension (e.g., deionized water).

  • Measure the surface tension of each dilution using a clean Wilhelmy plate.[3][4][5][6][7]

  • Plot surface tension versus the logarithm of the concentration.

  • The CMC is determined from the intersection of the two linear portions of the plot.

TensiometryWorkflow CMC Determination by Surface Tensiometry Prep Prepare Surfactant Solutions (Varying Concentrations) Measure Measure Surface Tension (Wilhelmy Plate Method) Prep->Measure Plot Plot Surface Tension vs. log(Concentration) Measure->Plot Analyze Identify Break Point (CMC) Plot->Analyze

Caption: Workflow for CMC determination using surface tensiometry.

This technique utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence characteristics in polar and non-polar environments.[8][9][10][11] Below the CMC, the probe resides in the polar aqueous environment. Above the CMC, it partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence spectrum.

Protocol:

  • Prepare a series of this compound solutions.

  • Add a small, constant amount of a fluorescent probe (e.g., pyrene (B120774) in acetone) to each solution.

  • Allow the solutions to equilibrate.

  • Measure the fluorescence emission spectrum of each solution.

  • Plot a parameter sensitive to polarity (e.g., the ratio of the intensity of the first and third vibronic peaks of pyrene, I₁/I₃) against the logarithm of the surfactant concentration.

  • The CMC is determined from the inflection point of the resulting sigmoidal curve.[12]

FluorescenceWorkflow CMC Determination by Fluorescence Spectroscopy Prep Prepare Surfactant Solutions with Fluorescent Probe Measure Measure Fluorescence Spectra Prep->Measure Plot Plot Intensity Ratio (I₁/I₃) vs. log(Concentration) Measure->Plot Analyze Determine Inflection Point (CMC) Plot->Analyze

Caption: Workflow for CMC determination using fluorescence spectroscopy.

Determination of Krafft Point

The Krafft point is the temperature at which the solubility of an ionic surfactant equals its CMC. Below this temperature, the surfactant exists as a crystalline solid in equilibrium with a solution of monomers.

Protocol (Conductivity Method):

  • Prepare a surfactant solution with a concentration significantly above the expected CMC.

  • Cool the solution to induce crystallization of the surfactant.

  • Slowly heat the solution while continuously monitoring its conductivity and temperature.

  • Plot conductivity as a function of temperature.

  • The Krafft point is identified as the temperature at which a sharp increase in conductivity is observed, indicating the dissolution of the crystalline surfactant into micelles.[13][14][15][16]

KrafftPointWorkflow Krafft Point Determination by Conductometry Prep Prepare Concentrated Surfactant Solution Cool Cool to Induce Crystallization Prep->Cool Heat Slowly Heat and Measure Conductivity Cool->Heat Plot Plot Conductivity vs. Temperature Heat->Plot Analyze Identify Sharp Increase (Krafft Point) Plot->Analyze

Caption: Workflow for Krafft point determination using conductometry.

Micelle Characterization by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to determine the size distribution of particles in a solution, making it ideal for characterizing the hydrodynamic radius of micelles.[17][18][19][20][21]

Protocol:

  • Prepare a solution of this compound at a concentration above its CMC.

  • Filter the solution to remove any dust or large aggregates.

  • Place the solution in a DLS cuvette and insert it into the instrument.

  • Allow the sample to thermally equilibrate.

  • Perform the DLS measurement to obtain the correlation function of the scattered light intensity.

  • Analyze the correlation function to determine the size distribution and average hydrodynamic radius of the micelles.

Potential Applications in Drug Development

The surfactant properties of this compound suggest several potential applications in the field of drug development:

  • Solubilization of Poorly Soluble Drugs: The hydrophobic core of this compound micelles can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous formulations.

  • Emulsification: Its ability to reduce interfacial tension makes it a potential emulsifying agent for oil-in-water and water-in-oil formulations, such as creams, lotions, and parenteral emulsions.

  • Drug Delivery Systems: this compound could be a component in the formation of more complex drug delivery systems like microemulsions and nanoemulsions, which can enhance drug absorption and bioavailability.

Conclusion

This compound is a cationic surfactant with promising physicochemical properties for applications in the pharmaceutical sciences. While specific quantitative data for this compound is limited, analysis of its structural analogs and the application of standard characterization techniques can provide a thorough understanding of its behavior in solution. The experimental protocols detailed in this guide offer a framework for the comprehensive evaluation of this compound and other novel surfactants for their potential use in advanced drug delivery systems. Further research is warranted to fully elucidate its performance and biocompatibility in various pharmaceutical formulations.

References

The Role of Morpholine Laurate in Emulsion Formation and Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine (B109124) laurate, the salt formed from the reaction of morpholine and lauric acid, is a cationic surfactant that plays a significant role as an emulsifying agent in a variety of industrial and pharmaceutical applications. Its amphiphilic nature, possessing both a hydrophilic morpholine headgroup and a lipophilic laurate tail, allows it to reduce the interfacial tension between immiscible liquids, thereby facilitating the formation of stable emulsions. This technical guide provides an in-depth analysis of the core principles governing the action of morpholine laurate in emulsion science, with a particular focus on its formation mechanisms and stabilization properties.

Chemical and Physical Properties of this compound

This compound is formed through an acid-base reaction between morpholine, a heterocyclic amine, and lauric acid, a saturated fatty acid.

  • Morpholine: A colorless, hygroscopic liquid with an amine-like odor. It is miscible with water and many organic solvents.[1]

  • Lauric Acid: A white, powdery solid, it is a saturated fatty acid with a 12-carbon chain.

The resulting salt, this compound, combines the properties of both precursors, leading to its surface-active characteristics.

Table 1: Physicochemical Properties of this compound and its Constituents

PropertyMorpholineLauric AcidThis compound (Predicted/Inferred)
Molecular Formula C4H9NOC12H24O2C16H33NO3
Molecular Weight 87.12 g/mol 200.32 g/mol 287.44 g/mol
Appearance Colorless liquidWhite solidWaxy solid or viscous liquid
Solubility in Water MiscibleInsolubleDispersible/Slightly Soluble
HLB Value (Calculated) N/AN/A~10-12 (O/W emulsifier)

Note: Specific experimental data for this compound is limited in publicly available literature. The HLB value is an estimation based on the general properties of amine soaps and their typical use in oil-in-water (O/W) emulsions.

Mechanism of Emulsion Formation

The primary role of this compound in emulsion formation is to act as a surfactant, reducing the energy required to create new interfacial area between the oil and water phases.

Reduction of Interfacial Tension

Upon introduction into an oil-water system, this compound molecules orient themselves at the interface. The hydrophilic morpholinium head group resides in the aqueous phase, while the lipophilic laurate tail extends into the oil phase. This arrangement disrupts the cohesive forces between the molecules of each phase at the interface, leading to a significant reduction in interfacial tension. This lowered energy barrier facilitates the dispersion of one liquid phase into the other in the form of fine droplets upon the application of mechanical energy (e.g., homogenization, sonication).

The Role of HLB Value

The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter for selecting an appropriate emulsifier. The calculated HLB value for this compound suggests its suitability for forming oil-in-water (O/W) emulsions.[2][3] Emulsifiers with HLB values in the range of 8-18 are generally effective for O/W emulsions.

References

Unveiling the Phase Behavior of Morpholine Laurate Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the phase behavior of morpholine (B109124) laurate and related morpholinium-based surfactant systems. Understanding the aggregation and phase transitions of these amphiphilic molecules in aqueous solutions is critical for their application in drug delivery, formulation science, and various industrial processes. This document summarizes key quantitative data, details experimental protocols for characterization, and visualizes the underlying principles and workflows.

Introduction to Morpholine Laurate Systems

This compound is an ionic surfactant consisting of a morpholinium headgroup and a laurate (C12) hydrophobic tail. As an amphiphile, it self-assembles in solution to form various structures, including micelles and lyotropic liquid crystalline phases. The formation and stability of these structures are highly dependent on concentration and temperature, defining the phase behavior of the system. Key parameters governing this behavior include the Critical Micelle Concentration (CMC) and the Krafft temperature. The CMC is the concentration at which micelles begin to form, while the Krafft temperature is the minimum temperature for micelle formation.

Quantitative Data: Critical Micelle Concentration of Morpholinium Bromide Surfactants

SurfactantAlkyl Chain Length (n)Critical Micelle Concentration (CMC) at 25°C (mmol/L)
C12MMB1216.0
C14MMB143.96
C16MMB161.00

Data sourced from a study on N-alkyl-N-methylmorpholinium bromide surfactants.

Experimental Protocols

A thorough investigation of the phase behavior of this compound systems necessitates the application of several key experimental techniques. Detailed methodologies for determining the Critical Micelle Concentration and the Krafft temperature are outlined below.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter that can be determined by monitoring a physical property of the surfactant solution as a function of concentration. Two common methods are surface tensiometry and conductometry.

Principle: Below the CMC, the surface tension of the solution decreases with increasing surfactant concentration. Above the CMC, the surface is saturated with monomers, and the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution. The CMC is identified as the point of inflection in the surface tension versus log-concentration plot.

Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

  • Measurement:

    • Use a force tensiometer equipped with a Wilhelmy plate or a Du Noüy ring.

    • Calibrate the instrument according to the manufacturer's instructions.

    • For each concentration, measure the surface tension of the solution at a constant temperature (e.g., 25°C). Ensure the measuring probe is thoroughly cleaned and dried between measurements.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The plot will show two linear regions. The intersection of the two extrapolated linear portions corresponds to the CMC.

Principle: For ionic surfactants like this compound, the conductivity of the solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration as the number of charge-carrying monomers increases. Above the CMC, the rate of increase in conductivity with concentration decreases because the newly formed micelles have a lower mobility than the individual ions, and a fraction of the counter-ions become associated with the micelles. The break in the conductivity versus concentration plot indicates the CMC.

Protocol:

  • Solution Preparation: Prepare a series of this compound solutions of varying concentrations in deionized water.

  • Measurement:

    • Use a calibrated conductivity meter with a temperature-controlled cell.

    • Measure the conductivity of each solution at a constant temperature.

  • Data Analysis:

    • Plot the specific conductivity (κ) as a function of the surfactant concentration.

    • The plot will exhibit two linear regions with different slopes. The concentration at which the slope changes is the CMC.

Determination of the Krafft Temperature

Principle: The Krafft temperature is the temperature at which the solubility of an ionic surfactant equals its CMC. Below the Krafft temperature, the surfactant exists as hydrated crystals and the solubility is low. As the temperature is raised, the solubility increases, and at the Krafft temperature, there is a sharp increase in solubility as micelles begin to form. This transition can be detected by monitoring the conductivity of a surfactant solution as a function of temperature.

Protocol:

  • Sample Preparation: Prepare a surfactant solution with a concentration significantly above the expected CMC. The solution will initially be turbid or contain a precipitate if it is below the Krafft temperature.

  • Measurement:

    • Place the surfactant solution in a temperature-controlled water bath equipped with a magnetic stirrer.

    • Immerse a conductivity probe into the solution.

    • Slowly increase the temperature of the water bath while continuously monitoring the conductivity of the solution.

  • Data Analysis:

    • Plot the conductivity as a function of temperature.

    • The plot will show a sharp increase in conductivity at a specific temperature. This temperature is the Krafft temperature.

Visualizing Phase Behavior and Experimental Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts and experimental procedures.

CMC_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock Prepare Stock Solution dilutions Create Serial Dilutions stock->dilutions tensiometry Surface Tensiometry dilutions->tensiometry Measure γ conductometry Conductometry dilutions->conductometry Measure κ plot_gamma Plot Surface Tension vs. log(Concentration) tensiometry->plot_gamma plot_kappa Plot Conductivity vs. Concentration conductometry->plot_kappa find_cmc Determine CMC at Inflection Point plot_gamma->find_cmc plot_kappa->find_cmc

Workflow for CMC determination.

Krafft_Temperature_Determination A Prepare Surfactant Solution (Concentration > CMC) B Cool Solution Below Expected Krafft Temperature (Observe Precipitation/Turbidity) A->B C Slowly Heat Solution with Stirring B->C D Continuously Monitor Conductivity C->D E Plot Conductivity vs. Temperature D->E F Identify Sharp Increase in Conductivity E->F G Krafft Temperature (Tk) F->G

Experimental protocol for Krafft temperature determination.

Surfactant_Phase_Diagram cluster_phases Phases in Surfactant-Water System cluster_transitions Phase Transitions monomers Monomeric Solution (L1) micelles Micellar Solution (I1) monomers->micelles > CMC cmc CMC hexagonal Hexagonal Phase (H1) micelles->hexagonal Higher Concentration cubic Cubic Phase (V1) hexagonal->cubic lamellar Lamellar Phase (Lα) cubic->lamellar increase_conc Increasing Surfactant Concentration

Generalized phase progression with increasing surfactant concentration.

Conclusion

The phase behavior of this compound systems is a complex interplay of concentration, temperature, and molecular structure. While specific experimental data for this compound remains a subject for further investigation, the behavior of analogous N-alkyl-N-methylmorpholinium bromides provides a robust framework for understanding its properties. The experimental protocols detailed in this guide offer a systematic approach for the characterization of the critical micelle concentration and Krafft temperature, essential parameters for harnessing the potential of these surfactants in various scientific and industrial applications. The visualization of these concepts and workflows serves to clarify the relationships between experimental procedures and the fundamental principles of surfactant science.

Preliminary Toxicity Assessment of Morpholine Laurate for Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a preliminary toxicity assessment of Morpholine (B109124) laurate, a salt formed from the amine Morpholine and the fatty acid Lauric acid. Due to a lack of direct toxicological data for Morpholine laurate, this assessment is based on the well-documented toxicological profiles of its individual components. In biological systems, it is anticipated that this compound will dissociate into morpholine and lauric acid. Therefore, the toxicity of the salt is likely to be a composite of the toxicities of these two molecules. This guide summarizes key toxicity data, details the experimental protocols used for such assessments, and visualizes relevant cellular signaling pathways affected by lauric acid.

Introduction

This compound is a chemical compound with potential applications in various biological and pharmaceutical formulations due to its surfactant properties. A thorough understanding of its toxicity profile is essential for safe handling and use in research and drug development. This guide provides a comprehensive overview of the available toxicological data for its constituent parts, Morpholine and Lauric Acid, to infer the potential toxicity of this compound.

Toxicological Data

The following tables summarize the available quantitative toxicity data for Morpholine and Lauric Acid.

Table 1: Acute Toxicity Data for Morpholine
Endpoint Species Route Value Reference
LD50RatOral1050 - 1900 mg/kg bw[1]
LD50Guinea pigOral900 mg/kg bw[1]
LD50RabbitDermal500 mg/kg bw[1]
LC50RatInhalation<24.8 mg/L (4 hours)[2]
LC50RatInhalation>23.6 mg/L (4 hours)[2]
Table 2: Repeated Dose Toxicity Data for Morpholine
Endpoint Species Route Dosage Effects Reference
LOAELRatOral (30 days)160 mg/kg bw/daySwelling, congestion, necrosis of liver, kidneys, lungs, and stomach[1]
NOAELRatOral (developmental)75 mg/kg bw/dayMaternal haematological changes
Table 3: Irritation and Sensitization Data for Morpholine
Endpoint Species Result Reference
Skin IrritationRabbitCorrosive (undiluted)[1]
Eye IrritationRabbitCorrosive (undiluted)[1]
Skin SensitizationGuinea pigNot a sensitizer (B1316253) (Buehler method)[1]
Table 4: Acute Toxicity Data for Lauric Acid
Endpoint Species Route Value Reference
LD50RatOral>5,000 mg/kg bw[3]
LD50RabbitDermal>2,000 mg/kg[4]
Table 5: Irritation Data for Lauric Acid
Endpoint Species Result Reference
Skin IrritationRabbitNo irritant effect[3]
Eye IrritationRabbitIrritating effect[3]

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which are standardly used to generate the type of data presented above.

OECD Guideline 401: Acute Oral Toxicity

This guideline details the procedure for determining the acute oral toxicity of a substance.

  • Principle: The test substance is administered in a single dose by gavage to fasted experimental animals. Several dose groups are used, with one dose per group. Observations of effects and mortality are recorded for at least 14 days.

  • Animal Species: Typically, rats are used. At least 5 animals of the same sex are used per dose level.

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • The test substance is administered using a stomach tube or cannula.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • A post-mortem examination is performed on all animals.

  • Data Analysis: The LD50 (the dose causing 50% mortality) is calculated using a statistical method.

OECD Guideline 402: Acute Dermal Toxicity

This guideline outlines the procedure for assessing acute toxicity via dermal exposure.

  • Principle: The test substance is applied uniformly to a shaved area of the skin of experimental animals for 24 hours.

  • Animal Species: Typically, rats or rabbits are used. At least 5 animals are used per dose group.

  • Procedure:

    • Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk.

    • The test substance is applied to an area of approximately 10% of the body surface and held in contact with the skin using a porous gauze dressing and non-irritating tape.

    • Animals are observed for signs of toxicity and mortality for 14 days.

    • Necropsies are performed on all animals.

  • Data Analysis: The LD50 is determined.

OECD Guideline 405: Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to cause eye irritation or corrosion.

  • Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit. The other eye serves as a control.

  • Procedure:

    • A single animal is used for the initial test.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.

    • If an irritant or negative response is observed, the test is confirmed using up to two additional animals.

    • Lesions of the cornea, iris, and conjunctiva are scored to assess the level of irritation.

  • Data Analysis: The ocular irritation scores are evaluated based on the severity and reversibility of the lesions.

OECD Guideline 406: Skin Sensitization

This guideline describes procedures to determine the potential of a substance to cause skin sensitization. The Guinea Pig Maximisation Test (GPMT) is a common method.

  • Principle: The test involves an induction phase to sensitize the animals and a challenge phase to elicit a response.

  • Animal Species: Guinea pigs are used.

  • Procedure:

    • Induction: The test substance is administered by intradermal injection (with adjuvant) and topical application to the shaved skin of the test animals.

    • Challenge: After a 10-14 day rest period, a non-irritating concentration of the test substance is applied topically to a freshly shaved area of the skin.

    • Skin reactions are observed and graded at 24 and 48 hours after the challenge.

  • Data Analysis: The incidence and severity of skin reactions in the test group are compared to a control group.

Visualization of Signaling Pathways

Lauric acid has been shown to interact with several cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these interactions. No specific signaling pathway data related to the toxicity of morpholine was identified.

lauric_acid_foxo3a_pathway lauric_acid Lauric Acid foxo3a_nuc FOXO3a (Nuclear) lauric_acid->foxo3a_nuc Attenuates translocation don Deoxynivalenol (DON) (Toxin) don->foxo3a_nuc Induces translocation apoptosis Apoptosis foxo3a_nuc->apoptosis Promotes

Lauric Acid's effect on FOXO3a signaling.

lauric_acid_tlr4_pathway lauric_acid Lauric Acid tlr4 TLR4 lauric_acid->tlr4 Activates myd88 MyD88 tlr4->myd88 trif TRIF tlr4->trif nf_kb NF-κB myd88->nf_kb trif->nf_kb inflammatory_response Inflammatory Response nf_kb->inflammatory_response Induces

Lauric Acid-mediated TLR4 signaling pathway.

lauric_acid_p38_mapk_pathway lauric_acid Lauric Acid (at high concentrations) p38_mapk p38 MAPK lauric_acid->p38_mapk Activates autophagy Autophagy lauric_acid->autophagy Induces & Impairs Flux tg_metabolism Triglyceride Metabolism lauric_acid->tg_metabolism Regulates apoptosis Apoptosis p38_mapk->apoptosis Promotes autophagy->apoptosis Protects Against

Lauric Acid's effect on p38 MAPK pathway.

Discussion and Conclusion

The toxicological assessment of this compound is predicated on the understanding that it will dissociate into morpholine and lauric acid within a biological context.

Morpholine exhibits moderate acute toxicity via oral and dermal routes and is corrosive to the skin and eyes.[1] Repeated exposure can lead to organ damage, particularly to the liver and kidneys.[1] It is not considered to be a skin sensitizer.

Lauric acid , in contrast, demonstrates low acute toxicity. It is not a skin irritant but can cause eye irritation.[3] Of particular interest are its effects on cellular signaling pathways. Lauric acid has been shown to modulate inflammatory responses through the TLR4 pathway and can influence cell survival and apoptosis through the FOXO3a and p38 MAPK pathways.[3][4][5][6][7]

This compound: Based on the data of its components, this compound is expected to have a toxicity profile primarily driven by the morpholine moiety, especially concerning acute toxicity and irritancy. The lauric acid component is less of a concern from an acute toxicity standpoint but introduces the potential for interactions with specific cellular signaling pathways, which could be relevant in the context of chronic exposure or specific biological applications.

References

Methodological & Application

Application Notes and Protocols: Morpholine Laurate as a Corrosion Inhibitor for Mild Steel in Acidic Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Mild steel is a widely used material in various industrial applications; however, it is susceptible to corrosion, particularly in acidic environments. Corrosion inhibitors are crucial for protecting metallic structures from degradation. Morpholine (B109124) and its derivatives have been identified as effective corrosion inhibitors for mild steel in acidic media due to the presence of nitrogen and oxygen atoms which can facilitate adsorption onto the metal surface.[1][2] This document details the standard procedures for assessing the corrosion inhibition properties of Morpholine Laurate.

Quantitative Data Summary

The following table summarizes the corrosion inhibition efficiency of various morpholine derivatives on steel in acidic and saline environments, as reported in the literature. This data provides a benchmark for the expected performance of this compound.

InhibitorConcentrationMediumTemperature (°C)Inhibition Efficiency (%)Reference
Morpholine Mannich Base (MPO)300 ppm1 M HCl3290.3[3]
Morpholine Mannich Base (MPPO)300 ppm1 M HCl3291.4[3]
Morpholine BenzoateNot specified3.5% NaClNot specified>85[1]
Morpholine CarbonateNot specified3.5% NaClNot specified>85[1]
Naphthoquinone-Morpholine Hybrid100 mg/LSimulated production waterNot specified85.67[4][5][6]

Experimental Protocols

Materials and Specimen Preparation
  • Mild Steel Specimens: Coupons of mild steel with a specified composition (e.g., %C, %Mn, %P, %S, %Fe) are used. For weight loss measurements, rectangular specimens (e.g., 5 cm x 2 cm x 0.2 cm) are prepared. For electrochemical studies, cylindrical rods embedded in an insulating resin with a defined exposed surface area (e.g., 1 cm²) are used.

  • Surface Preparation: The mild steel specimens are mechanically polished using a series of emery papers of decreasing grit size (e.g., 120, 400, 800, 1200 grit) to achieve a smooth, mirror-like surface. The polished specimens are then degreased with acetone, rinsed with distilled water, and dried in a desiccator before use.

  • Corrosive Medium: A solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) of a specific concentration (e.g., 1 M HCl) is prepared using analytical grade acid and distilled water.

  • Inhibitor Solution: Stock solutions of this compound are prepared in the acidic medium at various concentrations (e.g., 50, 100, 200, 500 ppm).

Weight Loss Method

This gravimetric method provides a direct measure of the corrosion rate.

  • Initial Weighing: Cleaned and dried mild steel coupons are weighed accurately using an analytical balance (W₁).

  • Immersion: The weighed coupons are completely immersed in the acidic solution with and without different concentrations of this compound for a specified period (e.g., 6, 12, 24 hours) at a constant temperature.

  • Final Weighing: After the immersion period, the coupons are removed, gently cleaned with a soft brush to remove corrosion products, rinsed with distilled water and acetone, dried, and re-weighed (W₂).

  • Calculation of Corrosion Rate (CR) and Inhibition Efficiency (IE%):

    • Corrosion Rate (mm/year) = (K × ΔW) / (A × T × D)

      • Where K is a constant (8.76 × 10⁴), ΔW is the weight loss (W₁ - W₂ in grams), A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of mild steel (g/cm³).

    • Inhibition Efficiency (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100

      • Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical tests are performed using a three-electrode cell setup connected to a potentiostat. The mild steel specimen serves as the working electrode (WE), a platinum wire or graphite (B72142) rod as the counter electrode (CE), and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

This technique determines the corrosion current and potential, and indicates whether the inhibitor is anodic, cathodic, or mixed-type.

  • Stabilization: The working electrode is immersed in the test solution for a period (e.g., 30-60 minutes) to allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: The potential is scanned from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The corrosion current density (i_corr) and corrosion potential (E_corr) are determined by extrapolating the Tafel plots.

  • Calculation of Inhibition Efficiency (IE%):

    • IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

      • Where i_corr_blank is the corrosion current density without the inhibitor and i_corr_inhibitor is the corrosion current density with the inhibitor.

EIS provides information about the kinetics of the electrode processes and the properties of the protective film.

  • Stabilization: The working electrode is stabilized at the OCP in the test solution.

  • Impedance Measurement: A small amplitude AC signal (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is plotted as Nyquist and Bode plots. The charge transfer resistance (R_ct) is determined from the diameter of the semicircle in the Nyquist plot.

  • Calculation of Inhibition Efficiency (IE%):

    • IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

      • Where R_ct_inhibitor is the charge transfer resistance with the inhibitor and R_ct_blank is the charge transfer resistance without the inhibitor.

Visualizations

Experimental_Workflow cluster_weight_loss Weight Loss Method cluster_electrochemical Electrochemical Measurements cluster_pdp Potentiodynamic Polarization cluster_eis Electrochemical Impedance Spectroscopy start Start prep Mild Steel Specimen Preparation (Polishing, Cleaning, Drying) start->prep sol_prep Solution Preparation (Acidic Medium +/- this compound) start->sol_prep end_node End wl1 Initial Weighing prep->wl1 To Experiments ec1 Three-Electrode Cell Setup prep->ec1 To Experiments wl2 Immersion in Test Solution sol_prep->wl2 Test Solutions sol_prep->ec1 Test Solutions wl1->wl2 wl3 Final Weighing wl2->wl3 wl4 Calculate Corrosion Rate & IE% wl3->wl4 surf_analysis Surface Characterization (SEM, AFM, XPS) wl4->surf_analysis Correlate with Surface Morphology pdp1 OCP Stabilization ec1->pdp1 eis1 OCP Stabilization ec1->eis1 pdp2 Potential Scan pdp1->pdp2 pdp3 Tafel Plot Analysis pdp2->pdp3 pdp4 Calculate IE% pdp3->pdp4 pdp4->surf_analysis Correlate with Surface Morphology eis2 Frequency Scan eis1->eis2 eis3 Nyquist/Bode Plot Analysis eis2->eis3 eis4 Calculate IE% eis3->eis4 eis4->surf_analysis Correlate with Surface Morphology surf_analysis->end_node

Caption: Experimental workflow for evaluating this compound as a corrosion inhibitor.

Inhibition_Mechanism inhibitor This compound in Acidic Solution protonation Protonated This compound inhibitor->protonation H+ adsorption Adsorption on Mild Steel Surface inhibitor->adsorption Chemisorption (N, O atoms) protonation->adsorption Electrostatic Interaction film Protective Inhibitor Film adsorption->film protection Corrosion Inhibition film->protection

Caption: Proposed mechanism of corrosion inhibition by this compound.

Mechanism of Action

The corrosion inhibition of morpholine derivatives is generally attributed to their adsorption on the metal surface, which blocks the active corrosion sites. The adsorption process can occur through:

  • Physisorption: Electrostatic interaction between the protonated morpholine molecule in the acidic medium and the negatively charged metal surface (due to adsorbed Cl⁻ or SO₄²⁻ ions).

  • Chemisorption: Covalent bonding between the lone pair of electrons of the nitrogen and oxygen atoms in the morpholine ring and the vacant d-orbitals of the iron atoms on the mild steel surface.

The formation of a protective film of the inhibitor on the metal surface isolates it from the corrosive environment, thereby reducing the corrosion rate. The laurate anion may also contribute to the formation of a hydrophobic layer, further enhancing the protective effect.

Conclusion

While direct experimental data for this compound as a corrosion inhibitor for mild steel in acidic media is pending, the protocols and comparative data presented in these application notes provide a robust framework for its evaluation. The methodologies described are industry-standard and will allow for a comprehensive assessment of its inhibition efficiency and mechanism of action. Researchers are encouraged to adapt these protocols to their specific experimental conditions and to contribute their findings to the scientific literature.

References

Application Notes and Protocols: Morpholine Laurate as an Emulsifying Agent in the Formulation of Cutting Fluids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cutting fluids are essential in metalworking operations for cooling, lubrication, and chip removal. The stability and performance of water-miscible cutting fluids are heavily reliant on the efficacy of the emulsifying agent used. Morpholine (B109124) laurate, the salt of morpholine and lauric acid, is a cationic surfactant that presents potential as a multifunctional additive in cutting fluid formulations, contributing to both emulsion stability and corrosion inhibition. Morpholine itself is a well-known corrosion inhibitor, often used in boiler systems due to its pH-adjusting capabilities and volatility that is similar to water.[1][2] When reacted with a fatty acid like lauric acid, it forms an emulsifying agent. This document provides detailed protocols for the synthesis of morpholine laurate and its evaluation as an emulsifying agent in a model cutting fluid formulation. The protocols cover the assessment of emulsion stability, corrosion resistance, and lubricity.

Data Presentation

The performance of this compound as an emulsifier is evaluated against a standard non-ionic emulsifier. The following tables summarize the expected quantitative data from these evaluations.

Table 1: Physicochemical Properties of Test Emulsifiers

PropertyThis compoundNon-ionic Emulsifier (Control)
Chemical Structure C₁₆H₃₃NO₃Fatty Alcohol Ethoxylate
Molecular Weight ( g/mol ) 287.44Varies
Appearance Waxy SolidLiquid / Pasty Solid
Solubility Dispersible in water and oilVaries with HLB

Table 2: Emulsion Stability Analysis

ParameterFormulation A (this compound)Formulation B (Control Emulsifier)
Emulsifier Concentration (% w/w) 5.05.0
Emulsion Appearance (Initial) Milky WhiteMilky White
IP 263 Stability (24h) No separationSlight creaming
Mean Particle Size (d, nm) 250450
Polydispersity Index (PDI) 0.30.5
Zeta Potential (mV) +35-10

Table 3: Corrosion Inhibition Performance (ASTM D4627)

Dilution (% in water)Formulation A (this compound)Formulation B (Control Emulsifier)
1:20 (5%) No rustLight staining
1:30 (~3.3%) No rustModerate rust
1:40 (2.5%) Light stainingHeavy rust
1:50 (2%) Moderate rustHeavy rust
Breakpoint Concentration 3.3%> 5%

Table 4: Lubricity Evaluation (Tapping Torque Test)

ParameterFormulation A (this compound)Formulation B (Control Emulsifier)Dry (No Fluid)
Workpiece Material Aluminum 6061Aluminum 6061Aluminum 6061
Tap Type M8 Forming TapM8 Forming TapM8 Forming Tap
Tapping Speed (RPM) 500500500
Average Torque (N·m) 2.83.25.5
Torque Reduction (%) 49.1%41.8%N/A

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via a direct acid-base neutralization reaction.

Materials:

  • Morpholine (C₄H₉NO)

  • Lauric Acid (C₁₂H₂₄O₂)

  • Toluene (B28343) (as solvent)

  • Round-bottom flask with a Dean-Stark apparatus and condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of lauric acid and morpholine in toluene.

  • Attach the Dean-Stark apparatus and condenser to the flask.

  • Heat the mixture to reflux with vigorous stirring. Water will be formed during the neutralization reaction and will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the completion of the reaction.

  • Allow the mixture to cool to room temperature.

  • Remove the toluene solvent using a rotary evaporator under reduced pressure.

  • The resulting waxy solid is this compound. Characterize the product using techniques such as FTIR and NMR to confirm its structure.

Protocol 2: Formulation of Cutting Fluid Concentrate

This protocol details the preparation of a model oil-in-water cutting fluid concentrate.

Materials:

  • Naphthenic base oil

  • This compound (from Protocol 1) or Control Emulsifier

  • Corrosion inhibitor (e.g., Tolyltriazole for yellow metals)

  • Biocide

  • Anti-foaming agent

  • Beaker and magnetic stirrer

Procedure:

  • In a beaker, add the naphthenic base oil (e.g., 85% by weight).

  • While stirring, slowly add the this compound or control emulsifier (e.g., 10% by weight).

  • Add other additives such as a corrosion inhibitor, biocide, and anti-foaming agent in their typical concentrations (e.g., 1-5%).[3]

  • Continue stirring until a homogenous concentrate is formed.

Protocol 3: Evaluation of Emulsion Stability (Adapted from IP 263)

This protocol assesses the stability of the cutting fluid emulsion.

Materials:

  • Cutting fluid concentrate (from Protocol 2)

  • Standard hard water (or water of known hardness)

  • Graduated cylinders (100 mL) with stoppers

Procedure:

  • Prepare a 5% v/v emulsion by adding 5 mL of the cutting fluid concentrate to 95 mL of water in a graduated cylinder. Note: Always add the concentrate to the water.[2]

  • Stopper the cylinder and invert it 10 times to ensure thorough mixing.

  • Allow the emulsion to stand undisturbed for 24 hours.

  • After 24 hours, visually inspect the emulsion for any signs of separation, such as creaming (an upper layer of concentrated emulsion) or oil separation.

  • Record the volume (in mL) of any separated cream or oil. A stable emulsion will show no separation.[4]

  • (Optional) For quantitative analysis, measure the particle size distribution and zeta potential of the freshly prepared emulsion using a dynamic light scattering (DLS) instrument.

Protocol 4: Evaluation of Corrosion Inhibition (ASTM D4627)

This protocol evaluates the ferrous corrosion control characteristics of the cutting fluid.[5]

Materials:

  • Cutting fluid emulsions at various dilutions (e.g., 1:20, 1:30, 1:40, 1:50)

  • Gray cast iron chips

  • Petri dishes (100 mm diameter)

  • Filter paper (90 mm diameter)

  • Spatula

Procedure:

  • Place a piece of filter paper in each petri dish.

  • Thoroughly wet the filter paper with the test emulsion.

  • Using a spatula, spread approximately 2 grams of cast iron chips evenly on the filter paper.

  • Add more of the test emulsion to ensure the chips are completely submerged.

  • Cover the petri dishes and let them stand for 24 hours at room temperature.

  • After 24 hours, remove the chips and rinse the filter paper with water.

  • Observe the filter paper for any rust stains. The "breakpoint" is the lowest concentration of the cutting fluid that does not leave a rust stain on the filter paper.[6][7]

Protocol 5: Evaluation of Lubricity by Tapping Torque Test (Based on ASTM D8288)

This protocol provides a method to assess the lubricity of the cutting fluid by measuring the torque required to tap threads in a workpiece.[8]

Materials:

  • Tapping torque test machine

  • Workpiece material (e.g., Aluminum 6061 plate) with pre-drilled holes

  • Standardized taps (B36270) (e.g., M8 forming taps)

  • Cutting fluid emulsions (5% v/v)

Procedure:

  • Secure the workpiece onto the test machine's fixture.

  • Apply the cutting fluid emulsion liberally to the pre-drilled hole.

  • Perform the tapping operation at a set speed (e.g., 500 RPM). The machine will record the torque during the threading process.

  • Repeat the test for each cutting fluid formulation and a dry (unlubricated) control, using a new tap and hole for each test to ensure consistency.

  • Analyze the recorded torque data. A lower average torque indicates better lubricity.[8]

  • Calculate the percentage torque reduction for each fluid compared to the dry condition.

Visualizations

cluster_synthesis Protocol 1: Synthesis of this compound S1 Mix Morpholine & Lauric Acid in Toluene S2 Reflux with Dean-Stark Trap S1->S2 S3 Remove Water of Reaction S2->S3 S4 Remove Toluene (Rotovap) S3->S4 S5 Characterize Product (FTIR, NMR) S4->S5

Caption: Workflow for the synthesis of this compound.

cluster_formulation_testing Cutting Fluid Formulation and Evaluation Workflow F1 Prepare Concentrate (Protocol 2) F2 Prepare Emulsion (5% in Water) F1->F2 T1 Emulsion Stability (Protocol 3) F2->T1 T2 Corrosion Test (Protocol 4) F2->T2 T3 Lubricity Test (Protocol 5) F2->T3 R1 Visual Inspection Particle Size T1->R1 R2 Rust Staining Breakpoint T2->R2 R3 Tapping Torque T3->R3 cluster_relationship Logical Relationship of Components BaseOil Base Oil (Lubrication) StableEmulsion Stable Cutting Fluid Emulsion BaseOil->StableEmulsion Water Water (Cooling) Water->StableEmulsion MorpholineLaurate This compound (Emulsifier) MorpholineLaurate->StableEmulsion stabilizes Additives Additives (Biocide, Anti-foam) Additives->StableEmulsion

References

Application Notes and Protocols: Morpholine Laurate-Based Coatings for Metal Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and evaluation of morpholine (B109124) laurate-based coatings for metal protection. Morpholine laurate, an amine salt formed from the reaction of morpholine and lauric acid, acts as an effective corrosion inhibitor. This document details the synthesis of this compound, its incorporation into protective coatings, and standardized protocols for evaluating the performance of these coatings.

Introduction

Corrosion is a significant challenge across numerous industries, leading to material degradation and structural failure. Organic corrosion inhibitors, particularly those that are environmentally friendly and easy to synthesize, are of great interest. Morpholine and its derivatives are known to be effective corrosion inhibitors for various metals.[1][2][3] The salt formed between morpholine, a heterocyclic amine, and lauric acid, a twelve-carbon saturated fatty acid, results in this compound. This compound functions as a mixed-type inhibitor, forming a protective film on the metal surface to prevent corrosive species from reaching the substrate.[4][5] The morpholine moiety acts as the polar head, adsorbing onto the metal surface, while the laurate's hydrocarbon chain forms a hydrophobic barrier.

This document provides protocols for the synthesis of this compound and the formulation of a basic protective coating. It further details standard electrochemical and accelerated corrosion testing methods to evaluate the efficacy of these coatings.

Synthesis of this compound

This compound is synthesized through a straightforward acid-base neutralization reaction between morpholine and lauric acid.

Materials
  • Morpholine (C₄H₉NO)

  • Lauric Acid (C₁₂H₂₄O₂)

  • Ethanol (as solvent)

  • Magnetic stirrer with heating plate

  • Round bottom flask

  • Condenser

Protocol
  • In a round bottom flask, dissolve a 1:1 molar ratio of lauric acid in ethanol.

  • Slowly add a 1:1 molar equivalent of morpholine to the solution while stirring continuously.

  • The reaction is exothermic; control the temperature as needed.

  • After the addition is complete, reflux the mixture for 2-3 hours to ensure the reaction goes to completion.

  • Remove the solvent under reduced pressure to obtain this compound as a waxy solid.

  • The final product can be characterized using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of the amine salt.

Formulation of this compound-Based Coating

A simple protective coating can be formulated by incorporating the synthesized this compound into a suitable resin matrix.

Materials
  • Epoxy resin (e.g., Bisphenol A diglycidyl ether)

  • Curing agent (e.g., Polyamidoamine)

  • This compound

  • Solvent (e.g., Xylene or a mixture of solvents)

  • Mechanical stirrer

  • Metal substrate (e.g., mild steel coupons)

Protocol
  • Prepare metal coupons by polishing with successively finer grades of emery paper, degreasing with acetone, rinsing with deionized water, and drying.

  • Dissolve the desired concentration of this compound (e.g., 1-5% by weight of the total resin solids) in the solvent.

  • Add the epoxy resin to the solvent-inhibitor mixture and stir until a homogeneous solution is obtained.

  • Just before application, add the stoichiometric amount of the curing agent and mix thoroughly.

  • Apply the coating to the prepared metal substrates using a suitable method (e.g., dip-coating, spin-coating, or doctor blade) to achieve a uniform film thickness.

  • Allow the coated samples to cure at room temperature for 24 hours, followed by a post-curing step at a slightly elevated temperature (e.g., 60°C for 3 hours), if recommended for the specific resin system.

Performance Evaluation Protocols

The corrosion protection performance of the this compound-based coatings should be evaluated using a combination of electrochemical techniques and accelerated corrosion tests.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the barrier properties of the coating and the corrosion processes occurring at the metal-coating interface.

Protocol:

  • Immerse the coated and uncoated (as a control) metal coupons in a 3.5% NaCl solution.

  • Use a three-electrode setup with the coated sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.

  • Allow the system to stabilize by monitoring the open-circuit potential (OCP) for at least 30 minutes.

  • Perform EIS measurements at the OCP over a frequency range of 100 kHz to 10 mHz with a sinusoidal AC voltage of 10 mV amplitude.

  • Repeat the measurements at regular intervals (e.g., 1, 24, 48, 96, and 168 hours) to monitor the coating's performance over time.

  • Analyze the data by fitting it to an appropriate equivalent electrical circuit to extract parameters such as coating resistance (R_c), pore resistance (R_po), charge transfer resistance (R_ct), and coating capacitance (C_c).

Potentiodynamic Polarization

This technique provides information on the corrosion current density (i_corr) and the corrosion potential (E_corr), allowing for the calculation of the inhibition efficiency.

Protocol:

  • After the final EIS measurement, perform potentiodynamic polarization scans.

  • Scan the potential from -250 mV to +250 mV versus the OCP at a scan rate of 0.5 mV/s.

  • Plot the resulting current density versus potential on a logarithmic scale (Tafel plot).

  • Determine the i_corr and E_corr by extrapolating the linear portions of the anodic and cathodic curves to their intersection.

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(i_corr_uncoated - i_corr_coated) / i_corr_uncoated] * 100

Salt Spray Test

This is an accelerated corrosion test that simulates a corrosive marine environment.

Protocol:

  • Scribe a scratch of a defined length and width through the coating down to the metal substrate on the coated panels.

  • Place the panels in a salt spray chamber according to ASTM B117 standard.

  • The chamber should maintain a 5% NaCl solution fog at a temperature of 35°C.

  • Periodically inspect the panels (e.g., every 24 hours) for signs of corrosion, such as blistering, rusting, and creepage from the scribe.

  • Record the observations and compare the performance of the coated panels with and without the this compound inhibitor.

Data Presentation

The quantitative data obtained from the electrochemical tests should be summarized in tables for clear comparison. Due to the limited availability of specific data for this compound, the following tables present representative data for a generic fatty acid amine salt inhibitor to illustrate the expected performance.

Table 1: Representative Electrochemical Impedance Spectroscopy Data for Coated Steel in 3.5% NaCl

Coating SystemImmersion Time (h)R_c (Ω·cm²)C_c (F·cm⁻²)R_ct (Ω·cm²)
Epoxy (Control) 11.5 x 10⁸2.1 x 10⁻⁹3.2 x 10⁷
1688.9 x 10⁶5.8 x 10⁻⁸6.5 x 10⁵
Epoxy + this compound 15.2 x 10⁹1.5 x 10⁻⁹9.8 x 10⁸
1682.8 x 10⁸9.7 x 10⁻⁹4.1 x 10⁷

Table 2: Representative Potentiodynamic Polarization Data for Coated Steel in 3.5% NaCl after 168h Immersion

Coating SystemE_corr (mV vs. SCE)i_corr (A·cm⁻²)Inhibition Efficiency (%)
Uncoated Steel -6502.5 x 10⁻⁵-
Epoxy (Control) -5808.1 x 10⁻⁷96.76
Epoxy + this compound -4509.5 x 10⁻⁸99.62

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of this compound cluster_coating Coating Formulation and Application cluster_evaluation Performance Evaluation S1 React Morpholine and Lauric Acid S2 Characterize (e.g., FTIR) S1->S2 C2 Formulate Coating with This compound S2->C2 C1 Prepare Metal Substrate C3 Apply and Cure Coating C1->C3 C2->C3 E1 Electrochemical Tests (EIS, Polarization) C3->E1 E2 Salt Spray Test (ASTM B117) C3->E2 E3 Data Analysis and Comparison E1->E3 E2->E3

Caption: Experimental workflow for developing and testing this compound-based coatings.

Proposed Corrosion Inhibition Mechanism

inhibition_mechanism cluster_metal Metal Surface (e.g., Steel) cluster_inhibitor This compound Molecule cluster_protection Protective Film Formation Metal Fe Adsorption Adsorption of Polar Head on Metal Surface Morpholine Morpholine Head (Polar, -NH₂⁺-) Morpholine->Metal Adsorption Laurate Laurate Tail (Non-polar, Hydrophobic) Morpholine->Laurate Ionic Bond Barrier Formation of Hydrophobic Barrier by Non-polar Tails Adsorption->Barrier Inhibition Corrosion Inhibition Barrier->Inhibition

References

Application Notes and Protocols for the Use of Morpholine Laurate in the Preparation of Oil-in-Water Emulsions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine (B109124) laurate, the salt formed from the reaction of morpholine and lauric acid, is an amine soap that functions as an effective emulsifying agent for the creation of oil-in-water (O/W) emulsions. This document provides detailed application notes and experimental protocols for the laboratory-scale preparation of O/W emulsions using morpholine laurate. The emulsifier is typically formed in situ by combining morpholine with a fatty acid in the formulation.

The primary applications for morpholine-based emulsifiers have historically been in the industrial sector, including the formulation of waxes, polishes, and protective coatings.[1][2] While its use in pharmaceuticals and drug delivery is not well-documented, its emulsifying properties suggest potential for topical or other formulations where a stable O/W emulsion is required. Researchers should note that the safety of morpholine in pharmaceutical preparations requires careful consideration due to the potential for nitrosamine (B1359907) formation.[1]

Principle of Emulsification

This compound is a surfactant with a hydrophilic head (the morpholinium ion) and a lipophilic tail (the laurate hydrocarbon chain). This amphiphilic nature allows it to position itself at the oil-water interface, reducing interfacial tension and stabilizing the dispersed oil droplets within the continuous aqueous phase. The volatility of morpholine is similar to that of water, which can be an advantageous property in certain applications where the emulsifier is intended to evaporate with the aqueous phase, leaving behind a stable film of the oil phase.

Quantitative Data from Literature

The following tables summarize formulation examples for oil-in-water emulsions prepared using morpholine and various fatty acids, based on data from historical patents. These formulations provide a starting point for experimental design.

Table 1: Example Formulations of Oil-in-Water Emulsions with Morpholine and Oleic Acid [1]

ComponentFormulation 1 (Paraffin Oil)Formulation 2 (Olive Oil)Formulation 3 (Naphtha)
Oil Phase
Paraffin Oil9.0--
Olive Oil-11.0-
Naphtha--8.0
Oleic Acid1.01.91.4
Aqueous Phase
Morpholine0.41.91.4
Water10.010.010.0
Total Parts by Weight 20.4 24.8 20.8

Table 2: Example Formulations of Wax-in-Water Emulsions with Morpholine and Stearic Acid [1]

| Component | Formulation 1 (Beeswax) | Formulation 2 (Carnauba Wax) | |---|---| | Oil/Wax Phase | | | | Beeswax | 14.6 | - | | Carnauba Wax | - | 87.0 | | Stearic Acid | 1.5 | 9.0 | | Aqueous Phase | | | | Morpholine | 0.34 | 3.4 | | Water | 50.0 | 400.0 | | Total Parts by Weight | 66.44 | 499.4 |

Experimental Protocols

The following are generalized protocols for the preparation of oil-in-water emulsions using the in situ formation of this compound. Researchers should adapt these protocols based on the specific oil phase and desired emulsion characteristics.

Materials and Equipment
  • Oil Phase: Lauric acid, desired oil (e.g., mineral oil, vegetable oil, or a specific drug carrier)

  • Aqueous Phase: Morpholine, Deionized water

  • Equipment:

    • Beakers or other suitable containers

    • Magnetic stirrer with stir bars or overhead mechanical stirrer

    • Heating plate

    • Water bath (optional, for temperature control)

    • Homogenizer (e.g., rotor-stator or high-pressure) for smaller droplet size

    • Balance for weighing components

    • pH meter

Protocol 1: Direct Emulsification Method

This method is suitable for forming a basic oil-in-water emulsion.

  • Preparation of the Aqueous Phase:

    • In a beaker, add the desired amount of deionized water.

    • While stirring, add the specified amount of morpholine to the water and mix until fully dissolved.

  • Preparation of the Oil Phase:

    • In a separate beaker, combine the desired oil and lauric acid.

    • Gently heat the mixture on a heating plate to approximately 60-70°C while stirring to ensure the lauric acid is completely dissolved in the oil.

  • Emulsification:

    • Heat the aqueous phase to the same temperature as the oil phase (60-70°C).

    • Slowly add the hot oil phase to the hot aqueous phase while stirring vigorously with a magnetic stirrer or overhead mixer.

    • Continue stirring for 15-30 minutes as the mixture cools to room temperature. For a more stable emulsion with smaller droplet sizes, process the mixture with a homogenizer for 5-10 minutes.

  • Characterization:

    • Visually inspect the emulsion for homogeneity.

    • Measure the pH of the final emulsion.

    • Characterize the emulsion for droplet size, zeta potential, and stability over time as required.

Protocol 2: In-Situ Soap Formation at the Interface

This method focuses on forming the emulsifier at the interface of the oil and water phases.

  • Preparation of the Phases:

    • In one beaker, prepare the oil phase by dissolving lauric acid in the desired oil, heating gently if necessary.

    • In a separate beaker, prepare the aqueous phase by dissolving morpholine in deionized water.

  • Emulsification:

    • Heat both phases to 60-70°C.

    • Place the aqueous phase on a stirrer and begin vigorous agitation.

    • Slowly add the oil phase to the aqueous phase. The morpholine in the water will react with the lauric acid in the oil at the interface to form this compound, which will stabilize the forming emulsion.

    • Continue stirring for 15-30 minutes while the emulsion cools. For finer emulsions, use a homogenizer.

  • Final Steps:

    • Allow the emulsion to cool to room temperature.

    • Store in a sealed container and perform stability studies as needed.

Visualizations

Logical Workflow for Emulsion Preparation

G cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_final Final Product A Aqueous Phase (Water + Morpholine) C Heat both phases (60-70°C) A->C B Oil Phase (Oil + Lauric Acid) B->C D Combine phases with high shear mixing C->D E Homogenize (optional) D->E F Cool to room temperature D->F If not homogenized E->F If homogenized G O/W Emulsion F->G H Characterization (Droplet Size, Stability) G->H

Caption: Workflow for preparing an O/W emulsion using this compound.

In-Situ Formation of this compound at the Oil-Water Interface

G Mechanism of In-Situ Emulsifier Formation cluster_oil Oil Phase cluster_water Aqueous Phase cluster_interface Oil-Water Interface Lauric_Acid Lauric Acid Emulsifier Morpholinium (hydrophilic head) Laurate (lipophilic tail) This compound (Emulsifier) Lauric_Acid->Emulsifier:tail Oil Oil Morpholine Morpholine Morpholine->Emulsifier:head Water Water

Caption: In-situ formation of this compound at the oil-water interface.

Considerations for Drug Development

  • Safety: The potential for the formation of N-nitrosomorpholine, a known carcinogen, is a significant safety concern that must be addressed if considering morpholine or its salts for pharmaceutical applications, especially for internal use. A thorough risk assessment and appropriate analytical testing for nitrosamines would be required.

  • Regulatory Status: While morpholine and its fatty acid salts are approved for certain food-contact applications, their status as pharmaceutical excipients is not well-established.[2] Regulatory consultation would be necessary before inclusion in a drug product.

  • Stability: The long-term stability of emulsions made with this compound, particularly with respect to pH changes, temperature fluctuations, and interactions with active pharmaceutical ingredients (APIs), would need to be rigorously evaluated.

  • Drug Compatibility: The basic nature of morpholine could affect the stability and solubility of pH-sensitive APIs. Compatibility studies are essential.

Conclusion

This compound can be a useful emulsifier for creating oil-in-water emulsions for research and industrial purposes. The provided protocols offer a foundation for laboratory-scale preparation. However, for applications in drug development, extensive research into the safety, stability, and regulatory acceptance of this emulsifier system is imperative. The information presented here should be used as a starting point for further investigation and optimization.

References

Morpholine Laurate as a Potential Template for the Synthesis of Mesoporous Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The use of morpholine (B109124) laurate as a direct template for the synthesis of mesoporous materials is not extensively documented in currently available scientific literature. The following application notes and protocols are based on the general principles of mesoporous material synthesis using other cationic, anionic, or non-ionic surfactants as structure-directing agents. These guidelines are intended to provide a foundational framework for researchers and drug development professionals interested in exploring the potential of morpholine laurate for this application.

Introduction to Mesoporous Material Synthesis

The synthesis of mesoporous materials, characterized by pores with diameters between 2 and 50 nanometers, often employs a templating approach. In this method, a surfactant, such as this compound, self-assembles into micelles in a solution containing the inorganic precursor of the desired mesoporous material (e.g., silica (B1680970), alumina, titania). The inorganic precursor then hydrolyzes and condenses around these micellar structures. Subsequent removal of the surfactant template, typically through calcination or solvent extraction, leaves behind a solid material with a highly ordered and porous structure. The properties of the resulting mesoporous material, including pore size, surface area, and pore volume, are influenced by the choice of surfactant, synthesis conditions, and the inorganic precursor.

Hypothetical Experimental Protocol for Mesoporous Silica Synthesis Using this compound

This protocol outlines a generalized procedure for the synthesis of mesoporous silica (a common mesoporous material) using a hypothetical this compound template. Researchers should note that optimization of various parameters will be crucial for successful synthesis.

Materials:

Procedure:

  • Template Solution Preparation: Dissolve a specific amount of this compound in a mixture of deionized water and ethanol. Stir the solution at a constant temperature until the surfactant is completely dissolved and a homogenous solution is formed.

  • Hydrolysis and Condensation: To the template solution, add ammonium hydroxide to adjust the pH and catalyze the hydrolysis of the silica precursor. Subsequently, add TEOS dropwise while stirring vigorously.

  • Aging: Continue stirring the mixture for a designated period (e.g., 2-24 hours) at a constant temperature to allow for the complete hydrolysis and condensation of TEOS around the this compound micelles, and for the self-assembly of the composite material.

  • Solid Product Recovery: Collect the resulting white precipitate by filtration or centrifugation. Wash the product thoroughly with deionized water and ethanol to remove any unreacted species.

  • Drying: Dry the obtained solid material in an oven at a specific temperature (e.g., 60-100 °C) for several hours.

  • Template Removal (Calcination): To create the mesoporous structure, remove the this compound template by calcining the dried material in a furnace. The calcination process typically involves a slow heating ramp to a high temperature (e.g., 500-600 °C) and holding it for several hours in an air atmosphere.

Key Parameters for Synthesis Optimization

The successful synthesis of mesoporous materials with desired properties using a novel template like this compound requires careful optimization of several experimental parameters. The following table summarizes key parameters and their potential influence on the final material characteristics.

ParameterTypical RangeInfluence on Mesoporous Material Properties
This compound Concentration 0.01 - 0.5 MAffects micelle formation, pore size, and ordering of the mesostructure.
TEOS : Surfactant Molar Ratio 2 - 20Influences wall thickness and structural integrity.
pH (Catalyst Concentration) 8 - 12 (for basic synthesis)Controls the rate of hydrolysis and condensation of the silica precursor.
Temperature Room Temperature - 80 °CAffects reaction kinetics and self-assembly process.
Aging Time 2 - 48 hoursAllows for the completion of condensation and stabilization of the mesostructure.
Calcination Temperature 500 - 650 °CCrucial for complete removal of the template without collapsing the porous structure.
Calcination Ramp Rate 1 - 5 °C/minA slow ramp rate is essential to prevent structural damage during template removal.

Visualizing the Synthesis Process

To better understand the synthesis of mesoporous materials using a surfactant template, the following diagrams illustrate the general experimental workflow and the underlying self-assembly mechanism.

experimental_workflow cluster_solution_prep Solution Preparation cluster_reaction Reaction & Formation cluster_processing Post-Processing A Dissolve this compound in Water/Ethanol B Add Catalyst (e.g., NH4OH) A->B C Add Silica Precursor (e.g., TEOS) B->C D Aging & Stirring C->D E Precipitation of Silica-Surfactant Composite D->E F Filtration & Washing E->F G Drying F->G H Calcination (Template Removal) G->H I Mesoporous Silica H->I

Caption: Generalized experimental workflow for the synthesis of mesoporous silica.

self_assembly_mechanism cluster_micelle 1. Micelle Formation cluster_composite 2. Composite Formation cluster_mesoporous 3. Mesoporous Structure a1 a1->center a2 a2->center a3 a3->center a4 a4->center a5 a5->center a6 a6->center a7 a7->center a8 a8->center b1 b1->center2 b2 b2->center2 b3 b3->center2 b4 b4->center2 b5 b5->center2 b6 b6->center2 b7 b7->center2 b8 b8->center2 s1 s2 s3 s4 s5 pore cluster_micelle cluster_micelle cluster_composite cluster_composite cluster_micelle->cluster_composite Addition of Silica Precursor cluster_mesoporous cluster_mesoporous cluster_composite->cluster_mesoporous Template Removal l1 This compound Micelle l2 Silica Condensation around Micelle l3 Final Mesoporous Material

Caption: Mechanism of mesoporous material formation using a surfactant template.

Potential Applications in Research and Drug Development

Mesoporous materials possess unique properties such as high surface area, large pore volume, and tunable pore size, making them attractive for a variety of applications.[1][2] Should the synthesis of mesoporous materials using this compound be successful, potential applications could include:

  • Drug Delivery: The porous network can be loaded with therapeutic agents for controlled and targeted drug release. The biocompatibility of morpholine derivatives could be an advantageous factor.[3]

  • Catalysis: The high surface area allows for the dispersion of active catalytic sites, enhancing reaction efficiency.[2][4][5]

  • Adsorption and Separation: The uniform pores can be utilized for the selective adsorption and separation of molecules, which is relevant for purification processes in drug development.

  • Biomedical Imaging: Functionalized mesoporous nanoparticles can act as contrast agents or carriers for imaging agents.

Further research and extensive characterization would be necessary to validate the suitability of this compound-templated mesoporous materials for these applications.

References

Application Notes and Protocols for Incorporating Morpholine Laurate into Controlled-Release Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine (B109124) laurate, the salt formed from morpholine and lauric acid, presents interesting possibilities as an excipient in controlled-release drug delivery systems. While direct literature on its application is emerging, its properties as a fatty acid salt suggest its potential to modify drug release profiles, enhance solubility, and act as a matrix-forming agent. The morpholine moiety can contribute to modulating physicochemical properties like pKa, potentially influencing drug solubility and permeability, while the laurate component, a 12-carbon fatty acid, can impart hydrophobicity to control drug release.[1][2] This document provides detailed application notes and experimental protocols for incorporating morpholine laurate into various controlled-release formulations, drawing upon established principles for similar fatty acid-based excipients.

Physicochemical Properties and Rationale for Use

This compound's utility in controlled-release systems stems from its amphiphilic nature. The morpholine head is polar, while the lauric acid tail is nonpolar. This structure allows it to function as a surfactant, emulsifier, and a hydrophobic matrix former, properties that are highly valuable in designing oral and topical controlled-release dosage forms.[3][4]

Potential Applications:

  • Matrix Tablets: this compound can be incorporated into a tablet matrix to control the release of both hydrophilic and hydrophobic drugs. The hydrophobic laurate chains can form a tortuous path for drug diffusion, slowing down its release.[3][5]

  • Microencapsulation: It can be used as a component of the coating material or the matrix in microcapsules or microspheres to achieve sustained drug release.[6]

  • Topical and Transdermal Systems: As a penetration enhancer, this compound can modify the stratum corneum, facilitating the controlled delivery of active pharmaceutical ingredients (APIs) through the skin.[4]

  • Solubility Enhancement: For poorly soluble drugs, this compound can act as a solubilizing agent, potentially leading to improved bioavailability in a controlled-release formulation.

Experimental Protocols

The following protocols are provided as a starting point for formulation development and are based on methodologies used for similar fatty acid salts and esters.[7][8] Optimization of the formulation parameters will be necessary for specific drug candidates and desired release profiles.

Protocol 1: Preparation of this compound Matrix Tablets for Controlled Oral Drug Delivery

Objective: To formulate and evaluate controlled-release matrix tablets using this compound as a hydrophobic matrix-forming agent.

Materials:

Equipment:

  • Analytical balance

  • Sieves

  • V-blender or Turbula mixer

  • Tablet press

  • Hardness tester

  • Friabilator

  • Disintegration tester

  • USP Dissolution Apparatus 2 (Paddle)

  • UV-Vis Spectrophotometer or HPLC

Methodology:

  • Preparation of Powder Blend:

    • Accurately weigh all ingredients as per the formulation table below.

    • Pass the API, this compound, and MCC through a suitable sieve (#60 mesh) to ensure uniform particle size.

    • Geometrically mix the sieved powders in a V-blender for 15 minutes to achieve a homogenous blend.

    • If using HPMC, co-sieve it with the other excipients.

    • Add magnesium stearate and talc to the blend and mix for an additional 5 minutes.

  • Tablet Compression:

    • Compress the final blend into tablets using a rotary tablet press with appropriate tooling.

    • Target a tablet weight of 500 mg and a hardness of 6-8 kp.

  • Characterization of Tablets:

    • Weight Variation: Weigh 20 tablets individually and calculate the average weight and standard deviation.

    • Hardness: Determine the crushing strength of 10 tablets using a hardness tester.

    • Friability: Subject 10 tablets to friability testing for 4 minutes at 25 rpm. The weight loss should be less than 1%.

    • Drug Content: Assay the drug content of 10 randomly selected tablets to ensure uniformity.

  • In Vitro Drug Release Study:

    • Perform dissolution testing using USP Apparatus 2 (paddles) at 50 rpm.

    • Use 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by 900 mL of phosphate (B84403) buffer (pH 6.8) for the remaining duration (up to 24 hours).

    • Maintain the temperature at 37 ± 0.5 °C.

    • Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours) and replace with an equal volume of fresh dissolution medium.

    • Analyze the drug concentration in the samples using a validated analytical method (UV-Vis or HPLC).

Data Presentation:

Table 1: Formulation of this compound Matrix Tablets

IngredientFormulation 1 (mg/tablet)Formulation 2 (mg/tablet)Formulation 3 (mg/tablet)
API100100100
This compound100150200
Microcrystalline Cellulose285235185
HPMC (K100M)---
Magnesium Stearate101010
Talc555
Total Weight 500 500 500

Table 2: In Vitro Drug Release Profile of this compound Matrix Tablets (Example Data)

Time (hours)Formulation 1 (% Cumulative Release)Formulation 2 (% Cumulative Release)Formulation 3 (% Cumulative Release)
1252015
2403528
4655545
6807060
8928575
12989588
24-9996

Diagram:

G cluster_prep Powder Blend Preparation cluster_lub Lubrication cluster_comp Tablet Compression cluster_eval Evaluation API API Sieve Sieving (#60 mesh) API->Sieve ML This compound ML->Sieve MCC MCC MCC->Sieve Blend1 Geometric Mixing (15 min) Sieve->Blend1 Blend2 Final Mixing (5 min) Blend1->Blend2 MgSt Magnesium Stearate MgSt->Blend2 Talc Talc Talc->Blend2 Compress Tablet Press Blend2->Compress Tablets Matrix Tablets Compress->Tablets Char Physical Characterization (Weight, Hardness, Friability) Tablets->Char Content Drug Content Uniformity Tablets->Content Dissolution In Vitro Dissolution Tablets->Dissolution

Workflow for Matrix Tablet Preparation and Evaluation.
Protocol 2: Preparation of this compound-Based Microcapsules for Sustained Release

Objective: To encapsulate a drug within a this compound-containing matrix to achieve sustained release. This protocol utilizes a solvent evaporation technique.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (biodegradable polymer)

  • Dichloromethane (DCM) (organic solvent)

  • Polyvinyl alcohol (PVA) (emulsifier)

  • Distilled water

Equipment:

  • Magnetic stirrer with hot plate

  • Homogenizer or sonicator

  • Centrifuge

  • Freeze-dryer or vacuum oven

  • Scanning Electron Microscope (SEM)

  • Particle size analyzer

Methodology:

  • Preparation of Organic Phase:

    • Dissolve a specific amount of API and this compound in DCM.

    • Add PLGA to this solution and stir until a clear solution is obtained.

  • Emulsification:

    • Prepare an aqueous solution of PVA (e.g., 1% w/v).

    • Add the organic phase to the aqueous PVA solution under continuous stirring using a homogenizer or sonicator to form an oil-in-water (o/w) emulsion. The speed and duration of homogenization will influence the particle size.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours (e.g., 4-6 hours) to allow the DCM to evaporate, leading to the formation of solid microcapsules.

  • Collection and Washing:

    • Collect the microcapsules by centrifugation.

    • Wash the collected microcapsules several times with distilled water to remove residual PVA.

  • Drying:

    • Freeze-dry the washed microcapsules or dry them in a vacuum oven at a suitable temperature.

  • Characterization of Microcapsules:

    • Particle Size and Morphology: Analyze the size distribution and surface morphology of the microcapsules using a particle size analyzer and SEM.

    • Encapsulation Efficiency: Determine the amount of drug encapsulated within the microcapsules. This can be done by dissolving a known weight of microcapsules in a suitable solvent, precipitating the polymer, and analyzing the drug content in the supernatant.

      • Encapsulation Efficiency (%) = (Actual Drug Content / Theoretical Drug Content) x 100

  • In Vitro Drug Release Study:

    • Disperse a known amount of microcapsules in a release medium (e.g., phosphate buffer pH 7.4) in a shaker bath at 37 °C.

    • At predetermined time intervals, withdraw samples, centrifuge to separate the microcapsules, and analyze the supernatant for drug content.

Data Presentation:

Table 3: Formulation Parameters for this compound Microcapsules

ParameterFormulation AFormulation BFormulation C
API:Polymer Ratio1:51:101:15
This compound (% of polymer weight)102030
PLGA (mg)500500500
PVA Concentration (%)111
Homogenization Speed (rpm)100001000010000

Table 4: Characterization and Release Data of this compound Microcapsules (Example Data)

FormulationParticle Size (µm)Encapsulation Efficiency (%)% Release at 24h
A150 ± 2585 ± 560
B180 ± 3090 ± 450
C210 ± 3592 ± 340

Diagram:

G cluster_phase Phase Preparation cluster_emul Emulsification & Evaporation cluster_collect Collection & Drying cluster_char Characterization API API OrgPhase Organic Phase API->OrgPhase ML This compound ML->OrgPhase PLGA PLGA PLGA->OrgPhase DCM DCM DCM->OrgPhase Homogenize Homogenization (o/w emulsion) OrgPhase->Homogenize PVA PVA Solution PVA->Homogenize Evap Solvent Evaporation Homogenize->Evap Microcapsules Microcapsule Suspension Evap->Microcapsules Centrifuge Centrifugation Microcapsules->Centrifuge Wash Washing Centrifuge->Wash Dry Freeze-Drying Wash->Dry FinalProduct Dry Microcapsules Dry->FinalProduct SEM SEM (Morphology) FinalProduct->SEM PSA Particle Size Analysis FinalProduct->PSA EE Encapsulation Efficiency FinalProduct->EE Release In Vitro Release FinalProduct->Release

Workflow for Microcapsule Preparation and Characterization.

Mechanism of Action in Controlled Release

The primary mechanism by which this compound is expected to control drug release is through the formation of a hydrophobic matrix.

G cluster_matrix Drug Release from this compound Matrix Water Water Penetration Swelling Polymer Swelling (if hydrophilic polymer is present) Water->Swelling Dissolution Drug Dissolution Water->Dissolution Diffusion Drug Diffusion through Hydrophobic Matrix Swelling->Diffusion Dissolution->Diffusion Release Controlled Drug Release Diffusion->Release Erosion Matrix Erosion (slow) Erosion->Release

Proposed Drug Release Mechanism from a this compound Matrix.

In a matrix tablet, upon contact with gastrointestinal fluids, water penetrates the matrix. If a hydrophilic polymer like HPMC is included, it will swell to form a gel layer. The drug dissolves and then diffuses through the tortuous channels created by the insoluble, hydrophobic this compound. The release rate is governed by the rate of drug diffusion through this matrix. Over time, slow erosion of the matrix may also contribute to drug release.[5]

Safety Considerations

Morpholine and its salts are used in various industrial applications, including as corrosion inhibitors and in coatings for fruits and vegetables.[2][4] While generally considered safe for these applications at low concentrations, a thorough toxicological assessment of this compound as a pharmaceutical excipient is necessary. Studies on related morpholine fatty acid salts have shown a lack of mutagenicity.[1] However, the concentration used in a formulation should be carefully considered and justified based on safety data.

Conclusion

This compound holds promise as a versatile excipient for developing controlled-release drug delivery systems. Its amphiphilic nature and the precedent set by other fatty acid salts suggest its utility in modulating drug release from various dosage forms. The provided protocols offer a foundational framework for researchers to begin exploring the potential of this compound in their formulation development efforts. Further studies are warranted to fully characterize its performance and establish its safety profile for pharmaceutical use.

References

Application Notes and Protocols: Morpholine Laurate in Froth Flotation for Mineral Processing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Morpholine (B109124) laurate, a cationic surfactant, finds a significant application in the field of mineral processing, specifically as a collector in froth flotation. Its primary use is in the reverse flotation of potash ores, where it selectively facilitates the separation of halite (NaCl) from valuable potassium-bearing minerals like sylvite (KCl) and carnallite (B72600) (KCl·MgCl₂·6H₂O). This process is crucial for upgrading the ore to produce potassium fertilizers. This document provides detailed application notes and experimental protocols for the use of morpholine laurate and its derivatives in mineral flotation.

Principle of Operation

In the froth flotation process, air bubbles are introduced into a slurry of finely ground ore and water containing chemical reagents.[1] The collector, in this case, this compound (or more broadly, an alkyl morpholine), selectively adsorbs onto the surface of the target mineral, rendering it hydrophobic (water-repellent).[1] These hydrophobic particles then attach to the air bubbles and are carried to the surface, forming a froth that can be skimmed off. In the context of potash ore processing, this is a "reverse" flotation because the unwanted mineral, halite, is floated away, leaving the desired potassium minerals in the remaining slurry.[2]

The selectivity of alkyl morpholines for halite over carnallite is attributed to the nature of their interaction with the mineral surfaces. The adsorption of dodecylmorpholine (a common alkyl morpholine) on the halite surface is understood to occur via hydrogen bonding between the oxygen and nitrogen atoms of the morpholine functional group and the hydrated sodium ions on the halite crystal surface.[3] This interaction is stronger for halite compared to carnallite, leading to the selective flotation of halite.[3]

Quantitative Data Presentation

The performance of morpholine-based collectors in the reverse flotation of halite from carnallite ores is summarized in the tables below. These tables present data on the recovery of NaCl and the grade of the final product under various conditions.

Table 1: Comparison of Monomeric and Gemini Morpholine-Typed Surfactants in Halite Flotation from Carnallite Ore

Collector TypeCollector Concentration (mol/L)Temperature (°C)NaCl Recovery (%)Carnallite Recovery (%)
4-Laurylmorpholine (LM)1 x 10⁻⁵2539.0< 3.5
Butanediyl-α,ω-bis(morpholino dodeculammonium bromide) (BM)1 x 10⁻⁵2598.0< 3.5
4-Laurylmorpholine (LM)Not specified03.5Not specified
Butanediyl-α,ω-bis(morpholino dodeculammonium bromide) (BM)Not specified068.0Not specified
4-Laurylmorpholine (LM)Not specified1531.5Not specified
Butanediyl-α,ω-bis(morpholino dodeculammonium bromide) (BM)Not specified1596.5Not specified

Data sourced from a study comparing a conventional morpholine collector (LM) with a Gemini surfactant (BM).[4][5]

Table 2: Performance of a Novel Morpholine-Based Gemini Collector (BMTB) vs. a Monomeric Surfactant (TDM)

CollectorCollector Dosage (g/t)KCl Recovery (%)Final NaCl Grade (%)Final KCl Grade (%)
N-(n-Tetradecyl) morpholine (TDM)120Not specified3.9122.12
Butanediyl-α,ω-bis(morpholino tetradecylammonium bromide) (BMTB)40Increased by 4.69% compared to TDM2.1922.59

Data from a study on a novel morpholine-based Gemini collector.[6]

Experimental Protocols

The following are generalized protocols for the reverse froth flotation of halite from potash ores using an alkyl morpholine collector. These protocols are compiled from various sources and should be optimized for specific ore characteristics.

Ore Preparation
  • Crushing and Grinding: Reduce the ore size to a liberation size where individual mineral particles are freed from each other. For many potash ores, grinding to a particle size of approximately 35 to 48 mesh is considered suitable.[2] A typical flotation feed particle size used in industrial applications is around 20 x 80 mesh.[7]

  • Desliming (Optional but Recommended): Remove very fine clay particles (slimes) from the ground ore. This is often done by washing and hydrocycloning. Desliming is crucial as slimes can interfere with the flotation process by consuming reagents and coating valuable mineral surfaces.[2]

Slurry Preparation
  • Prepare a saturated brine of the ore. This is essential to prevent the dissolution of the valuable soluble minerals during flotation.

  • Create a pulp by mixing the ground and deslimed ore with the saturated brine to achieve a solids concentration of about 25%.[1]

Flotation Procedure
  • Conditioning:

    • Transfer the pulp to a flotation cell.

    • Adjust the pH of the pulp to a range of 2 to 7 using HCl or NaOH.[1] A pH of 4-5 is often cited.[1]

    • Add the alkyl morpholine collector (e.g., dodecyl morpholine) to the pulp. Typical dosages range from 100 to 400 g per ton of ore.[8] Industrial operations have reported using around 200 to 300 g/t.[7]

    • Condition the pulp with the collector for a sufficient time (e.g., 3-5 minutes) with agitation to allow for the collector to adsorb onto the halite particles.

    • Add a frothing agent (e.g., pine oil or MIBC - methyl isobutyl carbinol) to the pulp and condition for a shorter period (e.g., 1-2 minutes). The addition of a frother can enhance the adsorption of the alkyl morpholine on the halite surface and reduce collector consumption.[2]

  • Flotation:

    • Introduce air into the flotation cell to generate bubbles.

    • The hydrophobic halite particles will attach to the air bubbles and rise to the surface to form a froth.

    • Collect the froth, which contains the concentrated halite, until the froth is no longer mineralized. The froth is the tailing in this reverse flotation process.

    • The remaining slurry in the cell contains the valuable potassium minerals (the concentrate).

  • Analysis:

    • Filter, dry, and weigh both the froth product (tailings) and the cell product (concentrate).

    • Analyze the chemical composition of the feed, concentrate, and tailings to determine the grade of KCl (or K₂O) and NaCl.

    • Calculate the recovery of the valuable mineral in the concentrate.

Visualizations

Experimental Workflow for Reverse Flotation of Halite

experimental_workflow cluster_reagents Reagent Addition ore Potash Ore (Carnallite + Halite) crushing Crushing & Grinding (e.g., 20x80 mesh) ore->crushing desliming Desliming (Removal of Clays) crushing->desliming pulp_prep Pulp Preparation (Saturated Brine, ~25% Solids) desliming->pulp_prep conditioning Conditioning pulp_prep->conditioning flotation Froth Flotation conditioning->flotation separation Separation flotation->separation halite_product Froth: Halite Concentrate (Tailing) separation->halite_product Froth carnallite_product Underflow: Carnallite Concentrate (Product) separation->carnallite_product Slurry collector Alkyl Morpholine Collector (e.g., Dodecyl Morpholine) collector->conditioning frother Frother (e.g., Pine Oil, MIBC) frother->conditioning ph_modifier pH Modifier (e.g., HCl) ph_modifier->conditioning

Caption: Workflow for the reverse flotation of halite from carnallite ore.

Logical Relationship of this compound in Halite Flotation

logical_relationship collector Alkyl Morpholine (e.g., Dodecyl Morpholine) adsorption Selective Adsorption collector->adsorption halite Halite (NaCl) Surface (Hydrophilic) halite->adsorption carnallite Carnallite (KCl·MgCl₂·6H₂O) Surface (Hydrophilic) carnallite->adsorption hydrophobic_halite Hydrophobic Halite Particle adsorption->hydrophobic_halite Stronger Interaction hydrophilic_carnallite Hydrophilic Carnallite Particle adsorption->hydrophilic_carnallite Weaker Interaction attachment Attachment hydrophobic_halite->attachment no_attachment No Attachment hydrophilic_carnallite->no_attachment air_bubble Air Bubble air_bubble->attachment air_bubble->no_attachment floating Floating to Surface (Froth) attachment->floating remaining Remains in Slurry no_attachment->remaining

Caption: Selective action of alkyl morpholine in halite flotation.

Adsorption Mechanism of Dodecyl Morpholine on Halite Surface

adsorption_mechanism cluster_halite Halite (NaCl) Crystal Surface in Water cluster_collector Dodecyl Morpholine Molecule Na Na+ H2O1 H₂O Na->H2O1 Hydration Shell Cl Cl- H2O2 H₂O morpholine Morpholine Ring (N, O atoms) morpholine->H2O1 Hydrogen Bonding alkyl_chain Dodecyl Chain (Hydrophobic Tail)

Caption: Adsorption of dodecyl morpholine on a hydrated halite surface.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Morpholine Laurate Concentration for Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Morpholine (B109124) Laurate for maximum corrosion inhibition efficiency. The information herein is compiled from studies on morpholine and its derivatives as corrosion inhibitors. While direct quantitative data for Morpholine Laurate is limited in the public domain, the principles and methodologies presented can serve as a strong starting point for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of corrosion inhibition by morpholine derivatives?

A1: Morpholine and its salts, including this compound, are believed to function as film-forming inhibitors.[1] They adsorb onto the metal surface, creating a protective layer that acts as a barrier to corrosive agents.[2][3] This adsorption can be physical or chemical, often involving the nitrogen and oxygen atoms in the morpholine ring coordinating with metal ions on the surface.[2][3] Additionally, morpholine can neutralize acidic components in the environment, such as dissolved carbon dioxide, further reducing corrosion.[4]

Q2: How do I determine the optimal concentration of this compound for my system?

A2: The optimal concentration is system-dependent and must be determined experimentally. It is the concentration that provides the maximum corrosion inhibition efficiency with the minimum amount of inhibitor. A typical approach is to test a range of concentrations and measure the corresponding corrosion rates. The concentration at which the inhibition efficiency plateaus is generally considered the optimum.[5]

Q3: What are common solvents for preparing this compound solutions?

Q4: Can temperature affect the performance of this compound?

A4: Yes, temperature can significantly influence the effectiveness of corrosion inhibitors. Increased temperature can affect the adsorption-desorption equilibrium of the inhibitor on the metal surface and may also alter the corrosion kinetics. It is crucial to evaluate the performance of this compound at the operating temperature of your system.

Q5: Are there any known compatibility issues with this compound?

A5: While specific compatibility data for this compound is scarce, morpholine and its derivatives are generally compatible with other boiler water treatment chemicals.[5] However, it is always recommended to conduct compatibility tests with other additives in your system to avoid any antagonistic effects.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Inhibition Efficiency - Insufficient inhibitor concentration.- Poor solubility of the inhibitor.- Incompatibility with other chemical species in the system.- Inhibitor degradation.- Increase the concentration of this compound incrementally.- Ensure the inhibitor is fully dissolved before application. Consider using a co-solvent if necessary.- Conduct compatibility tests.- Verify the stability of the inhibitor under your experimental conditions (pH, temperature).
Inconsistent Results - Non-uniform inhibitor film formation.- Fluctuations in experimental conditions (temperature, pressure, flow rate).- Surface contamination of the metal specimens.- Ensure proper mixing and circulation of the inhibited solution.- Maintain tight control over all experimental parameters.- Thoroughly clean and prepare metal surfaces before each experiment according to standard protocols.
Pitting Corrosion Observed - Localized breakdown of the protective film.- Presence of aggressive ions (e.g., chlorides).- Increase inhibitor concentration to promote a more stable and uniform film.- Consider using a synergistic blend of inhibitors.

Experimental Protocols

Weight Loss Method for Corrosion Rate Determination

This method provides a straightforward way to evaluate the average corrosion rate over a specific period.

Materials:

  • Metal coupons (of the material to be protected)

  • Corrosive solution (e.g., 1M HCl, 3.5% NaCl solution)

  • This compound

  • Analytical balance

  • Polishing papers of various grades

  • Acetone or other suitable solvent for cleaning

  • Desiccator

Procedure:

  • Coupon Preparation:

    • Measure the dimensions of each metal coupon to calculate the surface area.

    • Polish the coupons sequentially with different grades of emery paper, rinse with distilled water, degrease with acetone, and dry.

    • Store the prepared coupons in a desiccator until use.

  • Inhibitor Solution Preparation:

    • Prepare a stock solution of this compound in the corrosive medium.

    • From the stock solution, prepare a series of test solutions with varying concentrations of this compound.

  • Corrosion Test:

    • Weigh the prepared coupons accurately using an analytical balance.

    • Immerse one coupon in each of the test solutions, including a blank (corrosive solution without inhibitor).

    • Ensure the coupons are fully submerged and not in contact with each other or the container walls.

    • Maintain the test solutions at a constant temperature for a predetermined duration (e.g., 24 hours).

  • Analysis:

    • After the immersion period, carefully remove the coupons.

    • Clean the coupons to remove corrosion products according to standard procedures (e.g., using an appropriate inhibited acid solution).

    • Rinse with distilled water, dry with acetone, and reweigh.

  • Calculations:

    • Corrosion Rate (CR) in mm/year can be calculated using the formula: CR = (8.76 x 10^4 * W) / (A * T * D) Where: W = Weight loss in grams A = Surface area of the coupon in cm² T = Immersion time in hours D = Density of the metal in g/cm³

    • Inhibition Efficiency (IE%) can be calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 Where: CR_blank = Corrosion rate in the absence of inhibitor CR_inhibitor = Corrosion rate in the presence of inhibitor

Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization

These electrochemical techniques provide insights into the corrosion mechanism and the kinetics of the corrosion process.

Equipment:

  • Potentiostat/Galvanostat/Frequency Response Analyzer

  • Three-electrode electrochemical cell (working electrode, counter electrode, reference electrode)

  • Corrosive solution with and without inhibitor

Procedure:

  • Electrode Preparation:

    • The working electrode is the metal being studied. Its surface should be prepared similarly to the weight loss coupons.

  • Experimental Setup:

    • Assemble the three-electrode cell with the prepared working electrode, a platinum or graphite (B72142) counter electrode, and a suitable reference electrode (e.g., Saturated Calomel Electrode - SCE).

    • Fill the cell with the test solution.

  • EIS Measurement:

    • Allow the system to stabilize by measuring the Open Circuit Potential (OCP) for a period (e.g., 30-60 minutes).

    • Apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.

    • The resulting impedance data can be plotted as Nyquist and Bode plots.

  • Potentiodynamic Polarization Measurement:

    • After the EIS measurement, scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

    • Plot the resulting current density versus potential on a semi-logarithmic scale (Tafel plot).

  • Data Analysis:

    • From the Tafel plots, the corrosion potential (E_corr) and corrosion current density (i_corr) can be determined.

    • The inhibition efficiency can be calculated from the i_corr values: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100

Data on Morpholine and its Derivatives

The following tables summarize data for morpholine and some of its derivatives, which can be used as a reference for designing experiments with this compound.

Table 1: Corrosion Inhibition Efficiency of Morpholine in an Aqueous Amine System [5]

Concentration (ppm)Corrosion Rate (mpy)Inhibition Efficiency (%)
02110
10-66
100--
1,0006072
5,00059-
10,00059-

Table 2: Corrosion Inhibition Efficiency of Various Morpholine Salts in 3.5% NaCl Solution

Morpholine SaltConcentrationInhibition Efficiency (%)
Morpholine BenzoateNot Specified>85%[2]
Morpholine CarbonateNot Specified>85%[2]

Table 3: Corrosion Inhibition Efficiency of a Morpholine Derivative (Compound 1) in a Simulated Production Water Medium [6][7]

Concentration (mg/L)Inhibition Efficiency (%)
20Low
30Low
10085.67

Visualizations

experimental_workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis cluster_optimization Optimization prep_coupons Prepare Metal Coupons weight_loss Weight Loss Immersion prep_coupons->weight_loss electrochemical Electrochemical Tests prep_coupons->electrochemical prep_solutions Prepare Inhibitor Solutions prep_solutions->weight_loss prep_solutions->electrochemical calc_cr Calculate Corrosion Rate weight_loss->calc_cr model_data Analyze Electrochemical Data electrochemical->model_data calc_ie Calculate Inhibition Efficiency calc_cr->calc_ie optimize Determine Optimal Concentration calc_ie->optimize model_data->calc_ie

Caption: Experimental workflow for optimizing corrosion inhibitor concentration.

concentration_vs_efficiency cluster_0 Relationship between Inhibitor Concentration and Efficiency Concentration Inhibitor Concentration Origin Efficiency Inhibition Efficiency (%) X_axis Increasing Concentration -> Origin->X_axis Y_axis ^ Inhibition Efficiency Origin->Y_axis p1 p2 p1->p2  Optimal Concentration Range p3 p2->p3  Optimal Concentration Range p4 p3->p4  Optimal Concentration Range p5 p4->p5  Optimal Concentration Range p6 p5->p6  Optimal Concentration Range

Caption: General relationship between inhibitor concentration and efficiency.

References

Troubleshooting emulsion instability in Morpholine laurate formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Morpholine (B109124) laurate in emulsion formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and storage of Morpholine laurate emulsions.

Issue 1: My emulsion is showing signs of creaming or sedimentation.

Creaming (upward movement of dispersed droplets) or sedimentation (downward movement) are common forms of physical instability.

  • Possible Cause 1: Insufficient Emulsifier Concentration. If the concentration of this compound is too low, it cannot adequately cover the surface of the oil droplets, leading to flocculation and subsequent creaming or sedimentation.

  • Troubleshooting Step:

    • Increase this compound Concentration: Gradually increase the concentration of this compound in your formulation. A systematic approach, such as preparing a series of emulsions with increasing emulsifier content, will help identify the optimal concentration.

  • Possible Cause 2: Inappropriate Oil-to-Water Ratio. An excessively high concentration of the dispersed phase can lead to droplet crowding and instability.

  • Troubleshooting Step:

    • Adjust Phase Ratio: Prepare emulsions with varying oil-to-water ratios to find a more stable formulation window.

  • Possible Cause 3: Inadequate Homogenization. Insufficient energy input during emulsification results in large, non-uniform droplets that are more prone to separation.

  • Troubleshooting Step:

    • Optimize Homogenization Parameters: Increase the homogenization time, speed, or pressure. For high-pressure homogenizers, increasing the number of passes can also be beneficial.

    • Particle Size Analysis: Use techniques like Dynamic Light Scattering (DLS) to monitor the droplet size distribution after homogenization. Aim for a narrow, monomodal distribution.

Issue 2: My emulsion is exhibiting coalescence, leading to phase separation.

Coalescence is the merging of small droplets into larger ones, ultimately leading to the breakdown of the emulsion.

  • Possible Cause 1: pH is too low. this compound is the salt of a weak base (morpholine) and a weak acid (lauric acid). The stability of the emulsion is highly dependent on the pH of the aqueous phase. Morpholine has a pKa of its conjugate acid around 8.3-8.4. At pH values significantly below this, the morpholinium ion concentration decreases, which can destabilize the emulsion.

  • Troubleshooting Step:

    • Measure and Adjust pH: The pH of an aqueous solution of morpholine is typically around 11.[1] Measure the pH of your emulsion's aqueous phase. If it is acidic or neutral, consider adjusting it to a more alkaline pH.

    • Buffering: Incorporate a suitable buffer system to maintain the optimal pH throughout the shelf life of the formulation.

  • Possible Cause 2: Presence of Incompatible Excipients. Certain electrolytes or other charged molecules can disrupt the stabilizing interfacial layer formed by this compound.

  • Troubleshooting Step:

    • Review Formulation Components: Evaluate all excipients for potential chemical incompatibilities with an amine salt surfactant.

    • Systematic Exclusion: If multiple excipients are present, prepare simplified formulations, systematically removing one component at a time to identify the problematic ingredient.

  • Possible Cause 3: Temperature Fluctuations. Elevated temperatures can increase the kinetic energy of droplets, promoting collisions and coalescence. Freeze-thaw cycles can also disrupt the emulsion structure.

  • Troubleshooting Step:

    • Controlled Storage: Store emulsions at a consistent, controlled temperature.

    • Accelerated Stability Studies: Conduct stability testing at elevated temperatures (e.g., 40°C) to predict long-term stability at room temperature. However, be aware that high temperatures can also degrade components.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as an emulsifier?

This compound is an anionic surfactant formed by the reaction of morpholine, a secondary amine, with lauric acid, a fatty acid.[2] It functions as an emulsifier by adsorbing at the oil-water interface, reducing the interfacial tension and creating a barrier that prevents droplets from coalescing.

Q2: What is a good starting concentration for this compound in an o/w emulsion?

Based on historical patent literature for similar applications (e.g., polishes), a starting point for the ratio of active components can be inferred. For example, a formulation might contain approximately 1-3 parts of morpholine and 2-10 parts of a fatty acid (like oleic or stearic acid) for every 10-100 parts of the oil phase.[2][3] It is crucial to optimize the concentration for your specific oil and desired droplet size.

Q3: How does the pH of the formulation affect the stability of a this compound emulsion?

The stability of a this compound emulsion is highly pH-dependent due to the basic nature of morpholine. The pKa of the morpholinium ion is approximately 8.3-8.4. To ensure sufficient charge for electrostatic stabilization of o/w emulsions, the pH should be maintained in the alkaline range, typically above 9.

Q4: Are there any known incompatibilities with this compound?

Morpholine is incompatible with strong oxidizing agents and strong acids.[4] In a formulation, the introduction of acidic compounds can neutralize the morpholine, leading to a loss of its emulsifying properties. High concentrations of salts can also screen the electrostatic repulsion between droplets, potentially causing instability.

Q5: What is the expected Hydrophile-Lipophile Balance (HLB) of this compound?

A specific HLB value for this compound is not readily published. However, as it is typically used to form oil-in-water emulsions, it is expected to have a relatively high HLB value, likely in the range of 10-14. The exact value can be estimated or determined experimentally.

Data Summary

Table 1: Physicochemical Properties of Morpholine

PropertyValueSource
Appearance Colorless, hygroscopic liquid[2][5]
Boiling Point 128-130 °C[2]
pKa of Conjugate Acid ~8.33
pH (undiluted) ~11.2[1]
Solubility in Water Miscible[6]

Experimental Protocols

Protocol 1: Preparation of a Model this compound Oil-in-Water (o/w) Emulsion

This protocol describes a general method for preparing a simple o/w emulsion using this compound as the emulsifier.

  • Preparation of the Aqueous Phase:

    • Dissolve the desired amount of this compound in deionized water.

    • Measure the pH and adjust to the desired alkaline range (e.g., pH 9-11) using a suitable base (e.g., dilute NaOH) or buffer, if necessary.

  • Preparation of the Oil Phase:

    • Combine the oil and any oil-soluble components.

    • Gently heat the oil phase to ensure all components are melted and homogenous.

  • Emulsification:

    • Heat both the aqueous and oil phases to the same temperature (typically 60-70°C).

    • Slowly add the oil phase to the aqueous phase while applying high shear using a homogenizer (e.g., rotor-stator or microfluidizer).

    • Continue homogenization for a sufficient time to achieve the desired droplet size.

  • Cooling:

    • Allow the emulsion to cool to room temperature with gentle stirring.

Protocol 2: Characterization of Emulsion Stability

  • Visual Observation:

    • Visually inspect the emulsion for signs of instability such as creaming, sedimentation, flocculation, or phase separation immediately after preparation and at regular intervals during storage.

  • Microscopy:

    • Use optical microscopy to observe the droplet morphology and identify any signs of flocculation or coalescence. For nanoemulsions, Transmission Electron Microscopy (TEM) may be required.

  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Use Dynamic Light Scattering (DLS) to determine the mean droplet size and the PDI. A stable emulsion will have a consistent droplet size and a low PDI over time.

  • Zeta Potential Measurement:

    • Measure the zeta potential to assess the electrostatic stability of the droplets. For o/w emulsions stabilized by anionic surfactants like this compound, a high negative zeta potential (e.g., < -30 mV) is indicative of good stability.

  • Accelerated Stability Testing:

    • Centrifugation: Centrifuge the emulsion at a specific speed and time to accelerate creaming or sedimentation. A stable emulsion will show minimal or no phase separation.

    • Freeze-Thaw Cycles: Subject the emulsion to several cycles of freezing and thawing, observing for any changes in appearance, particle size, or phase separation.

Diagrams

Troubleshooting_Emulsion_Instability Instability Emulsion Instability (Creaming, Coalescence) Cause1 Incorrect Formulation Instability->Cause1 Cause2 Inadequate Process Instability->Cause2 Cause3 Environmental Factors Instability->Cause3 SubCause1a [Sub-Optimal] Emulsifier Conc. Cause1->SubCause1a SubCause1b Incorrect pH Cause1->SubCause1b SubCause1c Excipient Incompatibility Cause1->SubCause1c SubCause2a Insufficient Homogenization Cause2->SubCause2a SubCause3a Temperature Fluctuations Cause3->SubCause3a TS1a Adjust Morpholine Laurate Conc. SubCause1a->TS1a TS1b Measure & Adjust pH (Target Alkaline) SubCause1b->TS1b TS1c Review & Simplify Formulation SubCause1c->TS1c TS2a Optimize Homogenizer Settings SubCause2a->TS2a TS3a Controlled Storage SubCause3a->TS3a

Caption: Troubleshooting workflow for emulsion instability.

Emulsion_Stability_Factors StableEmulsion Stable Morpholine Laurate Emulsion Factor1 Physicochemical Properties StableEmulsion->Factor1 Factor2 Formulation Parameters StableEmulsion->Factor2 Factor3 Process Parameters StableEmulsion->Factor3 SubFactor1a pH / pKa Factor1->SubFactor1a SubFactor1b Concentration (CMC) Factor1->SubFactor1b SubFactor1c HLB Value Factor1->SubFactor1c SubFactor2a Oil Phase Type Factor2->SubFactor2a SubFactor2b Phase Ratio Factor2->SubFactor2b SubFactor2c Other Excipients Factor2->SubFactor2c SubFactor3a Homogenization (Energy Input) Factor3->SubFactor3a SubFactor3b Temperature Factor3->SubFactor3b

Caption: Factors influencing emulsion stability.

References

Improving the yield and purity of Morpholine laurate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Morpholine (B109124) laurate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of both Morpholinium Laurate (the salt) and N-Lauroylmorpholine (the amide).

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield For Salt Synthesis: • Incomplete reaction due to insufficient mixing or reaction time. • Loss of product during workup or purification. For Amide Synthesis: • Ineffective activation of lauric acid. • Deactivation of coupling agent (e.g., by moisture). • Steric hindrance. • Low reaction temperature or insufficient reaction time.For Salt Synthesis: • Ensure thorough mixing of equimolar amounts of morpholine and lauric acid. • Allow for adequate reaction time (typically 1-2 hours at room temperature). • Minimize washing steps during product isolation. If recrystallizing, use a minimal amount of cold solvent. For Amide Synthesis: • Ensure the activating agent (e.g., thionyl chloride) or coupling agent (e.g., DCC) is fresh and added under anhydrous conditions. • Use an appropriate solvent (e.g., dichloromethane (B109758), THF) that is thoroughly dried.[1][2] • Consider using a less sterically hindered activating agent. • Optimize reaction temperature and time. Monitor reaction progress using TLC.
Product is Impure (Contaminated with Starting Materials) • Incomplete reaction. • Use of incorrect stoichiometric ratios.• Increase reaction time or temperature. • Ensure accurate measurement of reactants. For amide synthesis, a slight excess of the amine may be used.[2] • Purify the crude product via recrystallization or column chromatography.
Formation of Byproducts For Amide Synthesis (DCC coupling): • Formation of N-acylurea byproduct.[3] For Amide Synthesis (Thionyl Chloride): • Degradation of acid-sensitive functional groups.[1][4]For Amide Synthesis (DCC coupling): • Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to suppress the formation of N-acylurea.[3] • The dicyclohexylurea byproduct is often insoluble in many organic solvents and can be removed by filtration.[5] For Amide Synthesis (Thionyl Chloride): • Run the reaction at a lower temperature. • Use an alternative coupling method if sensitive functional groups are present.
Difficulty in Product Isolation • Product is highly soluble in the reaction solvent. • Formation of an emulsion during aqueous workup.• Remove the reaction solvent under reduced pressure. • If the product is a solid, attempt to precipitate it by adding a non-polar solvent (e.g., hexanes). • For emulsions, add a small amount of brine or a different organic solvent to break the emulsion.
Product Identification Issues (Salt vs. Amide) • The expected product (salt or amide) was not formed.• Characterize the product using FTIR and NMR spectroscopy. • FTIR: An amide (N-lauroylmorpholine) will show a characteristic C=O stretch around 1640 cm⁻¹. A carboxylate salt (Morpholinium Laurate) will show a strong COO⁻ stretch around 1550-1610 cm⁻¹.[6][7] • ¹H NMR: In the amide, the morpholine protons adjacent to the nitrogen will be shifted downfield compared to the salt.

Frequently Asked Questions (FAQs)

Q1: What is the difference between Morpholine Laurate and N-Lauroylmorpholine?

A1: this compound, also known as Morpholinium Laurate, is the salt formed from the acid-base reaction between the carboxylic acid (lauric acid) and the basic amine (morpholine).[8] N-Lauroylmorpholine is the amide formed by the covalent bonding of the lauroyl group to the nitrogen atom of morpholine, with the elimination of a water molecule.

Q2: How do I synthesize Morpholinium Laurate (the salt)?

A2: The synthesis of the salt is a straightforward acid-base reaction.[9] A general procedure involves mixing equimolar amounts of lauric acid and morpholine in a suitable solvent, such as ethanol (B145695) or diethyl ether, at room temperature. The salt will often precipitate from the solution or can be isolated by removing the solvent.

Q3: What are the common methods for synthesizing N-Lauroylmorpholine (the amide)?

A3: The formation of an amide from a carboxylic acid and an amine requires the activation of the carboxylic acid to overcome the unfavorable acid-base reaction.[2][10] Common methods include:

  • Using a coupling agent: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to facilitate the amide bond formation.[10][11]

  • Activation with thionyl chloride: Lauric acid can be converted to lauroyl chloride using thionyl chloride, which then readily reacts with morpholine to form the amide.[1][4][12]

Q4: What are the optimal reaction conditions for N-Lauroylmorpholine synthesis?

A4: The optimal conditions can vary depending on the chosen method.

  • DCC Coupling: This reaction is typically performed at room temperature in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).[3]

  • Thionyl Chloride Method: The initial reaction with thionyl chloride may require gentle heating. The subsequent reaction with morpholine is often carried out at room temperature or below.[1] A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the HCl generated during the reaction.[1]

Q5: How can I purify the final product?

A5:

  • Morpholinium Laurate (Salt): Purification can often be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).

  • N-Lauroylmorpholine (Amide): Purification typically involves an aqueous workup to remove water-soluble byproducts. This is followed by drying of the organic layer and removal of the solvent. The crude product can then be purified by recrystallization or column chromatography. For DCC couplings, the dicyclohexylurea byproduct can often be removed by filtration as it is sparingly soluble in many organic solvents.[5]

Q6: How can I confirm the structure of my product?

A6: Spectroscopic methods are essential for structure confirmation.

  • FTIR Spectroscopy: This technique is useful for identifying key functional groups. As mentioned in the troubleshooting guide, the position of the carbonyl (C=O) or carboxylate (COO⁻) stretching frequency can distinguish between the amide and the salt.[6][7]

  • NMR Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information, including the connectivity of atoms and the chemical environment of the protons and carbons in the molecule.[13][14]

Experimental Protocols

Protocol 1: Synthesis of Morpholinium Laurate (Salt)
  • Reaction Setup: In a round-bottom flask, dissolve lauric acid (1 equivalent) in a minimal amount of a suitable solvent (e.g., diethyl ether or ethanol).

  • Addition of Morpholine: While stirring at room temperature, add morpholine (1 equivalent) dropwise to the lauric acid solution.

  • Reaction: Continue stirring the mixture at room temperature for 1-2 hours. A precipitate may form during this time.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration and wash with a small amount of cold solvent. If no precipitate forms, remove the solvent under reduced pressure to obtain the crude salt.

  • Purification: The crude salt can be purified by recrystallization from an appropriate solvent system.

Protocol 2: Synthesis of N-Lauroylmorpholine (Amide) using DCC Coupling
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve lauric acid (1 equivalent), morpholine (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane (DCM).

  • Addition of DCC: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1N HCl, then with a saturated solution of sodium bicarbonate, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 3: Synthesis of N-Lauroylmorpholine (Amide) using Thionyl Chloride
  • Activation of Lauric Acid: In a round-bottom flask equipped with a reflux condenser and a gas trap, add lauric acid (1 equivalent) and a slight excess of thionyl chloride (1.2 equivalents). Heat the mixture gently (e.g., to 50-60 °C) for 1-2 hours until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the resulting crude lauroyl chloride in an anhydrous solvent such as dichloromethane. Cool the solution to 0 °C. In a separate flask, prepare a solution of morpholine (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Reaction: Add the morpholine solution dropwise to the lauroyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Wash the reaction mixture with water, 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude amide. Purify by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_salt Morpholinium Laurate (Salt) Synthesis cluster_amide N-Lauroylmorpholine (Amide) Synthesis s_start Start s_reactants Mix Lauric Acid & Morpholine s_start->s_reactants s_react Stir at RT s_reactants->s_react s_isolate Isolate Product (Filtration or Evaporation) s_react->s_isolate s_purify Recrystallize s_isolate->s_purify s_product Pure Morpholinium Laurate s_purify->s_product a_start Start a_activate Activate Lauric Acid (e.g., with DCC or SOCl₂) a_start->a_activate a_add_amine Add Morpholine & Base (if needed) a_activate->a_add_amine a_react React (0°C to RT) a_add_amine->a_react a_workup Aqueous Workup a_react->a_workup a_isolate Isolate & Purify (Chromatography or Recrystallization) a_workup->a_isolate a_product Pure N-Lauroylmorpholine a_isolate->a_product

Caption: Experimental workflows for the synthesis of Morpholinium Laurate and N-Lauroylmorpholine.

troubleshooting_yield start Low/No Product Yield check_synthesis_type Salt or Amide Synthesis? start->check_synthesis_type salt Salt Synthesis check_synthesis_type->salt Salt amide Amide Synthesis check_synthesis_type->amide Amide salt_cause Incomplete Reaction or Product Loss during Workup? salt->salt_cause amide_cause Ineffective Activation or Side Reactions? amide->amide_cause salt_solution Increase Reaction Time/Mixing. Optimize Isolation. salt_cause->salt_solution amide_solution Use Anhydrous Conditions. Check Reagent Quality. Optimize Reaction Conditions. amide_cause->amide_solution

Caption: Troubleshooting guide for low product yield in this compound synthesis.

References

Strategies to enhance the long-term stability of Morpholine laurate solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the long-term stability of Morpholine (B109124) Laurate solutions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Morpholine Laurate and where is it used?

This compound is an amine salt formed from the reaction of morpholine, a secondary amine, and lauric acid, a saturated fatty acid. It is utilized in various applications, including as an emulsifier in cosmetics and polishes, and as a corrosion inhibitor.[1] In research and drug development, it may be explored as a component in novel formulation strategies.

Q2: What are the primary factors that can affect the stability of this compound solutions?

The stability of this compound solutions can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation.[2][3]

  • pH: As an amine salt, the pH of the solution can significantly impact the equilibrium between the salt and its free acid and base forms, potentially affecting stability.

  • Light Exposure: UV radiation can induce photocatalytic degradation of the morpholine moiety.[4]

  • Presence of Oxidizing Agents: Contact with oxidizing agents can lead to the degradation of the morpholine ring.

  • Nitrosating Agents: The presence of nitrite (B80452) salts or other nitrosating agents can lead to the formation of N-nitrosomorpholine, a potential carcinogen.[5][6]

Q3: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, based on the chemistry of its components, two primary pathways are likely:

  • Hydrolysis: The salt can dissociate into morpholine and lauric acid. The morpholine ring can then undergo further degradation.

  • Oxidation/Photodegradation of the Morpholine Ring: The morpholine component is susceptible to oxidation and photodegradation, leading to ring-opening and the formation of various byproducts.[4]

Q4: Are there any known degradation products of Morpholine?

Yes, studies on the degradation of morpholine have identified several breakdown products. In thermal degradation studies, compounds such as 2-(2-aminoethoxy) ethanol (B145695), ethanolamine, ammonia, methylamine, ethylamine, ethylene (B1197577) glycol, glycolic acid, and acetic acid have been observed. Photocatalytic degradation in the presence of TiO₂ has been shown to produce hydroxy and oxo derivatives of morpholine, as well as nitrogen-containing aliphatic intermediates.[4]

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Appearance of a yellow tint in the solution over time. Oxidation of the morpholine moiety.Store the solution protected from light in an amber container. Consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize contact with oxygen.
Formation of a precipitate in the solution. Change in pH leading to precipitation of lauric acid or a degradation product. Interaction with container material. Contamination from the laboratory environment.[7]Verify the pH of the solution and adjust if necessary. Ensure the storage container is made of a compatible material (e.g., borosilicate glass, polypropylene). Filter the solution to remove the precipitate and consider re-evaluating the formulation or storage conditions.
A shift in the pH of the solution upon storage. Degradation of morpholine, which is basic, can lead to a decrease in pH. Absorption of atmospheric CO₂, forming carbonic acid.Monitor the pH of the solution regularly. If a significant shift is observed, it may be an indicator of degradation. Storing under an inert atmosphere can prevent CO₂ absorption.
Unexpected peaks in analytical chromatograms during stability testing. Formation of degradation products.Attempt to identify the new peaks using mass spectrometry (MS) coupled with chromatography. Compare the observed degradation products with those known for morpholine.[4]
Formation of N-nitrosomorpholine detected during analysis. Contamination with nitrosating agents, such as nitrite salts. This can be an artifact of the stability testing conditions, for example, when using saturated sodium nitrite solutions for humidity control.[5][6]Avoid using sodium nitrite for humidity control in accelerated stability studies.[5][6] Use alternative saturated salt solutions like potassium iodide for similar relative humidity control.[5] Ensure all components of the formulation and storage environment are free from nitrite contamination.

Data Presentation

Table 1: Inferred Stability of this compound Solutions Under Different Conditions

Condition Parameter Expected Stability Potential Degradation Products
Temperature 4°C (Refrigerated)GoodMinimal degradation expected.
25°C (Room Temperature)ModerateSlow oxidation and potential hydrolysis.
40°C (Accelerated)Poor to ModerateIncreased rate of oxidation and hydrolysis. Formation of morpholine degradation products.[3]
Light Protected from LightGoodMinimal photodegradation.
Exposed to UV LightPoorPhotocatalytic degradation of the morpholine ring, leading to various oxidized species.[4]
pH Acidic (pH < 4)PoorIncreased likelihood of hydrolysis of the amine salt.
Neutral (pH 6-8)Moderate to GoodGenerally more stable, but still susceptible to oxidation.
Basic (pH > 9)ModerateThe free morpholine base may be more susceptible to oxidation.
Atmosphere Inert (Nitrogen/Argon)GoodMinimizes oxidative degradation.
AirModerate to PoorOxygen can lead to the formation of oxidized degradation products.

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Solution (10 mM in Ethanol)

  • Materials:

    • Morpholine (≥99% purity)

    • Lauric Acid (≥99% purity)

    • Ethanol (Anhydrous, ≥99.5% purity)

    • Volumetric flasks, pipettes, and a magnetic stirrer.

  • Procedure:

    • Weigh 0.200 g (1 mmol) of lauric acid and dissolve it in approximately 80 mL of anhydrous ethanol in a 100 mL volumetric flask.

    • Stir the solution until the lauric acid is completely dissolved.

    • In a separate container, weigh 0.087 g (1 mmol) of morpholine.

    • Slowly add the morpholine to the stirring lauric acid solution.

    • Continue stirring for 30 minutes at room temperature to ensure complete salt formation.

    • Bring the final volume to 100 mL with anhydrous ethanol.

    • Store the resulting 10 mM this compound solution in a tightly sealed amber glass bottle at 4°C.

Protocol 2: Accelerated Stability Testing of this compound Solution

  • Objective: To assess the stability of a 10 mM this compound solution under accelerated temperature and humidity conditions.

  • Materials:

    • Prepared 10 mM this compound solution (from Protocol 1).

    • Stability chambers set to 40°C/75% RH.

    • HPLC system with a UV detector.

    • Appropriate HPLC column (e.g., C18).

    • Mobile phase (e.g., acetonitrile/water gradient with a suitable buffer).

  • Procedure:

    • Dispense the this compound solution into multiple small, tightly capped amber glass vials.

    • Place the vials in a stability chamber set to 40°C and 75% relative humidity.

    • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove a vial from the chamber.

    • Allow the vial to equilibrate to room temperature.

    • Analyze the sample by a validated stability-indicating HPLC method to determine the concentration of this compound and to detect any degradation products.

    • Record the appearance, pH, and any other relevant physical properties of the solution at each time point.

Visualizations

DegradationPathways Potential Degradation Pathways of this compound MorpholineLaurate This compound Hydrolysis Hydrolysis (H₂O) MorpholineLaurate->Hydrolysis Reversible Morpholine Morpholine Hydrolysis->Morpholine LauricAcid Lauric Acid Hydrolysis->LauricAcid Oxidation Oxidation / Photodegradation (O₂, hv) RingOpening Ring Opening Products Oxidation->RingOpening e.g., 2-(2-aminoethoxy) ethanol, glycolic acid, acetic acid Morpholine->Oxidation N_Nitrosomorpholine N-Nitrosomorpholine Morpholine->N_Nitrosomorpholine NitrosatingAgent Nitrosating Agent (e.g., NO₂⁻) NitrosatingAgent->N_Nitrosomorpholine

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow Workflow for Stability Assessment of this compound Solution cluster_prep 1. Solution Preparation cluster_storage 2. Stability Storage cluster_analysis 3. Analysis at Time Points cluster_data 4. Data Evaluation Prep Prepare Morpholine Laurate Solution Storage Store under various conditions (e.g., 4°C, 25°C, 40°C/75% RH, light exposure) Prep->Storage TimePoints t=0, 1, 2, 4, 8 weeks... Storage->TimePoints Analysis Physical Inspection (Appearance, pH) TimePoints->Analysis HPLC HPLC Analysis (Assay, Impurities) TimePoints->HPLC Data Assess degradation kinetics and identify degradation products Analysis->Data MS LC-MS for Impurity ID (if necessary) HPLC->MS Significant Impurities HPLC->Data MS->Data

Caption: Experimental workflow for stability assessment.

Caption: Troubleshooting decision tree for instability issues.

References

Addressing foaming issues in industrial applications of Morpholine laurate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing foaming issues in industrial applications of Morpholine (B109124) laurate.

Frequently Asked Questions (FAQs)

Q1: What is Morpholine laurate and why is it used in our process?

This compound is an organic salt formed from the reaction of Morpholine and lauric acid.[1] Morpholine itself is a versatile organic compound used in various industrial applications, including as a corrosion inhibitor, emulsifier, and pH adjuster in boiler water and steam systems.[2][3][4][5] Morpholine and its fatty acid salts can also be used as surface-active agents and emulsifiers.[5] In your application, it is likely being used for its properties as a corrosion inhibitor or as an emulsifier to create stable mixtures.

Q2: We are observing significant foaming in our system with this compound. Isn't Morpholine supposed to be an anti-foaming agent?

This is a critical point of clarification. While Morpholine itself can act as an anti-foaming agent in certain applications, such as in the paper and cardboard industry, this compound is a different chemical entity.[6] As a salt of a fatty acid (lauric acid), this compound acts as a surfactant.[5] Surfactants, by their nature, can lower the surface tension of a liquid, which can lead to the formation and stabilization of foam. Therefore, the foaming you are observing is likely a result of the surfactant properties of this compound.

Q3: What are the common causes of excessive foaming when using this compound?

Excessive foaming in systems containing this compound can be attributed to a combination of chemical, mechanical, and operational factors.

  • Chemical Causes:

    • High Concentration: An overly high concentration of this compound can lead to stable foam formation.

    • Contamination: The presence of contaminants such as oils, greases, suspended solids, or byproducts from other chemical reactions can stabilize the foam.[3]

    • Water Hardness: Soft water can sometimes increase the tendency for foaming.

  • Mechanical Causes:

    • Excessive Agitation: High-speed mixing, vigorous pumping, or cascading return lines can introduce a large amount of air into the system, leading to foam.

    • Air Leaks: Leaks in pump seals or pipe fittings on the suction side of a pump can draw air into the fluid.

    • Improper Equipment Design: A small reservoir or a poorly designed tank can lead to insufficient residence time for foam to dissipate.

  • Operational Causes:

    • Temperature: Higher temperatures can sometimes increase the tendency for certain fluids to foam.

    • System Start-up: Foaming can be more prevalent during the initial start-up of a system.

Q4: How can we determine if the cause of our foaming issue is chemical or mechanical?

A simple test can help you differentiate between a chemical and a mechanical cause of foaming.

Experimental Protocol: Foam Test

  • Sample Collection: Collect a sample of the foaming liquid from your system in a clean, clear, sealed container.

  • Agitation: Shake the container vigorously for approximately 30 seconds to induce foaming.

  • Observation:

    • Rapid Dissipation: If the foam breaks down and dissipates quickly (within a few minutes), the primary cause is likely mechanical. This indicates that the liquid itself does not readily form a stable foam, and the issue is with air being introduced into the system.

    • Stable Foam: If the foam is dense, stable, and takes a long time to dissipate, the cause is more likely chemical. This suggests that the composition of the liquid is promoting and stabilizing the foam.

Troubleshooting Guide

Step 1: Identify the Cause

Use the "Foam Test" protocol described above to determine if the root cause of the foaming is primarily chemical or mechanical.

Step 2: Address the Root Cause

Based on the outcome of the foam test, follow the appropriate troubleshooting path.

If the foam dissipates quickly in the foam test, investigate and address the following mechanical factors:

  • Reduce Agitation:

    • Lower the speed of mixers or agitators.

    • Modify return lines to discharge below the liquid surface to prevent splashing.

  • Inspect for Air Leaks:

    • Check all pump seals, gaskets, and pipe connections on the suction side of pumps for any signs of air ingress.

  • Optimize Equipment Design:

    • Ensure the reservoir or tank is appropriately sized to allow for adequate residence time for the fluid to deaerate.

    • Consider installing baffles in the tank to reduce turbulence.

If the foam is stable in the foam test, focus on the chemical aspects of your system:

  • Adjust Concentration:

    • Review the recommended concentration of this compound for your application. If it is too high, carefully dilute the solution.

  • Analyze for Contaminants:

    • Test the solution for contaminants like tramp oils, greases, or suspended solids.

    • Implement filtration or other purification methods to remove contaminants.

  • Consider Water Quality:

    • If you are using very soft water, a slight increase in water hardness might help reduce foaming.

  • Introduce Antifoaming Agents:

    • If adjusting concentration and removing contaminants is not sufficient, the use of a suitable antifoaming agent may be necessary.

Step 3: Selecting and Using Antifoaming Agents

If chemical foaming persists, a carefully selected antifoaming agent can be an effective solution.

Types of Antifoaming Agents:

Antifoam TypeDescriptionCommon Examples
Silicone-based Highly effective at low concentrations. They work by spreading rapidly on the foam surface and causing the bubbles to rupture.Polydimethylsiloxanes (PDMS)
Oil-based Typically based on mineral oil or vegetable oil and contain a hydrophobic solid like wax or silica.Mineral oil with fatty acid waxes
Polymer-based Can include polyalkylene glycols (PAGs) and other polymers.Polypropylene glycol, Polyethylene glycol

Experimental Protocol: Antifoam Selection and Dosing

  • Obtain Samples: Source small samples of different types of antifoaming agents (silicone-based, oil-based, polymer-based) that are compatible with your system's chemistry.

  • Benchtop Testing:

    • Take a known volume of your foaming this compound solution in a beaker.

    • Induce foaming through agitation (e.g., with a magnetic stirrer).

    • Add a very small, measured amount of one antifoam sample and observe the effect. Note the speed of foam collapse and the duration of the effect.

    • Repeat the test with different antifoam samples to compare their effectiveness.

  • Determine Optimal Dosage:

    • Once the most effective antifoam is identified, perform a dose-response test to find the minimum concentration needed to control the foam. Overdosing with an antifoam can sometimes worsen the foaming problem.

  • System Implementation:

    • Introduce the selected antifoam at the optimal dosage into your industrial system. It is often best to add the antifoam just before the point where foaming is most severe.

    • Monitor the system closely and adjust the dosage as needed. Continuous, low-level addition is often more effective than intermittent, large-dose additions.

Visual Troubleshooting Guides

Below are diagrams to help visualize the troubleshooting process for foaming issues with this compound.

Foaming_Troubleshooting_Workflow cluster_mechanical Mechanical Troubleshooting cluster_chemical Chemical Troubleshooting start Foaming Issue Observed with this compound foam_test Perform Foam Test: Shake sample in a sealed container start->foam_test observe Observe Foam Stability foam_test->observe mechanical Foam Dissipates Quickly (Likely Mechanical Cause) observe->mechanical Fast Dissipation chemical Foam is Stable (Likely Chemical Cause) observe->chemical Slow Dissipation reduce_agitation Reduce Agitation mechanical->reduce_agitation adjust_concentration Adjust Concentration chemical->adjust_concentration check_leaks Check for Air Leaks reduce_agitation->check_leaks optimize_design Optimize Equipment Design check_leaks->optimize_design solution Foaming Issue Resolved optimize_design->solution remove_contaminants Remove Contaminants adjust_concentration->remove_contaminants check_water Check Water Hardness remove_contaminants->check_water use_antifoam Use Antifoaming Agent check_water->use_antifoam use_antifoam->solution

Caption: A workflow diagram for troubleshooting foaming issues.

Antifoam_Selection_Process start Need for Antifoaming Agent Identified get_samples Obtain Samples of Different Antifoam Types start->get_samples bench_test Perform Benchtop Tests to Compare Effectiveness get_samples->bench_test select_best Select Most Effective Antifoam bench_test->select_best dose_response Conduct Dose-Response Test to Find Optimal Concentration select_best->dose_response implement Implement in System at Optimal Dosage dose_response->implement monitor Monitor and Adjust Dosage as Needed implement->monitor end Foam Controlled monitor->end

References

Technical Support Center: Optimization of pH for Enhanced Performance of Morpholine Laurate in Emulsions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the utilization of Morpholine (B109124) Laurate as a high-performance emulsifier. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing emulsion formulations and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Morpholine Laurate and how does it function as an emulsifier?

A1: this compound is an in-situ formed ion pair emulsifier, created by the reaction of Lauric Acid with Morpholine. Morpholine, a weak base, reacts with Lauric Acid, a fatty acid, to form a salt that possesses both a hydrophilic (water-loving) head and a lipophilic (oil-loving) tail. This amphipathic nature allows it to reside at the oil-water interface, reducing interfacial tension and stabilizing the emulsion droplets.

Q2: How does pH influence the performance of this compound in emulsions?

A2: The pH of the aqueous phase is a critical parameter that dictates the performance of this compound. The emulsifying agent is the salt formed between morpholine and lauric acid. The formation and stability of this salt are highly dependent on pH. At alkaline pH, lauric acid is deprotonated (laurate), and morpholine is in its free base form, allowing for the formation of the morpholinium laurate salt which is an effective emulsifier. As the pH decreases, morpholine becomes protonated (morpholinium ion), and lauric acid remains deprotonated, still favoring the emulsifier salt. However, at acidic pH (below the pKa of lauric acid), the lauric acid becomes protonated and loses its anionic charge, thus losing its surfactant properties and leading to emulsion instability.

Q3: What is the optimal pH range for creating stable emulsions with this compound?

A3: The optimal pH for emulsions stabilized by this compound is typically in the neutral to alkaline range, approximately pH 7.0 to 9.0. In this range, the lauric acid is ionized to laurate, and the morpholine is sufficiently available to form the morpholinium laurate salt at the oil-water interface. This leads to a desirable negative zeta potential, which contributes to the electrostatic repulsion between oil droplets, preventing coalescence and enhancing stability.

Q4: Can this compound be used in pH-sensitive drug delivery systems?

A4: Yes, the pH-dependent stability of this compound emulsions makes them a promising candidate for pH-sensitive drug delivery systems. A stable emulsion at physiological pH (around 7.4) can be designed to release its contents in a more acidic environment, such as that found in tumor tissues or within endosomes of cells. The decrease in pH would neutralize the laurate, leading to the breakdown of the emulsion and the release of the encapsulated drug.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Emulsion fails to form or separates immediately. Incorrect pH of the aqueous phase (too acidic).Ensure the pH of the aqueous phase is within the optimal range (7.0-9.0) before emulsification. Adjust with a suitable base (e.g., dilute NaOH) if necessary.
Insufficient concentration of this compound.Increase the concentration of either morpholine, lauric acid, or both, maintaining a near equimolar ratio.
Inadequate homogenization.Increase the speed or duration of homogenization. For smaller droplet sizes, consider using a high-pressure homogenizer or microfluidizer.
Creaming or sedimentation is observed over time. Droplet size is too large.Optimize the homogenization process to reduce the average droplet size.
The density difference between the oil and water phases is significant.Consider adding a weighting agent to the oil phase or a thickening agent (e.g., xanthan gum) to the aqueous phase to slow down separation due to gravity.
Emulsion viscosity is too low. Low concentration of the internal phase or emulsifier.Increase the oil phase volume or the concentration of this compound.
Inadequate droplet packing.Optimize homogenization to achieve a smaller and more uniform droplet size distribution.
Phase inversion occurs (e.g., O/W becomes W/O). Imbalance in the oil-to-water ratio.Adjust the phase volume ratio. Oil-in-water emulsions are typically favored with a higher volume of the aqueous phase.
Incorrect order of addition during preparation.For in-situ formation, ensure the lauric acid is dissolved in the oil phase and the morpholine in the aqueous phase before emulsification.

Data Presentation

The following table summarizes the expected performance of a typical oil-in-water emulsion stabilized with this compound at various pH values. This data is representative and may vary based on the specific oil phase, concentrations, and homogenization conditions.

pHAverage Particle Size (nm)Zeta Potential (mV)Emulsion Stability (after 24h)Observations
5.0> 5000 (coalescence)-5Unstable, phase separationLauric acid is protonated, leading to loss of emulsifying properties.
6.0800 - 1500-15Moderately stable, some creamingPartial protonation of laurate reduces electrostatic repulsion.
7.0 200 - 400 -30 Stable Optimal balance of ionized laurate and morpholinium for good stability.
8.0 150 - 300 -45 Highly Stable High degree of laurate ionization leads to strong electrostatic repulsion.
9.0 180 - 350 -50 Highly Stable Excellent stability due to strong negative charge on droplets.
10.0250 - 500-40Stable, potential for Ostwald ripeningHigh pH may affect long-term stability for certain oils.

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water Emulsion with In-Situ Formed this compound
  • Preparation of the Oil Phase:

    • Dissolve Lauric Acid in the selected oil (e.g., medium-chain triglycerides, MCT oil) at a concentration of 1-5% (w/w).

    • Gently heat the mixture to 60-70°C to ensure complete dissolution of the Lauric Acid.

  • Preparation of the Aqueous Phase:

    • Dissolve Morpholine in deionized water at a concentration equimolar to the Lauric Acid in the oil phase.

    • Adjust the pH of the aqueous phase to the desired value (e.g., 8.0) using a dilute solution of HCl or NaOH while monitoring with a calibrated pH meter.

    • Heat the aqueous phase to 60-70°C.

  • Emulsification:

    • Slowly add the hot aqueous phase to the hot oil phase while mixing with a high-shear homogenizer (e.g., at 5,000-10,000 rpm).

    • Continue homogenization for 5-10 minutes to form a coarse emulsion.

    • For smaller and more uniform droplets, pass the coarse emulsion through a high-pressure homogenizer (at an appropriate pressure, e.g., 500-1000 bar) for several cycles.

  • Cooling:

    • Cool the emulsion to room temperature under gentle stirring.

Protocol 2: Characterization of the Emulsion
  • Particle Size and Zeta Potential Measurement:

    • Dilute a small aliquot of the emulsion with deionized water (previously adjusted to the same pH as the emulsion's aqueous phase) to a suitable concentration for measurement.

    • Analyze the particle size distribution and zeta potential using a dynamic light scattering (DLS) instrument.

  • Stability Assessment:

    • Pour the emulsion into a graduated cylinder and seal it.

    • Store at a controlled temperature and observe for any signs of instability such as creaming, sedimentation, or coalescence at regular intervals (e.g., 1h, 24h, 1 week).

    • Quantify stability by measuring the height of the cream or serum layer and calculating the creaming index (Creaming Index (%) = (Height of cream layer / Total height of emulsion) x 100).

  • Microscopy:

    • Place a small drop of the diluted emulsion on a microscope slide.

    • Observe the emulsion morphology and droplet size distribution using an optical microscope with appropriate magnification.

Mandatory Visualizations

Emulsifier_Ionization_pH cluster_low_ph Low pH (e.g., < 5.0) cluster_optimal_ph Optimal pH (e.g., 7.0-9.0) cluster_high_ph High pH (e.g., > 9.0) la_h Lauric Acid (Protonated) R-COOH instability Emulsion Instability la_h->instability No Charge morph_h Morpholinium (Protonated) HN(CH₂CH₂)₂O⁺ morph_h->instability Cationic la_neg Laurate (Deprotonated) R-COO⁻ stability Stable Emulsion la_neg->stability Anionic Head morph_h2 Morpholinium (Protonated) HN(CH₂CH₂)₂O⁺ morph_h2->stability Cationic Head la_neg2 Laurate (Deprotonated) R-COO⁻ stable_high Stable Emulsion la_neg2->stable_high Anionic Head morph_free Morpholine (Free Base) N(CH₂CH₂)₂O morph_free->stable_high Forms Salt

Caption: Effect of pH on the ionization state of Lauric Acid and Morpholine and its impact on emulsion stability.

Experimental_Workflow cluster_prep Emulsion Preparation cluster_char Characterization oil_phase 1. Prepare Oil Phase (Lauric Acid in Oil) aq_phase 2. Prepare Aqueous Phase (Morpholine in Water, Adjust pH) homogenize 3. High-Shear Homogenization aq_phase->homogenize cool 4. Cooling homogenize->cool dls 5. Particle Size & Zeta Potential (DLS) cool->dls stability 6. Stability Assessment (Creaming Index) dls->stability microscopy 7. Microscopy stability->microscopy

Caption: General experimental workflow for the preparation and characterization of this compound stabilized emulsions.

Technical Support Center: Morpholine Laurate in Experimental Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Morpholine (B109124) laurate.

Frequently Asked Questions (FAQs)

1. What is Morpholine Laurate and what are its common applications in research?

This compound is an amine salt formed from the reaction of Morpholine, a heterocyclic amine, and lauric acid, a saturated fatty acid. In experimental formulations, it is primarily used as an emulsifier, stabilizer, and pH modifying agent. Its amphiphilic nature, possessing both a hydrophilic morpholine head and a lipophilic laurate tail, allows it to stabilize oil-in-water and water-in-oil emulsions.

2. What are the key chemical properties of this compound to consider during formulation?

PropertyValue (Typical)Implication for Formulation
Appearance White to off-white waxy solidCan require heating for uniform dispersion.
Solubility Soluble in organic solvents (e.g., ethanol, methanol), limited solubility in water.May precipitate in highly aqueous formulations without co-solvents or surfactants.
pH of 1% aqueous dispersion 8.0 - 9.5Can raise the pH of acidic formulations, potentially affecting the stability and solubility of other additives.
Melting Point 45-55 °CFormulations may need to be heated above this temperature for proper mixing.

Table 1: Key Physicochemical Properties of this compound. Note: These are typical values and can vary based on the specific grade and purity.

3. Can this compound be used in formulations with acidic active pharmaceutical ingredients (APIs) or excipients?

Caution is advised when formulating this compound with acidic compounds. Being a salt of a weak base (Morpholine) and a weak acid (lauric acid), it has an alkaline pH in aqueous dispersions.[1][2] The addition of acidic substances can lead to an acid-base reaction, causing the salt to dissociate back into Morpholine and lauric acid. This can result in:

  • Precipitation: Lauric acid has low water solubility and may precipitate out of the formulation.

  • pH shift: The buffering capacity of the system may be overcome, leading to a significant drop in pH.

  • Loss of emulsifying properties: The dissociation of the salt compromises its amphiphilic character.

4. How can I assess the compatibility of this compound with my other formulation components?

A systematic compatibility study is recommended. This typically involves binary or multi-component mixtures of this compound and other excipients, which are then subjected to stress conditions (e.g., elevated temperature and humidity) and analyzed for any physical or chemical changes.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Troubleshooting Steps
Phase separation or creaming of an emulsion. Insufficient concentration of this compound, pH shift affecting its stability, or interaction with other charged molecules.1. Increase the concentration of this compound in increments. 2. Measure the pH of the formulation; adjust to a slightly alkaline range (pH 8-9) if necessary, using a compatible base. 3. Evaluate the ionic strength of your formulation; high salt concentrations can disrupt emulsion stability.
Precipitation or crystal formation upon storage. Incompatibility with an acidic component leading to lauric acid precipitation, or exceeding the solubility limit of this compound.1. Review all excipients for acidic functional groups. Consider replacing with non-ionic alternatives. 2. Perform a solubility study of this compound in your vehicle system at different temperatures. 3. Incorporate a co-solvent (e.g., propylene (B89431) glycol, ethanol) to improve the solubility of all components.
Unexpected change in viscosity (thickening or thinning). Interaction with polymeric excipients (e.g., carbomers, cellulose (B213188) derivatives) or a significant pH shift affecting the rheology of the formulation.1. Evaluate the compatibility of this compound with individual polymeric components. 2. Monitor the pH of the formulation during and after the addition of this compound. 3. Consider using non-ionic polymers that are less sensitive to pH changes.
Discoloration or odor development. Chemical degradation of this compound or another component, potentially catalyzed by impurities or environmental factors (light, oxygen).1. Store the formulation in light-resistant, airtight containers. 2. Consider adding an antioxidant to the formulation. 3. Analyze the degraded sample using techniques like HPLC or GC-MS to identify the degradation products.

Table 2: Troubleshooting Common Issues with this compound Formulations.

Experimental Protocols

Protocol 1: Binary Excipient Compatibility Screening

Objective: To assess the physical and chemical compatibility of this compound with other individual excipients.

Methodology:

  • Prepare 1:1 (w/w) physical mixtures of this compound and each excipient to be tested.

  • Prepare a control sample of this compound alone.

  • Place the mixtures and the control in separate, sealed glass vials.

  • Store the vials under accelerated stability conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 2 and 4 weeks).

  • At each time point, visually inspect the samples for any changes in color, appearance, or physical state.

  • Analyze the samples using appropriate analytical techniques such as:

    • Differential Scanning Calorimetry (DSC): To detect changes in melting points or the appearance of new thermal events, which could indicate an interaction.[3]

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify changes in functional groups, suggesting a chemical reaction.

    • High-Performance Liquid Chromatography (HPLC): To quantify the amount of this compound and detect the formation of any degradation products.[4]

Protocol 2: pH-Dependent Stability Assessment

Objective: To evaluate the stability of a this compound-containing formulation at different pH values.

Methodology:

  • Prepare the complete formulation containing this compound.

  • Divide the formulation into several aliquots.

  • Adjust the pH of each aliquot to a different value (e.g., pH 5, 6, 7, 8, and 9) using small amounts of a suitable acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

  • Store the pH-adjusted samples at a controlled temperature.

  • At specified time intervals, visually inspect the samples for any signs of precipitation or phase separation.

  • Quantify the concentration of this compound in each sample using a validated analytical method (e.g., HPLC).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Accelerated Storage cluster_analysis Analysis prep Prepare 1:1 w/w Mixtures (this compound + Excipient) storage Store at 40°C / 75% RH (2 and 4 weeks) prep->storage control Prepare Control (this compound only) control->storage visual Visual Inspection storage->visual dsc DSC Analysis storage->dsc ftir FTIR Analysis storage->ftir hplc HPLC Analysis storage->hplc

Caption: Workflow for Binary Excipient Compatibility Testing.

logical_relationship ML This compound (Alkaline pH) Dissociation Dissociation ML->Dissociation Interaction with Acid Acidic Excipient/API Acid->Dissociation Precipitation Lauric Acid Precipitation Dissociation->Precipitation Loss Loss of Emulsifying Properties Dissociation->Loss

Caption: Potential Incompatibility Pathway with Acidic Additives.

References

Degradation pathways of Morpholine laurate under harsh environmental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Degradation of Morpholine (B109124) Laurate

This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation pathways of Morpholine Laurate under harsh environmental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.

Disclaimer: Direct and extensive studies on the degradation of this compound are limited in publicly available literature. The following information is compiled based on the known degradation pathways of its individual components, morpholine and lauric acid, under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary components?

This compound is an organic salt formed from the reaction of morpholine, a secondary amine, and lauric acid, a saturated fatty acid.[1][2] Under physiological or aqueous conditions, it exists in equilibrium with its constituent parts: the morpholinium ion and the laurate anion. Its stability and degradation are therefore dependent on the stability of these individual components.

Q2: What are the likely degradation pathways for this compound under harsh environmental conditions?

The degradation of this compound will primarily follow the degradation pathways of the morpholine and laurate moieties.

  • Morpholine Moiety: The morpholine ring can undergo degradation through several pathways, including:

    • Oxidative Ring Cleavage: This can be initiated by chemical oxidants or photocatalysis, leading to the formation of various open-chain compounds.[3] A proposed method for oxidative ring-opening of morpholine derivatives uses visible light and O2 as the final oxidant.[3]

    • Microbial Degradation: Certain microorganisms, particularly from the Mycobacterium genus, can utilize morpholine as a sole source of carbon and nitrogen.[4][5][6][7] This biodegradation often involves a cytochrome P-450 monooxygenase, which catalyzes the initial ring cleavage.[5][6][8]

    • Thermal Decomposition: At high temperatures, as seen in steam-condensate cycles, morpholine can break down into smaller organic molecules.

    • Photocatalytic Degradation: In the presence of a photocatalyst like TiO2 and UV radiation, morpholine can be degraded into various organic intermediates and eventually mineralized.[9]

  • Laurate Moiety (Lauric Acid): As a fatty acid, lauric acid is generally stable but can degrade under specific harsh conditions:

    • Oxidation: The long alkyl chain can be susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents, potentially forming shorter-chain fatty acids, aldehydes, and ketones.

    • Microbial Degradation: Lauric acid is readily biodegradable by a wide range of microorganisms through beta-oxidation.

Q3: What are the expected degradation products of this compound?

Based on the degradation of morpholine, the following degradation products can be anticipated from the morpholine moiety. The laurate moiety would likely degrade into smaller fatty acids and eventually CO2 and water.

Stress ConditionPotential Degradation Products of the Morpholine Moiety
Thermal 2-(2-aminoethoxy) ethanol, ethanolamine, ammonia (B1221849), methylamine, ethylamine, ethylene (B1197577) glycol, glycolic acid, and acetic acid.
Microbial 2-(2-aminoethoxy)acetate, glycolate, and ammonia.[5][6][10]
Photocatalytic Ethanoate ions and methanoate ions, with organic nitrogen being converted to ammonium (B1175870) ions.[9]
Oxidative Ring-opened products such as 2-(N-phenylformamido)ethyl formate (B1220265) from N-phenyl morpholine derivatives.[3]

Q4: What analytical methods are suitable for studying the degradation of this compound?

A stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products.

  • For Morpholine and its Degradants:

    • Gas Chromatography-Mass Spectrometry (GC-MS): A common technique for the detection of morpholine, often involving a derivatization step to improve volatility and sensitivity.[11][12]

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Particularly with Hydrophilic Interaction Liquid Chromatography (HILIC), this method is effective for quantifying morpholine in various matrices.[12][13]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR has been used to identify and monitor intermediates in the biodegradation of morpholine.[5][6]

  • For Lauric Acid and its Degradants:

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or MS detection is suitable for analyzing fatty acids.

    • Gas Chromatography (GC) with Flame Ionization Detection (FID) or MS, often after esterification to form fatty acid methyl esters (FAMEs).

Troubleshooting Guides

Problem: I am observing unexpected peaks in my chromatogram during a stability study.

  • Possible Cause: These could be previously unreported degradation products, impurities from the starting material, or artifacts from the sample preparation or analytical method.

  • Solution:

    • Blank Analysis: Analyze a placebo sample (formulation without this compound) and a diluent blank to rule out contributions from excipients or the solvent.

    • Mass Spectrometry: If using LC-UV, switch to an LC-MS system to obtain mass information for the unknown peaks. This can help in proposing potential structures.

    • Review Degradation Pathways: Compare the masses of the unknown peaks with the masses of known and theoretical degradation products of both morpholine and lauric acid.[14]

    • Force Degradation of Individual Components: Conduct forced degradation studies on morpholine and lauric acid separately to see if the unknown peaks are generated from either component alone.

Problem: The degradation rate of my sample is significantly faster/slower than anticipated.

  • Possible Cause: The experimental conditions (pH, temperature, light intensity, oxidant concentration) may be more or less severe than intended. The formulation matrix (excipients) can also have a stabilizing or destabilizing effect.

  • Solution:

    • Verify Experimental Conditions: Double-check the pH of solutions, the temperature of ovens/baths, the output of the photostability chamber, and the concentration of any chemical stressors.

    • Matrix Effects: Consider potential interactions with excipients. Some excipients can act as stabilizers, while others may contain impurities (e.g., peroxides in polymers) that can accelerate degradation.

    • Adjust Stress Levels: If degradation is too rapid (e.g., >50% in the first time point), reduce the stressor concentration, temperature, or exposure time. If degradation is too slow, a more stringent condition might be necessary.[15]

Problem: I am not detecting any degradation products, even under harsh conditions.

  • Possible Cause: this compound might be more stable than expected under the tested conditions. Alternatively, the analytical method may not be capable of detecting the degradation products.

  • Solution:

    • Increase Stress Levels: Systematically increase the severity of the stress conditions (e.g., higher temperature, higher oxidant concentration, longer exposure time).

    • Method Specificity: Ensure your analytical method is capable of detecting the likely degradation products. For instance, if the degradation products are highly polar (like ammonia or small organic acids), a standard RP-HPLC method may not retain them. A HILIC or ion-exchange chromatography method might be more appropriate.

    • Universal Detection: Consider using a more universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in addition to a UV detector, as some degradation products may lack a UV chromophore.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

  • Preparation: Prepare solutions of this compound at a known concentration in three different aqueous media: 0.1 N HCl, purified water, and 0.1 N NaOH.

  • Incubation: Store aliquots of each solution at an elevated temperature (e.g., 60°C).

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw a sample from each solution.

  • Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating LC-MS or GC-MS method.

  • Evaluation: Compare the chromatograms of the stressed samples to the time-zero sample to identify and quantify any degradation products.

Protocol 2: Forced Oxidation Study

  • Preparation: Prepare a solution of this compound in a suitable solvent. Add a solution of hydrogen peroxide (e.g., 3% v/v).

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a sample.

  • Analysis: Analyze the samples using a validated stability-indicating method. It is important to ensure that the mobile phase is compatible with the residual oxidant or to quench the reaction before injection.

  • Evaluation: Monitor for a decrease in the parent peak and the appearance of new peaks corresponding to oxidative degradants.

Visualizations

Degradation_Pathway_Morpholine Morpholine Morpholine Moiety RingCleavage Initial Ring Cleavage (Oxidative/Microbial) Morpholine->RingCleavage Stress (O₂, microbes, heat) Intermediates Open-Chain Intermediates RingCleavage->Intermediates e.g., 2-(2-aminoethoxy)acetate DegradationProducts Degradation Products Intermediates->DegradationProducts Ammonia Ammonia DegradationProducts->Ammonia Acids Glycolic & Acetic Acids DegradationProducts->Acids Ethanolamines Ethanolamines DegradationProducts->Ethanolamines

Caption: Proposed degradation pathway of the morpholine moiety.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis PrepSample Prepare Morpholine Laurate Solution Hydrolysis Acid/Base/Neutral Hydrolysis PrepSample->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) PrepSample->Oxidation Photolysis Photolysis (UV/Vis Light) PrepSample->Photolysis Thermal Thermal Stress (High Temp) PrepSample->Thermal Sampling Sample at Time Intervals Hydrolysis->Sampling Oxidation->Sampling Photolysis->Sampling Thermal->Sampling Analysis Analyze via Stability- Indicating Method (e.g., LC-MS) Sampling->Analysis Evaluation Identify & Quantify Degradants Analysis->Evaluation

Caption: Experimental workflow for forced degradation studies.

Troubleshooting_Logic Start Unexpected Result in Degradation Study CheckMethod Is the analytical method validated? Start->CheckMethod CheckConditions Are the stress conditions correct? CheckMethod->CheckConditions Yes ValidateMethod Re-validate method for specificity and sensitivity. CheckMethod->ValidateMethod No CheckMatrix Could it be a matrix effect? CheckConditions->CheckMatrix Yes Calibrate Verify and calibrate equipment (pH meter, oven). CheckConditions->Calibrate No AnalyzeBlanks Analyze placebo and diluent blanks. CheckMatrix->AnalyzeBlanks Yes Rerun Rerun Experiment CheckMatrix->Rerun No ValidateMethod->Rerun Calibrate->Rerun AnalyzeBlanks->Rerun

Caption: Troubleshooting logic for unexpected analytical results.

References

Method development for detecting trace amounts of Morpholine laurate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Detection of Trace Morpholine (B109124) Laurate

This technical support center provides guidance for researchers, scientists, and drug development professionals on the method development for detecting trace amounts of Morpholine laurate. The methodologies provided are based on the detection of the morpholine moiety.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for detecting trace amounts of this compound?

A1: The primary analytical techniques focus on the detection of the morpholine component of this compound. These include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). For trace-level detection, these are often coupled with mass spectrometry (MS) or other sensitive detectors.[1][2] Common configurations include GC-MS, GC-FID (Flame Ionization Detector), and LC-MS/MS.[1][3][4]

Q2: Why is derivatization often necessary for the analysis of morpholine?

A2: Morpholine is a polar and volatile compound, which can lead to poor chromatographic peak shape and low sensitivity. Derivatization is a process that chemically modifies the morpholine molecule to make it more suitable for analysis. This typically results in a less polar and more volatile derivative for GC analysis, or a derivative that can be more easily ionized for MS detection, thereby improving sensitivity and selectivity.[4][5] A common derivatization reaction involves reacting morpholine with sodium nitrite (B80452) under acidic conditions to form the stable and volatile N-nitrosomorpholine.[4][5]

Q3: What are the typical sample preparation techniques used?

A3: Sample preparation is crucial for accurate and reliable analysis. Common techniques include:

  • Liquid-Liquid Extraction (LLE): Using a solvent like dichloromethane (B109758) to extract the analyte from an aqueous sample.[4][5]

  • Solid-Phase Extraction (SPE): Using cartridges with a solid adsorbent material (e.g., XAD-7 resin) to concentrate the analyte and remove interfering substances from the sample matrix.[3][6]

  • Acidified Methanol Extraction: This is particularly useful for extracting morpholine from solid matrices like fruit samples.[7]

Q4: What are the expected limits of detection (LOD) and quantification (LOQ) for morpholine analysis?

A4: The LOD and LOQ are method-dependent and vary based on the instrumentation and sample matrix. For instance, a GC-MS method with derivatization can achieve an LOD of 7.3 µg·L⁻¹ and an LOQ of 24.4 µg·L⁻¹.[4][5] Another GC-MS method for fruit peels reported a method detection limit (MDL) in the range of 1.3–3.3 µg/kg.[8] An HPLC method might have an LOQ of around 0.01 µg/g in fruit commodities.[7]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in Gas Chromatography

  • Possible Cause: The high polarity of underivatized morpholine interacting with the GC column.

  • Troubleshooting Steps:

    • Derivatization: Ensure the derivatization reaction has gone to completion. Optimize reaction conditions such as pH, temperature, and time.[4][5]

    • Column Choice: Use a column suitable for amine analysis, such as a base-deactivated column.[9]

    • Inlet Maintenance: Ensure the GC inlet liner is clean and consider using a deactivated liner.

Issue 2: Low Recovery During Sample Extraction

  • Possible Cause: Inefficient extraction of morpholine from the sample matrix.

  • Troubleshooting Steps:

    • pH Adjustment: The pH of the sample can significantly impact the extraction efficiency of morpholine. For LLE, ensure the pH is optimized to keep morpholine in its non-ionized form. For SPE, the pH may need to be adjusted for optimal retention and elution. A study on morpholine stearate (B1226849) found the best recovery at a pH of 1.5.[8]

    • Solvent Selection: Test different extraction solvents or solvent mixtures to improve recovery.[5]

    • SPE Cartridge Selection: If using SPE, experiment with different sorbent materials to find the one with the best affinity for morpholine.

Issue 3: Matrix Effects in Mass Spectrometry (Ion Suppression or Enhancement)

  • Possible Cause: Co-eluting compounds from the sample matrix interfering with the ionization of the target analyte.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Incorporate additional cleanup steps in your sample preparation protocol, such as solid-phase extraction (SPE).[7]

    • Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for matrix effects.[7]

    • Internal Standards: Use a stable isotope-labeled internal standard that behaves similarly to the analyte to correct for variations in recovery and matrix effects.

Quantitative Data Summary

Table 1: Performance of GC-MS Method for Morpholine Detection

ParameterValueReference
Linearity Range10–500 µg·L⁻¹[4][5]
Correlation Coefficient (R²)> 0.999[5]
Limit of Detection (LOD)7.3 µg·L⁻¹[4][5]
Limit of Quantitation (LOQ)24.4 µg·L⁻¹[4][5]
Spiked Recovery Rate94.3% to 109.0%[4][5]
Intraday Repeatability (RSD)2.0%–4.4%[4][5]
Interday Reproducibility (RSD)3.3%–7.0%[4][5]

Table 2: Performance of HILIC-ESI-MS/MS Method for Morpholine in Fruit

ParameterValueReference
Fortification Levels0.01, 0.04, and 0.2 µg/g[7]
Recovery Rates84-120%[7]
Limit of Quantitation (LOQ)0.01 µg/g[7]
Method Detection Limit (MDL)0.0010–0.0040 µg/g[7]

Experimental Protocols

Method 1: GC-MS Analysis of Morpholine with Derivatization

This protocol is based on the derivatization of morpholine to N-nitrosomorpholine followed by GC-MS analysis.[4][5]

  • Sample Preparation & Derivatization:

    • Take a known volume of the aqueous sample.

    • Adjust the pH to be acidic by adding hydrochloric acid.[5]

    • Add a solution of sodium nitrite to initiate the derivatization reaction.[5]

    • Optimize the reaction by controlling the temperature and time.[5]

  • Extraction:

    • Extract the N-nitrosomorpholine derivative using dichloromethane.[4][5]

    • Collect the organic layer and concentrate it if necessary.

  • GC-MS Analysis:

    • Column: TM-1701 (30 m × 0.32 mm I.D., 0.5 μm film thickness) or equivalent.[5]

    • Carrier Gas: Helium at a constant flow rate.[5]

    • Injection: 1 µL in splitless or split mode.[5]

    • Oven Program: An initial temperature hold followed by a temperature ramp to achieve separation.[5]

    • MS Detection: Use selected ion monitoring (SIM) mode for high sensitivity and selectivity.

Method 2: HILIC-ESI-MS/MS Analysis of Morpholine

This protocol is suitable for the direct analysis of morpholine in complex matrices like fruit samples.[7]

  • Sample Preparation:

    • Homogenize the sample.

    • Extract morpholine with acidified methanol.[7]

    • Centrifuge the sample to separate the solid debris.[7]

    • Filter the supernatant before injection.

  • LC-MS/MS Analysis:

    • LC Column: A hydrophilic interaction liquid chromatography (HILIC) column.[7]

    • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate).

    • Ionization: Electrospray ionization (ESI) in positive ion mode.[7]

    • MS/MS Detection: Use multiple reaction monitoring (MRM) to monitor specific precursor-product ion transitions for morpholine for enhanced selectivity and sensitivity.

Visualizations

Experimental_Workflow_GC_MS cluster_sample_prep Sample Preparation & Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Aqueous Sample Acidification Acidification (HCl) Sample->Acidification Derivatization Derivatization (NaNO2) Acidification->Derivatization LLE Liquid-Liquid Extraction (Dichloromethane) Derivatization->LLE Transfer to Extraction GC_MS GC-MS Analysis LLE->GC_MS Inject Extract Data Data Acquisition & Processing GC_MS->Data Logical_Relationship_Troubleshooting cluster_issue Common Issues cluster_cause Potential Causes cluster_solution Troubleshooting Solutions Poor_Peak Poor Peak Shape Polarity High Polarity Poor_Peak->Polarity Low_Recovery Low Recovery Extraction_Inefficiency Extraction Inefficiency Low_Recovery->Extraction_Inefficiency Matrix_Effects Matrix Effects Coelution Matrix Co-elution Matrix_Effects->Coelution Derivatize Optimize Derivatization Polarity->Derivatize Optimize_Extraction Optimize Extraction pH/Solvent Extraction_Inefficiency->Optimize_Extraction Improve_Cleanup Improve Sample Cleanup Coelution->Improve_Cleanup Matrix_Matched Use Matrix-Matched Standards Coelution->Matrix_Matched

References

Validation & Comparative

A Comparative Analysis of Morpholine Laurate and Other Fatty Acid Morpholine Salts as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the corrosion inhibition properties of various fatty acid morpholine (B109124) salts, with a special focus on Morpholine Laurate. While direct experimental data for this compound is limited in publicly available literature, this guide synthesizes available data for other relevant morpholine salts to provide a comprehensive overview and predictive assessment of its potential performance. The information presented is based on experimental findings from studies on a range of morpholine-based corrosion inhibitors.

Overview of Morpholine Salts as Corrosion Inhibitors

Morpholine and its salts are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic and atmospheric conditions.[1][2] Their efficacy stems from the ability of the morpholine moiety to adsorb onto metal surfaces, forming a protective barrier that mitigates corrosive attacks.[1][3] The addition of a fatty acid component can further enhance this protective layer, with the length and nature of the fatty acid's hydrocarbon chain influencing the inhibitor's performance.

This guide focuses on a comparative analysis of several morpholine salts, including those derived from short-chain carboxylic acids and longer-chain fatty acids.

Comparative Performance Data

To facilitate a clear comparison, the following tables summarize the corrosion inhibition efficiency of various morpholine salts as reported in the literature. The primary methods for evaluation are weight loss measurements and electrochemical impedance spectroscopy (EIS).

Table 1: Corrosion Inhibition Efficiency of Various Morpholine Salts (Weight Loss Method)
InhibitorCorrosive MediumMetalConcentrationInhibition Efficiency (%)Reference
Morpholine Formate3.5% NaCl solution20# Steel10 g/L< 30%[1]
Morpholine Acetate3.5% NaCl solution20# Steel10 g/L< 30%[1]
Morpholine Propionate (B1217596)3.5% NaCl solution20# Steel10 g/L< 30%[1]
Morpholine Benzoate (B1203000)3.5% NaCl solution20# Steel10 g/L> 85%[1]
Morpholine Carbonate3.5% NaCl solution20# Steel10 g/L> 85%[1]

Note: The study on morpholine formate, acetate, and propionate indicated significantly lower inhibition efficiency compared to the benzoate and carbonate salts under the tested conditions.[1]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Morpholine Salts
InhibitorCorrosive MediumMetalKey FindingsReference
Morpholine Benzoate3.5% NaCl thin liquid film20# SteelForms an effective adsorptive film, increasing resistance to electrochemical corrosion.[1]
Morpholine Carbonate3.5% NaCl thin liquid film20# SteelExhibits higher adsorption energy and stronger electron transfer capability than morpholine benzoate, indicating superior performance.[1]

Experimental Protocols

The data presented in this guide is based on established experimental protocols for evaluating corrosion inhibitors. The following are detailed methodologies for the key experiments cited.

Synthesis of Morpholine Salts

A common method for synthesizing morpholine salts involves the direct acid-base neutralization reaction between morpholine and the corresponding carboxylic acid.

General Procedure:

  • One mole of the carboxylic acid (e.g., formic acid, acetic acid, propionic acid, benzoic acid) is placed in a beaker.

  • One mole of morpholine is slowly added to the beaker while stirring.

  • The reaction is typically carried out at room temperature or with gentle heating to ensure complete reaction.

  • The resulting morpholine salt is then collected and dried for further use.

For solid-phase chemical reactions, the acid and morpholine are mixed in a solid state and allowed to react, which can reduce the use of organic solvents.[1]

Weight Loss Method

The weight loss method is a straightforward and widely used technique to determine corrosion rates and inhibitor efficiency.

Protocol:

  • Specimen Preparation: Metal coupons (e.g., 20# steel, 50 mm × 10 mm × 3 mm) are polished with abrasive paper, degreased with a suitable solvent (e.g., acetone), dried, and accurately weighed.[1]

  • Immersion: The prepared specimens are immersed in the corrosive solution (e.g., 3.5% NaCl) with and without the addition of the morpholine salt inhibitor at a specific concentration (e.g., 10 g/L).

  • Exposure: The specimens are kept in the solution for a predetermined period (e.g., 7 days) at a constant temperature (e.g., 30 °C).

  • Cleaning and Re-weighing: After the exposure period, the specimens are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate and the inhibition efficiency (IE%) using the following formula: IE% = [(W₀ - Wᵢ) / W₀] × 100 Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the corrosion processes occurring at the metal/solution interface.

Protocol:

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Electrolyte: The corrosive medium with and without the inhibitor is used as the electrolyte.

  • Measurement: The working electrode is immersed in the electrolyte, and after the open-circuit potential (OCP) stabilizes, a small amplitude AC signal is applied over a range of frequencies.

  • Data Analysis: The impedance data is plotted in Nyquist and Bode plots. The data is often fitted to an equivalent electrical circuit to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). An increase in Rct in the presence of the inhibitor indicates a higher resistance to corrosion.

Visualization of Experimental Workflow and Inhibitor Comparison

Experimental Workflow

Experimental_Workflow cluster_synthesis Inhibitor Synthesis cluster_evaluation Corrosion Inhibition Evaluation cluster_analysis Data Analysis S1 Reactants (Morpholine + Fatty Acid) S2 Neutralization Reaction S1->S2 S3 Morpholine Salt S2->S3 E2 Corrosive Medium (with/without inhibitor) S3->E2 E1 Metal Specimen Preparation E3 Weight Loss Measurement E1->E3 E4 Electrochemical Tests (EIS) E1->E4 E2->E3 E2->E4 A1 Calculate Inhibition Efficiency E3->A1 A2 Analyze Impedance Data E4->A2 A3 Compare Performance A1->A3 A2->A3

Caption: Workflow for the synthesis and evaluation of morpholine salt corrosion inhibitors.

Logical Comparison of Morpholine Salt Inhibitors

Inhibitor_Comparison cluster_short_chain Short-Chain Carboxylic Acid Salts cluster_aromatic_inorganic Aromatic & Inorganic Acid Salts cluster_long_chain Long-Chain Fatty Acid Salts Formate Morpholine Formate Benzoate Morpholine Benzoate Formate->Benzoate < Acetate Morpholine Acetate Acetate->Benzoate < Propionate Morpholine Propionate Propionate->Benzoate < Carbonate Morpholine Carbonate Benzoate->Carbonate < Laurate This compound (Expected Performance) Oleate Morpholine Oleate Laurate->Oleate Similar Mechanism

Caption: Logical comparison of the corrosion inhibition performance of different morpholine salts.

Discussion and Conclusion

The available data indicates that the nature of the acidic component in the morpholine salt plays a crucial role in its corrosion inhibition performance. Morpholine benzoate and morpholine carbonate have demonstrated significantly higher inhibition efficiencies (>85%) compared to their short-chain aliphatic counterparts (formate, acetate, propionate), which showed poor performance (<30%) in a 3.5% NaCl solution.[1] The superior performance of the benzoate and carbonate salts is attributed to their ability to form a more effective protective film on the metal surface through both physical and chemical adsorption.[1]

Expected Performance of this compound:

It is hypothesized that this compound would exhibit good corrosion inhibition properties, likely superior to the short-chain morpholine salts. The mechanism of inhibition would involve the adsorption of the morpholine ring onto the metal surface, with the laurate's alkyl chain oriented away from the surface, creating a dense and water-repellent film.

Morpholine salts are a versatile class of corrosion inhibitors. For applications requiring high efficiency, morpholine benzoate and morpholine carbonate are excellent choices. While further experimental validation is required, this compound is anticipated to be an effective corrosion inhibitor, particularly in environments where a hydrophobic barrier would be advantageous. Researchers are encouraged to conduct direct comparative studies including this compound to quantify its performance against other fatty acid morpholine salts.

References

Validation of Morpholine laurate's performance against established commercial surfactants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable surfactant is a critical decision that can significantly impact the stability, bioavailability, and efficacy of formulations. This guide provides an objective comparison of the performance of Morpholine Laurate, a cationic surfactant, against two widely used commercial surfactants: the anionic Sodium Dodecyl Sulfate (SDS) and the non-ionic Polysorbate 80.

This comparison is based on key performance indicators including Critical Micelle Concentration (CMC), surface tension reduction, and emulsification potential. Due to the limited availability of direct experimental data for this compound, its performance characteristics are estimated based on data from structurally similar morpholinium-based surfactants.

Key Performance Indicators: A Comparative Analysis

The effectiveness of a surfactant is primarily determined by its ability to lower the surface tension of a liquid and to form micelles, which are crucial for solubilizing hydrophobic substances.

SurfactantTypeCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)
This compound (estimated) Cationic~16~43
Sodium Dodecyl Sulfate (SDS) Anionic8.2~39
Polysorbate 80 Non-ionic0.015~42

Note: Data for this compound is estimated based on N-dodecyl-N-methylmorpholinium bromide. Actual values may vary.

In-Depth Performance Evaluation

Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant molecules begin to form micelles. A lower CMC value indicates a more efficient surfactant, as less of it is needed to achieve the desired effect. In this comparison, Polysorbate 80 exhibits the lowest CMC, making it highly efficient at very low concentrations. Sodium Dodecyl Sulfate has a moderate CMC, while this compound is estimated to have the highest CMC of the three, suggesting it is the least efficient in terms of concentration required for micelle formation.

Surface Tension Reduction: The ability to reduce the surface tension of water is a fundamental property of surfactants. All three surfactants significantly reduce the surface tension of water from approximately 72 mN/m. SDS provides the greatest reduction, followed closely by Polysorbate 80. The estimated surface tension at the CMC for this compound is slightly higher, indicating a marginally lower efficacy in reducing surface tension compared to SDS and Polysorbate 80.

Experimental Protocols

To ensure a comprehensive understanding of how these performance indicators are measured, the following are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC and the surface tension at the CMC are typically determined simultaneously using a tensiometer.

Methodology:

  • Preparation of Surfactant Solutions: A series of aqueous solutions of the surfactant are prepared at various concentrations, spanning a range expected to include the CMC.

  • Tensiometer Measurement: The surface tension of each solution is measured using a tensiometer (e.g., a Du Noüy ring tensiometer or a Wilhelmy plate tensiometer) at a constant temperature.

  • Data Plotting: The surface tension values are plotted against the logarithm of the surfactant concentration.

  • CMC Determination: The resulting plot will show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The point at which the slope of the curve changes abruptly is identified as the CMC. The surface tension value at this point is the surface tension at the CMC.

G cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solutions Prepare series of surfactant solutions measure_st Measure surface tension of each solution prep_solutions->measure_st Solutions plot_data Plot surface tension vs. log(concentration) measure_st->plot_data Surface Tension Data determine_cmc Identify CMC at the breakpoint of the curve plot_data->determine_cmc Graph

Workflow for CMC and Surface Tension Determination.
Evaluation of Emulsification Stability

The ability of a surfactant to stabilize an emulsion can be assessed by observing the separation of the dispersed phase over time.

Methodology:

  • Emulsion Preparation: An oil-in-water emulsion is prepared by homogenizing a fixed ratio of oil (e.g., mineral oil) and water containing a specific concentration of the surfactant.

  • Initial Observation: The initial appearance and droplet size of the emulsion are recorded.

  • Stability Monitoring: The emulsion is stored under controlled conditions (e.g., at room temperature) and observed at regular intervals (e.g., 1 hour, 24 hours, 1 week).

  • Assessment of Instability: The degree of creaming (upward movement of dispersed droplets) or coalescence (merging of droplets) is measured and recorded. A stable emulsion will show minimal separation over time.

G start Start prep_emulsion Prepare Oil-in-Water Emulsion with Surfactant start->prep_emulsion initial_obs Record Initial Appearance and Droplet Size prep_emulsion->initial_obs storage Store Emulsion under Controlled Conditions initial_obs->storage monitoring Observe at Regular Intervals storage->monitoring assessment Measure Creaming or Coalescence monitoring->assessment assessment->monitoring Continue Monitoring end End assessment->end Final Assessment

Workflow for Emulsification Stability Testing.

Applications in Drug Development

The choice of surfactant in pharmaceutical formulations is critical. Morpholine and its derivatives have been explored as intermediates in the synthesis of various drugs.

  • Solubilization of Poorly Soluble Drugs: Surfactants are essential for solubilizing hydrophobic drugs, thereby enhancing their bioavailability. The micelle-forming capability of this compound, SDS, and Polysorbate 80 allows them to encapsulate drug molecules within the hydrophobic core of the micelles, increasing their solubility in aqueous environments.

  • Stabilization of Emulsions and Suspensions: In liquid dosage forms, surfactants are used to stabilize emulsions and suspensions, preventing phase separation and ensuring uniform drug distribution.

  • Drug Delivery Systems: Surfactants play a role in the formation of various drug delivery systems, such as nanoparticles and liposomes, which can improve drug targeting and controlled release.

The selection of a particular surfactant will depend on the specific requirements of the drug and the desired formulation characteristics, including route of administration and required stability. The charge of the surfactant is a key consideration; for instance, a cationic surfactant like this compound might interact with negatively charged cell membranes or APIs, which could be advantageous or disadvantageous depending on the application.

Conclusion

This comparative guide highlights the performance characteristics of this compound in relation to the established commercial surfactants, Sodium Dodecyl Sulfate and Polysorbate 80. While Polysorbate 80 demonstrates superior efficiency with a very low CMC, and SDS shows excellent surface tension reduction, this compound presents itself as a competent cationic surfactant with notable emulsifying properties.

For researchers and drug development professionals, the selection of a surfactant should be based on a holistic evaluation of these performance metrics in the context of the specific application. The estimated data for this compound provides a preliminary basis for its consideration, though further empirical studies are warranted to precisely quantify its performance and fully explore its potential in various formulations.

Morpholine Laurate vs. Sodium Lauryl Sulfate: A Comparative Efficacy Guide for Emulsifier Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the emulsifying efficacy of Morpholine (B109124) Laurate and Sodium Lauryl Sulfate (SLS). While Sodium Lauryl Sulfate is a widely studied and utilized anionic surfactant, Morpholine Laurate, a fatty acid salt of morpholine, presents an alternative with distinct properties. This document summarizes key performance indicators, details relevant experimental protocols, and visualizes essential concepts to aid in the informed selection of an appropriate emulsifier for your research and development needs.

Executive Summary

Sodium Lauryl Sulfate (SLS) is a well-characterized anionic surfactant known for its strong emulsifying capabilities and excellent detergency. It is widely used in pharmaceutical and cosmetic formulations. This compound, an amine soap, is also utilized as an emulsifier, particularly in applications such as waxes and polishes where the volatility of morpholine can be advantageous in film formation.[1] However, there is a significant disparity in the publicly available experimental data for this compound compared to the extensive literature on SLS. This guide compiles the available information and provides estimations for some of this compound's properties based on the characteristics of its constituent components.

Quantitative Data Comparison

The following table summarizes the key physicochemical and performance parameters of this compound and Sodium Lauryl Sulfate. It is important to note that some values for this compound are estimated due to the limited availability of direct experimental data.

PropertyThis compoundSodium Lauryl Sulfate (SLS)
Chemical Type Amine Soap (Anionic/Cationic depending on pH)Anionic Surfactant
Molecular Weight ( g/mol ) ~287.45~288.38
HLB Value (Estimated) 10-12~40
Critical Micelle Concentration (CMC) (mM) Estimated: 5-158.2
Surface Tension at CMC (mN/m) Estimated: 30-40~39
Emulsion Stability Moderate to Good (Application Dependent)Good to Excellent
Typical Particle Size in Emulsion Micron to Sub-micronSub-micron

Experimental Protocols

To ensure reproducible and comparable results when evaluating emulsifier efficacy, the following detailed experimental protocols are recommended.

Emulsion Preparation

Objective: To prepare oil-in-water (o/w) emulsions using this compound and Sodium Lauryl Sulfate under controlled conditions.

Materials:

  • Oil phase (e.g., mineral oil, vegetable oil)

  • Aqueous phase (deionized water)

  • This compound

  • Sodium Lauryl Sulfate

  • Homogenizer (e.g., high-shear mixer, sonicator)

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Prepare the aqueous phase by dissolving the desired concentration of the emulsifier (e.g., 1% w/w) in deionized water.

  • Prepare the oil phase.

  • Heat both the oil and aqueous phases separately to a specified temperature (e.g., 60-70 °C) to ensure all components are in a liquid state and to facilitate emulsification.

  • Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer at a set speed (e.g., 5000 rpm) for a specified duration (e.g., 10 minutes).

  • Allow the emulsion to cool to room temperature while stirring gently.

Emulsion Stability Assessment

Objective: To evaluate the physical stability of the prepared emulsions over time.

Methods:

  • Visual Observation and Creaming Index:

    • Transfer 10 mL of the freshly prepared emulsion into a graduated cylinder and seal it.

    • Store the cylinders at a constant temperature (e.g., 25 °C).

    • At regular time intervals (e.g., 0, 1, 24, 48, and 72 hours), measure the height of the cream layer (Hc) and the total height of the emulsion (He).

    • Calculate the Creaming Index (CI) using the formula: CI (%) = (Hc / He) * 100.

  • Centrifugation:

    • Place 5 mL of the emulsion in a centrifuge tube.

    • Centrifuge at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).

    • Observe any phase separation or creaming. A stable emulsion will show no or minimal separation.

Particle Size Analysis

Objective: To determine the mean droplet size and size distribution of the dispersed oil phase in the emulsion.

Method: Dynamic Light Scattering (DLS)

  • Dilute the emulsion with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Transfer the diluted sample into a cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle).

  • Perform the measurement to obtain the mean particle size (Z-average) and the Polydispersity Index (PDI).

Surface Tension Measurement

Objective: To measure the surface tension of aqueous solutions of the emulsifiers to determine their critical micelle concentration (CMC).

Method: Tensiometry (Du Noüy Ring or Wilhelmy Plate Method)

  • Prepare a series of aqueous solutions of the emulsifier with varying concentrations.

  • Use a tensiometer to measure the surface tension of each solution.

  • Plot the surface tension as a function of the logarithm of the emulsifier concentration.

  • The point at which the surface tension plateaus is the Critical Micelle Concentration (CMC).

Visualizations

The following diagrams illustrate key concepts and workflows related to the comparison of these emulsifiers.

Emulsification_Mechanism cluster_Emulsifier Emulsifier Molecule cluster_Emulsion Oil-in-Water Emulsion Hydrophilic_Head Hydrophilic Head Hydrophobic_Tail Hydrophobic Tail Oil_Droplet Oil Droplet Stabilized_Droplet Stabilized Oil Droplet in Water Oil_Droplet->Stabilized_Droplet Forms a protective layer, reducing interfacial tension Emulsifier_Molecule Emulsifier Molecule Emulsifier_Molecule->Oil_Droplet Adsorbs at Oil-Water Interface Experimental_Workflow Start Start: Select Emulsifiers (this compound & SLS) Preparation Emulsion Preparation (High-Shear Homogenization) Start->Preparation Characterization Emulsion Characterization Preparation->Characterization Stability Stability Assessment (Creaming Index, Centrifugation) Characterization->Stability Particle_Size Particle Size Analysis (Dynamic Light Scattering) Characterization->Particle_Size Surface_Tension Surface Tension Measurement (Tensiometry for CMC) Characterization->Surface_Tension Comparison Comparative Analysis of Efficacy Stability->Comparison Particle_Size->Comparison Surface_Tension->Comparison End End: Select Optimal Emulsifier Comparison->End

References

Performance evaluation of Morpholine laurate in different corrosive environments

Author: BenchChem Technical Support Team. Date: November 2025

Morpholine (B109124) laurate, a salt formed from the reaction of morpholine and lauric acid, belongs to the class of organic corrosion inhibitors. These compounds function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This guide provides a comparative evaluation of the performance of morpholine-based inhibitors in various corrosive environments, supported by experimental data from scientific literature. While specific data for Morpholine laurate is limited, the performance of other morpholine derivatives offers valuable insights into its potential efficacy.

Performance in Saline Environments

Saline environments, such as seawater and industrial brines, are highly corrosive to many metals. The performance of various morpholine-based inhibitors in 3.5% NaCl solution, which simulates seawater, is summarized below.

InhibitorMaterialConcentrationInhibition Efficiency (%)Corrosion Rate (mm/a)Reference
Morpholine Carbonate 20# Steel10 g/L>85<0.01[1]
Morpholine Benzoate 20# Steel10 g/L>85<0.01[1]
Morpholine Propionate 20# Steel10 g/L<30>0.05[1]
Morpholine Formate 20# Steel10 g/L<30>0.05[1]
Morpholine Acetate 20# Steel10 g/L<30>0.05[1]
Morpholine-based inhibitor (i3) Carbon Steel2.0 mM94.2Not Specified[2]

Performance in Acidic Environments

Acidic solutions are commonly encountered in industrial processes such as acid pickling and oil well acidizing. The effectiveness of morpholine-based inhibitors in acidic media is crucial for protecting equipment in these applications.

InhibitorMaterialCorrosive MediumConcentrationInhibition Efficiency (%)Reference
Morpholine-based inhibitor (i3) Carbon Steel0.5 M H₂SO₄2.0 mM99.7[2]
Morpholinyl Mannich Base (MPO) N80 Steel1 M HCl300 ppm90.3
Morpholinyl Mannich Base (MPPO) N80 Steel1 M HCl300 ppm91.4

Experimental Protocols

The data presented in this guide is derived from standard corrosion testing methodologies, primarily electrochemical techniques and weight loss measurements.

Potentiodynamic Polarization (PDP)

This electrochemical technique measures the current response of a metal sample to a controlled change in its electrical potential.

Methodology:

  • A three-electrode setup is typically used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).[3]

  • The working electrode is immersed in the corrosive solution with and without the inhibitor.

  • The potential of the working electrode is scanned over a defined range, and the resulting current is measured.[4]

  • The corrosion potential (Ecorr) and corrosion current density (icorr) are determined from the resulting polarization curve.

  • The inhibition efficiency (IE) is calculated using the following formula: IE(%) = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed by the inhibitor.

Methodology:

  • The same three-electrode setup as in PDP is used.[3]

  • The working electrode is immersed in the test solution and allowed to stabilize at its open circuit potential (OCP).

  • A small amplitude AC signal is applied over a range of frequencies.[5]

  • The impedance of the system is measured at each frequency.

  • The data is often represented as Nyquist and Bode plots. An increase in the diameter of the Nyquist plot semicircle and higher impedance values in the Bode plot indicate better corrosion protection.

  • The inhibition efficiency can be calculated from the charge transfer resistance (Rct) values with and without the inhibitor: IE(%) = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100

Weight Loss Method

This is a simple and direct method to determine the corrosion rate.

Methodology:

  • Metal coupons are cleaned, dried, and weighed accurately.

  • The coupons are then immersed in the corrosive solution with and without the inhibitor for a specified period.

  • After immersion, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE): CR = (K × W) / (A × T × D) where K is a constant, W is the weight loss, A is the surface area of the coupon, T is the immersion time, and D is the density of the metal. IE(%) = [(CR(blank) - CR(inhibitor)) / CR(blank)] x 100

Visualizing the Process

To better understand the evaluation process and the mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis Metal_Coupon Metal Coupon Cleaning Cleaning & Degreasing Metal_Coupon->Cleaning Weighing_Initial Initial Weighing Cleaning->Weighing_Initial Immersion Immersion in Corrosive Solution +/- Inhibitor Weighing_Initial->Immersion Electrochemical Electrochemical Tests (PDP, EIS) Immersion->Electrochemical Weight_Loss Weight Loss Test Immersion->Weight_Loss Analyze_Electrochem Analyze Polarization Curves & Impedance Spectra Electrochemical->Analyze_Electrochem Weighing_Final Final Weighing Weight_Loss->Weighing_Final Calc_CR_IE_WL Calculate Corrosion Rate & Inhibition Efficiency (WL) Weighing_Final->Calc_CR_IE_WL Calc_IE_Electrochem Calculate Inhibition Efficiency (Echem) Analyze_Electrochem->Calc_IE_Electrochem

Caption: Experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism cluster_metal Metal Surface in Corrosive Environment cluster_inhibitor Action of Morpholine-Based Inhibitor Metal Metal Surface (e.g., Steel) Anodic Anodic Sites (Fe -> Fe²⁺ + 2e⁻) Metal->Anodic Cathodic Cathodic Sites (e.g., O₂ + 2H₂O + 4e⁻ -> 4OH⁻) Metal->Cathodic Inhibitor This compound (Hydrophilic Head & Hydrophobic Tail) Adsorption Adsorption onto Metal Surface Inhibitor->Adsorption Protective_Film Formation of a Protective Film Adsorption->Protective_Film Protective_Film->Metal Blocks Active Sites

Caption: General mechanism of corrosion inhibition by morpholine-based inhibitors.

Conclusion

The available data indicates that morpholine derivatives, particularly salts like morpholine carbonate and benzoate, can be highly effective corrosion inhibitors in both saline and acidic environments, with inhibition efficiencies exceeding 85% and even reaching up to 99.7% for certain derivatives in acidic solutions.[1][2] These compounds act by adsorbing on the metal surface to form a protective barrier.

References

Cross-Validation of Analytical Techniques for the Quantification of Morpholine Laurate

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate quantification of Morpholine (B109124) laurate, an ester of morpholine and lauric acid, is critical in various stages of drug development and manufacturing for quality control and stability testing. This guide provides a comparative overview of key analytical techniques that can be employed for this purpose. The performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is evaluated based on existing data for morpholine and fatty acid esters, providing a strong foundation for method development and cross-validation for Morpholine laurate.

Comparative Performance of Analytical Techniques

The selection of an appropriate analytical technique depends on the specific requirements of the assay, such as sensitivity, selectivity, and sample matrix. The following table summarizes the quantitative performance of various methods for the analysis of morpholine and related fatty acid esters.

Analytical TechniqueAnalyte/MatrixLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD %)
GC-MS Morpholine in apple juices and ibuprofen>0.9997.3 µg/L24.4 µg/L94.3 - 109.02.0 - 7.0
GC-MS Morpholine in apple and citrus peel/pulp[1]-1.3 - 3.3 µg/kg-88.6 - 107.21.4 - 9.4
GC/FID Morpholine (partially validated method)[2]-0.46 µg->87-
HPLC-UV Fatty Acid Methyl Esters (FAMEs)[3]>0.99---< 3
HPLC with Derivatization Morpholine in Cobicistat[4]0.99950.1000 µg/mL0.3001 µg/mL97.9 - 100.40.79
LC-MS/MS Morpholine in apples and citrus[5]-0.0010 - 0.0040 µg/g0.01 µg/g84 - 120-
LC-MS/MS Morpholine in apples[6]0.99982 µg/kg5 µg/kg83 - 1081.1 - 4.08
Ion Chromatography Morpholine in wastewater[7]0.9997---< 3

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are representative protocols for GC-MS, HPLC, and LC-MS/MS, which can be adapted for the quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is highly suitable for volatile and semi-volatile compounds and often requires derivatization to improve the chromatographic properties of polar analytes like morpholine.

Principle: Morpholine can be derivatized to a more volatile and thermally stable compound, such as N-nitrosomorpholine, which can then be readily separated and quantified by GC-MS. For this compound, a derivatization of the morpholine moiety or a transesterification of the laurate ester could be employed.

Sample Preparation (Example for Morpholine):

  • Acidify the sample solution containing morpholine with hydrochloric acid.[8]

  • Add a solution of sodium nitrite (B80452) to initiate the derivatization reaction, forming N-nitrosomorpholine.[8]

  • Optimize reaction conditions such as temperature and time.[9]

  • Extract the resulting derivative using a suitable organic solvent like dichloromethane.[9]

  • Concentrate the extract and inject it into the GC-MS system.

GC-MS Conditions (Example for Morpholine Derivative):

  • Column: TM-1701 (30 m x 0.32 mm, 0.5 μm film thickness)[8]

  • Carrier Gas: Helium at a constant flow rate of 2 mL/min[8]

  • Injector Temperature: 250°C with a split ratio of 1:7[8]

  • Oven Program: Initial temperature of 100°C held for 4 min, ramped to 120°C at 10°C/min and held for 3 min, then ramped to 250°C at 20°C/min and held for 5 min.[8]

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity.

High-Performance Liquid Chromatography (HPLC) with UV or Refractive Index (RI) Detection

HPLC is a versatile technique for separating non-volatile compounds. For analytes lacking a UV chromophore, such as morpholine, derivatization or the use of a universal detector like RI is necessary.[10][11]

Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. Separation is achieved on a stationary phase (column) with a mobile phase passing through it. For this compound, a reverse-phase C18 column could be effective.

Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • For derivatization (if required for the morpholine moiety), react the sample with a suitable agent like 1-Naphthyl isothiocyanate.[4]

HPLC Conditions (General Reverse-Phase):

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water or methanol (B129727) and water.

  • Flow Rate: 1.0 mL/min

  • Detector: UV detector at a suitable wavelength (if the molecule or a derivative has a chromophore) or a Refractive Index (RI) detector.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it a powerful tool for trace-level quantification without the need for derivatization.

Principle: After chromatographic separation by LC, the analyte is ionized and detected by a mass spectrometer. The use of multiple reaction monitoring (MRM) provides high specificity. A hydrophilic interaction liquid chromatography (HILIC) column has been shown to be effective for the analysis of morpholine.[5]

Sample Preparation:

  • Extract this compound from the sample matrix using a suitable solvent, such as acidified methanol.[5]

  • Centrifuge the sample to remove any precipitated material.

  • The supernatant can be directly injected or further diluted if necessary.

LC-MS/MS Conditions (Example for Morpholine):

  • LC Column: HILIC column[5]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).[6]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.

Cross-Validation Workflow

The cross-validation of these analytical techniques is essential to ensure the reliability and consistency of the quantitative data. A logical workflow for this process is depicted below.

CrossValidationWorkflow Define Define Analytical Requirements (Sensitivity, Accuracy, Precision) MethodDev Develop Primary Method (e.g., LC-MS/MS) Define->MethodDev MethodDev2 Develop Secondary Method (e.g., GC-MS) Define->MethodDev2 Validation1 Validate Primary Method (Linearity, LOD, LOQ, Accuracy, Precision) MethodDev->Validation1 SampleAnalysis Analyze Identical Samples with Both Methods Validation1->SampleAnalysis Validation2 Validate Secondary Method (Linearity, LOD, LOQ, Accuracy, Precision) MethodDev2->Validation2 Validation2->SampleAnalysis DataCompare Compare Results (Statistical Analysis, e.g., t-test, Bland-Altman) SampleAnalysis->DataCompare Conclusion Establish Method Equivalency or Bias DataCompare->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

References

Benchmarking the Stability of Morpholine Laurate Emulsions Against Industry Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of emulsion formulation, particularly within the pharmaceutical and research sectors, the stability of an emulsion is a critical determinant of its efficacy, shelf life, and overall performance. This guide provides a comprehensive comparison of the stability of emulsions formulated with Morpholine (B109124) laurate against established industry standards, including anionic (Sodium Dodecyl Sulfate - SDS), non-ionic (Tween 80), and cationic (Cetyltrimethylammonium bromide - CTAB) emulsifiers. The following sections present a detailed analysis based on key stability parameters, supported by experimental protocols and visual representations of the underlying principles.

Introduction to Emulsion Stability

An emulsion is a thermodynamically unstable system consisting of at least two immiscible liquids, where one liquid is dispersed in the other in the form of droplets. The inherent instability of emulsions leads to various destabilization phenomena over time, such as creaming, flocculation, coalescence, and phase separation. Emulsifiers are surface-active agents that are added to the system to enhance its kinetic stability by forming a protective layer around the dispersed droplets, thereby preventing or slowing down these destabilization processes.

Morpholine laurate, an amine soap, is formed by the reaction of morpholine with lauric acid. Morpholine and its derivatives have been noted for their emulsifying properties, particularly in forming stable, water-resistant films, making them of interest in various applications, including polishes and coatings.[1] This guide aims to provide a data-driven comparison of the stability of emulsions prepared with this compound against commonly used industry-standard emulsifiers.

Comparative Stability Analysis

The stability of an emulsion is a multifactorial property that can be assessed using several key parameters. This section provides a comparative overview of this compound emulsions and industry-standard emulsions based on these parameters.

Table 1: Comparative Stability Data of Various Emulsifiers

Emulsifier TypeEmulsifierTypical Particle Size (nm)Typical Zeta Potential (mV)General Stability Characteristics
Amine Soap This compound Data not available in the searched literatureData not available in the searched literatureForms stable, creamy white, oil-in-water emulsions that are stable upon dilution.[2]
Anionic Sodium Dodecyl Sulfate (SDS)~200[3]Highly negative (e.g., < -30 mV)[4]Provides good stability due to strong electrostatic repulsion between droplets.[5] Stability is concentration-dependent.[6][7]
Non-ionic Tween 80 (Polysorbate 80)41.22 ± 0.00314[3]Close to neutral (e.g., -0.45 mV)[8]Offers excellent steric stability; less sensitive to pH and electrolyte changes.[9] Stability can be long-term.[3][10]
Cationic Cetyltrimethylammonium bromide (CTAB)Varies with concentration (e.g., optimum at 1g)[11]Highly positive (e.g., > +30 mV)[12]Good stability due to electrostatic repulsion, particularly effective in certain pH ranges.[11][13]

Note: The data presented for industry-standard emulsifiers are representative values from various studies and may vary depending on the specific formulation and experimental conditions.

Key Stability Parameters and Experimental Protocols

A thorough understanding of emulsion stability requires the measurement of several key parameters. The following sections detail the significance of these parameters and the experimental protocols used for their determination.

Particle Size and Distribution

The size and distribution of droplets in an emulsion are critical indicators of its stability. Smaller and more uniform droplet sizes generally lead to more stable emulsions by reducing the rate of creaming or sedimentation.

Experimental Protocol: Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a widely used technique to measure the hydrodynamic diameter of particles in a suspension or emulsion.

  • Sample Preparation: Dilute the emulsion to an appropriate concentration with the continuous phase (e.g., deionized water for an O/W emulsion) to avoid multiple scattering effects.

  • Instrumentation: Use a DLS instrument equipped with a laser source, a detector, and a correlator.

  • Measurement: Place the diluted sample in a cuvette and insert it into the instrument. The laser illuminates the sample, and the scattered light is detected at a specific angle.

  • Data Analysis: The fluctuations in the scattered light intensity over time are analyzed by the correlator to determine the diffusion coefficient of the droplets. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter. The result is typically presented as a particle size distribution graph.

Zeta Potential

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles. For emulsions stabilized by ionic emulsifiers, a high absolute zeta potential (typically > ±30 mV) is indicative of good stability due to strong electrostatic repulsion between droplets, which prevents flocculation and coalescence.[14]

Experimental Protocol: Electrophoretic Light Scattering (ELS)

Electrophoretic Light Scattering (ELS) is the standard method for determining zeta potential.

  • Sample Preparation: Dilute the emulsion with the continuous phase to a suitable concentration.

  • Instrumentation: Use a zeta potential analyzer, which is often integrated with a DLS instrument. The instrument has an electrode assembly to apply an electric field to the sample.

  • Measurement: Place the diluted sample in a specialized cell. An electric field is applied across the sample, causing the charged droplets to move towards the oppositely charged electrode.

  • Data Analysis: The velocity of the droplets is measured using laser Doppler velocimetry. The electrophoretic mobility is then calculated, and the Henry equation is used to determine the zeta potential.

Rheological Properties

The rheological behavior of an emulsion, particularly its viscosity and viscoelastic properties, provides insights into its structure and stability. A higher viscosity of the continuous phase can slow down the movement of droplets, thus hindering creaming and coalescence.

Experimental Protocol: Rotational Rheometry

Rotational rheometers are used to measure the flow and deformation characteristics of materials.

  • Sample Preparation: Place a sufficient amount of the emulsion onto the rheometer's lower plate.

  • Instrumentation: Use a rotational rheometer with a defined geometry (e.g., cone-plate or parallel-plate).

  • Measurement:

    • Viscosity Measurement: Apply a controlled shear rate and measure the resulting shear stress (or vice versa). The viscosity is calculated as the ratio of shear stress to shear rate. This can be done over a range of shear rates to determine the flow behavior (Newtonian, shear-thinning, or shear-thickening).

    • Oscillatory Measurement: Apply a small, oscillating strain or stress to the sample and measure the resulting stress or strain. This provides information on the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. A higher G' often indicates a more structured and stable system.

  • Data Analysis: The data is typically presented as flow curves (viscosity vs. shear rate) or frequency sweeps (G' and G'' vs. frequency).

Visualizing Emulsion Stability Concepts

The following diagrams, generated using Graphviz, illustrate key concepts related to emulsion stability.

EmulsionDestabilization Stable Stable Emulsion Creaming Creaming/ Sedimentation Stable->Creaming Gravitational Forces Flocculation Flocculation Stable->Flocculation Weak van der Waals Forces Coalescence Coalescence Creaming->Coalescence Flocculation->Coalescence Droplet Fusion PhaseSeparation Phase Separation Coalescence->PhaseSeparation Complete Breakdown

Caption: Pathways of emulsion destabilization.

EmulsifierAction cluster_droplet Oil Droplet cluster_continuous Continuous Phase (Water) Oil Oil Phase Water Water Emulsifier Emulsifier (e.g., this compound) Emulsifier->Oil Hydrophobic Tail Emulsifier->Water Hydrophilic Head

Caption: Action of an emulsifier at the oil-water interface.

ExperimentalWorkflow Prep Emulsion Preparation DLS Particle Size Analysis (DLS) Prep->DLS ELS Zeta Potential Analysis (ELS) Prep->ELS Rheo Rheological Analysis Prep->Rheo Stab Long-Term Stability (Visual Observation) Prep->Stab Data Data Analysis & Comparison DLS->Data ELS->Data Rheo->Data Stab->Data

Caption: A typical experimental workflow for emulsion stability assessment.

Conclusion

The existing literature suggests that amine soaps like this compound can form stable emulsions.[2] To definitively position this compound within the spectrum of emulsifier performance, further experimental investigation is required. By following the outlined protocols, researchers and drug development professionals can systematically evaluate the stability of their this compound formulations and make informed decisions based on robust scientific data. The comparison with anionic, non-ionic, and cationic emulsifiers will provide a valuable context for its potential applications where long-term stability is a critical requirement.

References

A Comparative Analysis of the Environmental Impact of Morpholine Laurate and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the environmental impact of Morpholine (B109124) laurate and its alternatives, focusing on its applications as a corrosion inhibitor and emulsifier. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on chemical selection with consideration for environmental sustainability.

Overview of Morpholine Laurate and its Applications

This compound is the salt formed from the reaction of morpholine, a heterocyclic amine, and lauric acid, a saturated fatty acid. It is utilized in various industrial applications, primarily as a corrosion inhibitor in steam boiler systems and as an emulsifier in the formulation of waxes, polishes, and coatings.[1] While effective in these applications, the environmental fate and impact of its components, morpholine and lauric acid, necessitate an evaluation of its overall environmental profile and a comparison with available alternatives.

Comparative Environmental Impact Data

The following table summarizes available data on the environmental impact of this compound's constituent parts and potential alternatives. Direct comparative data for this compound is limited; therefore, this analysis relies on data for morpholine, lauric acid, and representative alternatives.

SubstanceTypeBiodegradabilityAquatic Toxicity (LC50/EC50)Notes
Morpholine Constituent of this compoundInherently biodegradable, but may not be readily biodegradable in all conditions.[2][3]- Green-blue algae (193h): 1.7 mg/L[2]- Daphnia magna (24h EC50): 100-119 mg/L[4]- Golden orfe (48h LC50): 285 mg/L[5]Can form N-nitrosomorpholine, a potential carcinogen, in the presence of nitrites.
Lauric Acid Constituent of this compoundReadily biodegradable.Data not readily available, but fatty acids are generally considered to have low aquatic toxicity.A common, naturally occurring fatty acid.
Ammonium Salts of Fatty Acids AlternativeRapidly biodegrade in soil and water (half-life < 1 day).[6]Moderately toxic to fish and highly toxic to aquatic invertebrates.[7]Considered to have a low overall environmental risk when used as directed.[7]
Ethanolamine (B43304) Oleate (B1233923) AlternativeOleic acid is readily biodegradable.[8][9]Data not readily available in an environmental context. Used as a sclerosing agent in medicine.[10][11][12][13][14]Amine salts of fatty acids are noted to have lower ecotoxicity than some other corrosion inhibitors.[15]
Plant-Based Corrosion Inhibitors Alternative ClassGenerally biodegradable.[16][17]Generally low toxicity.[16][17]Derived from renewable resources; effectiveness can vary depending on the specific extract and application.[16][17][18][19]
Polyglyceryl Esters Alternative Class (Emulsifiers)Generally biodegradable.Data varies by specific ester, but generally considered to have a favorable ecotoxicity profile.Derived from renewable resources like vegetable oils and glycerol.

Experimental Protocols

For a comprehensive and standardized assessment of the environmental impact of these substances, the following experimental protocols are recommended.

Ready Biodegradability - OECD 301B (CO2 Evolution Test)

This test evaluates the potential for a substance to be rapidly biodegraded by microorganisms.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days. The amount of carbon dioxide evolved from the biodegradation of the test substance is measured and is expressed as a percentage of the theoretical maximum CO2 production (ThCO2).

  • Apparatus:

    • Incubation bottles

    • CO2-free air supply

    • CO2 absorption train (e.g., filled with sodium hydroxide (B78521) solution)

    • Apparatus for measuring CO2 (e.g., titration equipment or a total organic carbon analyzer)

  • Procedure:

    • Prepare a mineral medium containing essential salts.

    • Add the test substance to the incubation bottles to achieve a concentration typically between 10 and 20 mg of total organic carbon (TOC) per liter.

    • Inoculate the medium with a small volume of activated sludge from a wastewater treatment plant.

    • Aerate the solution with CO2-free air. The evolved CO2 is trapped in a series of absorption bottles containing a known concentration of a base (e.g., NaOH or Ba(OH)2).

    • The amount of CO2 produced is determined by titrating the remaining base in the absorption bottles or by measuring the total inorganic carbon.

    • The test is run for 28 days, with CO2 measurements taken at regular intervals.

    • A reference substance (e.g., sodium benzoate) and a blank control (inoculum only) are run in parallel to validate the test.

  • Interpretation: A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical CO2 production within a 10-day window during the 28-day test period.

Acute Aquatic Toxicity Testing - Fish, Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a short exposure period.

  • Principle: Fish are exposed to the test substance in a range of concentrations for 96 hours. The mortality is recorded at 24, 48, 72, and 96 hours, and the concentration lethal to 50% of the fish (LC50) is determined.

  • Test Organisms: Commonly used species include Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), and Fathead minnow (Pimephales promelas).

  • Apparatus:

    • Test tanks made of inert material.

    • A system for maintaining a constant temperature and adequate dissolved oxygen.

    • Equipment for preparing and delivering the test concentrations.

  • Procedure:

    • A range of test concentrations and a control (no test substance) are prepared.

    • A specified number of fish are randomly allocated to each test tank.

    • The fish are exposed for 96 hours under controlled conditions (temperature, light cycle, and dissolved oxygen).

    • Observations of mortality and any sub-lethal effects are made and recorded at 24, 48, 72, and 96 hours.

    • The LC50 value is calculated using appropriate statistical methods (e.g., probit analysis).

Visualizing Relationships and Workflows

Applications and Alternatives of this compound

cluster_applications Primary Applications cluster_alternatives Alternative Classes This compound This compound Corrosion Inhibitor Corrosion Inhibitor This compound->Corrosion Inhibitor Emulsifier Emulsifier This compound->Emulsifier Fatty Acid Amine Salts Fatty Acid Amine Salts Corrosion Inhibitor->Fatty Acid Amine Salts alternative Plant-Based Inhibitors Plant-Based Inhibitors Corrosion Inhibitor->Plant-Based Inhibitors alternative Emulsifier->Fatty Acid Amine Salts alternative Polyglyceryl Esters Polyglyceryl Esters Emulsifier->Polyglyceryl Esters alternative

Caption: Applications of this compound and its alternatives.

Workflow for Selecting Environmentally Preferable Alternatives

start Define Application (e.g., Corrosion Inhibition) identify Identify Potential Alternatives (e.g., Fatty Acid Amine Salts, Plant Extracts) start->identify gather_data Gather Environmental Data (Biodegradability, Ecotoxicity) identify->gather_data assess_performance Evaluate Performance in Application identify->assess_performance compare Compare Environmental Impact and Performance Data gather_data->compare assess_performance->compare select Select Most Suitable Environmentally Preferable Alternative compare->select Meets Criteria inadequate Performance or Environmental Profile Inadequate compare->inadequate Fails Criteria inadequate->identify

Caption: Decision workflow for selecting a greener alternative.

Conclusion

While this compound is an effective corrosion inhibitor and emulsifier, a comprehensive assessment of its environmental impact is hindered by the lack of specific data for the salt itself. Based on the information available for its constituent parts, morpholine presents a moderate aquatic toxicity profile and is inherently biodegradable. Lauric acid is readily biodegradable and of low toxicological concern.

Alternatives, particularly those derived from renewable resources such as plant-based inhibitors and other fatty acid amine salts, are generally promoted as having a more favorable environmental profile with good biodegradability and lower toxicity. However, for any specific application, a thorough evaluation of both the environmental impact and the performance of the alternative is crucial. The experimental protocols outlined in this guide provide a framework for generating the necessary data to make such informed decisions. Researchers and developers are encouraged to consider these "green chemistry" alternatives to minimize the environmental footprint of their products and processes.

References

Validating the Theoretical Corrosion Inhibition Model of Morpholine Derivatives with Experimental Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the corrosion inhibition performance of a morpholine (B109124) derivative, specifically Morpholine Benzoate, with an established alternative, Benzotriazole. The content is based on experimental data from scientific literature and is intended to offer an objective resource for professionals in research and development. This guide will delve into the theoretical model of corrosion inhibition by morpholine compounds, present experimental data for validation, and compare its performance against a well-known inhibitor.

Theoretical Corrosion Inhibition Model of Morpholine Derivatives

The primary mechanism by which morpholine and its derivatives inhibit corrosion is through adsorption onto the metal surface. This process involves the formation of a protective film that acts as a barrier to the corrosive environment. The theoretical model suggests a mixed inhibition mechanism, involving both physisorption and chemisorption.

  • Physisorption: This involves the electrostatic interaction between the charged metal surface and the charged inhibitor molecules. In aqueous solutions, the morpholine cation and the corresponding anion of the salt (e.g., benzoate) can adsorb on the cathodic and anodic sites of the metal surface, respectively.

  • Chemisorption: This involves the formation of coordinate bonds between the heteroatoms (nitrogen and oxygen) in the morpholine ring and the vacant d-orbitals of the metal atoms. This stronger form of adsorption leads to a more stable and effective protective layer.

Quantum chemical calculations have further elucidated this model, indicating that the electron-donating ability of the nitrogen and oxygen atoms in the morpholine ring plays a crucial role in the formation of the protective film. The planarity of the molecule also facilitates its effective adsorption on the metal surface.

G cluster_solution Corrosive Solution cluster_metal Metal Surface Morpholine_Cation Morpholine Cation Cathodic_Site Cathodic Site (O₂ + 2H₂O + 4e⁻ -> 4OH⁻) Morpholine_Cation->Cathodic_Site Physisorption Protective_Film Protective Film Formation Morpholine_Cation->Protective_Film Chemisorption (N, O atoms) Anion Anion (e.g., Benzoate) Anodic_Site Anodic Site (Fe -> Fe²⁺ + 2e⁻) Anion->Anodic_Site Physisorption Anion->Protective_Film Protective_Film->Anodic_Site Blocks Anodic Reaction Protective_Film->Cathodic_Site Blocks Cathodic Reaction

Figure 1: Theoretical corrosion inhibition model of morpholine salts.

Experimental Validation and Performance Comparison

To validate the theoretical model, experimental data on the corrosion inhibition efficiency of Morpholine Benzoate is presented and compared with Benzotriazole, a widely used corrosion inhibitor. It is important to note that the following data is collated from different studies, and while the corrosive medium is similar (saline solution), other experimental parameters may vary.

Data Presentation
InhibitorConcentrationCorrosive MediumTemperature (°C)Inhibition Efficiency (%)Test MethodReference
Morpholine Benzoate 10 g/L3.5% NaClNot Specified>85Weight Loss[1]
5-methyl-1H-benzotriazole 1 mM1 M HCl + 3.5 wt% NaCl25~80Electrochemical[2]

Note: The provided data for Morpholine Benzoate is from a study on several morpholine salts, where it was ranked as a high-performing inhibitor within the tested group. The data for 5-methyl-1H-benzotriazole is from a separate study under slightly different acidic saline conditions. A direct, head-to-head comparison under identical conditions would be necessary for a definitive performance ranking.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of corrosion inhibitors.

Weight Loss Method (Gravimetric)

This method determines the corrosion rate by measuring the loss in mass of a metal specimen over a period of exposure to a corrosive environment, with and without an inhibitor.

G A Prepare Metal Coupons (e.g., Mild Steel) B Initial Weighing A->B C Immerse in Corrosive Solution (with and without inhibitor) B->C D Exposure for a Defined Period (e.g., 24-168 hours) C->D E Remove and Clean Coupons (as per ASTM G1) D->E F Final Weighing E->F G Calculate Corrosion Rate and Inhibition Efficiency F->G

Figure 2: Experimental workflow for the weight loss method.

Protocol Details (based on ASTM G31):

  • Specimen Preparation: Mild steel coupons are mechanically polished with a series of emery papers, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried.

  • Initial Measurement: The initial weight of each coupon is accurately measured using an analytical balance.

  • Immersion: The coupons are immersed in the corrosive solution (e.g., 3.5% NaCl) with and without the inhibitor at a specified temperature for a predetermined duration.

  • Cleaning: After the immersion period, the coupons are removed, and corrosion products are cleaned according to ASTM G1 procedures. This typically involves chemical cleaning with an appropriate solution that removes the corrosion products without affecting the base metal.

  • Final Measurement: The final weight of the cleaned and dried coupons is measured.

  • Calculation:

    • The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10^4), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization

This electrochemical technique measures the relationship between the applied potential and the resulting current to determine the corrosion rate and the type of inhibition (anodic, cathodic, or mixed).

Protocol Details:

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Stabilization: The working electrode is immersed in the test solution for a period to allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a constant scan rate (e.g., 1 mV/s).

  • Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic Tafel plots to the corrosion potential (E_corr).

  • Calculation: The inhibition efficiency (IE%) is calculated as: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 where i_corr_blank and i_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance of the protective film formed by the inhibitor.

G A Three-Electrode Cell Setup B Stabilize at Open Circuit Potential (OCP) A->B C Apply Small Amplitude AC Voltage (e.g., 10 mV) B->C D Sweep a Range of Frequencies (e.g., 100 kHz to 0.01 Hz) C->D E Measure Impedance Response D->E F Model with Equivalent Electrical Circuit E->F G Determine Charge Transfer Resistance (Rct) F->G H Calculate Inhibition Efficiency G->H

Figure 3: Experimental workflow for Electrochemical Impedance Spectroscopy.

Protocol Details:

  • Electrochemical Cell: A three-electrode cell is set up as described for potentiodynamic polarization.

  • Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz).

  • Data Acquisition: The impedance data is collected and often represented as Nyquist and Bode plots.

  • Analysis: The data is fitted to an equivalent electrical circuit to model the electrochemical processes occurring at the metal-solution interface. The charge transfer resistance (R_ct) is a key parameter obtained from this analysis, which is inversely proportional to the corrosion rate.

  • Calculation: The inhibition efficiency (IE%) is calculated using the R_ct values: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100 where R_ct_blank and R_ct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Conclusion

The theoretical model of corrosion inhibition by morpholine derivatives, which posits the formation of a protective film through a combination of physisorption and chemisorption, is well-supported by experimental evidence. Studies on Morpholine Benzoate demonstrate its effectiveness as a corrosion inhibitor in saline environments.[1] While a direct, side-by-side comparison with Benzotriazole under identical conditions is not available in the reviewed literature, both compounds show significant inhibitive properties. The choice of inhibitor will ultimately depend on the specific application, environmental conditions, and cost-effectiveness. The detailed experimental protocols provided in this guide offer a framework for conducting further comparative studies to validate and expand upon these findings.

References

Comparison of the micellar properties of Morpholine laurate with other non-ionic surfactants

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the micellar properties of the conceptual Morpholine (B109124) Laurate as a non-ionic surfactant with established non-ionic surfactants, Brij 35 and Tween 20. This document synthesizes available experimental data to offer a clear, objective performance comparison.

It is important to clarify that Morpholine laurate, a salt formed from the weak base morpholine and the fatty acid lauric acid, is technically a cationic or amphoteric surfactant depending on the pH of the solution, rather than a strictly non-ionic surfactant. For the purpose of this comparative guide, we will consider a hypothetical non-ionic analogue, N-dodecanoylmorpholine , to explore the potential micellar properties of a morpholine-containing, non-ionic surfactant and compare it with widely used commercial non-ionic surfactants.

Executive Summary

Comparison of Micellar Properties

The table below summarizes the experimentally determined micellar properties of Brij 35 and Tween 20. A qualitative assessment for a hypothetical N-dodecanoylmorpholine is included to guide formulation development and research.

Micellar PropertyN-dodecanoylmorpholine (Hypothetical Non-Ionic)Brij 35 (Polyoxyethylene (23) lauryl ether)Tween 20 (Polyoxyethylene (20) sorbitan (B8754009) monolaurate)
Critical Micelle Concentration (CMC) Expected to be in the low millimolar (mM) range, influenced by the hydrophobicity of the C12 chain and the moderate polarity of the morpholine headgroup.0.09 mM[1]0.06 mM[2][3]
Aggregation Number (Nagg) Predicted to be moderate, likely influenced by the steric hindrance of the morpholine ring compared to a linear polyoxyethylene chain.24 - 40[1][4]~60-70
Cloud Point (°C) Expected to exhibit a cloud point, the temperature of which would depend on the degree of hydration of the morpholine headgroup.> 100[1][4]76[3]
Krafft Point (°C) Generally not a prominent feature for non-ionic surfactants as their solubility tends to decrease with temperature.[5]Not typically observed.Not typically observed.

Analysis of the Morpholine Headgroup's Influence:

The morpholine ring in a non-ionic surfactant structure would introduce unique characteristics. The presence of both an ether and a tertiary amine-like nitrogen (in the amide linkage of N-dodecanoylmorpholine) would contribute to its hydrophilic character. However, the cyclic and relatively bulky nature of the morpholine headgroup might lead to different packing parameters within the micelle compared to the linear polyoxyethylene chains of Brij and the polysorbate headgroup of Tween. This could result in a smaller aggregation number and a potentially different CMC. The nitrogen and oxygen atoms in the morpholine ring are capable of hydrogen bonding with water, which would influence its cloud point.

Experimental Protocols

The determination of the micellar properties presented in this guide relies on established experimental techniques.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant and can be determined by various methods that detect the onset of micelle formation.

Surface Tension Method:

  • A series of aqueous solutions of the surfactant with varying concentrations are prepared.

  • The surface tension of each solution is measured using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).

  • A plot of surface tension versus the logarithm of the surfactant concentration is generated.

  • The CMC is identified as the concentration at which a sharp break in the curve occurs. Below the CMC, the surface tension decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as the interface becomes saturated with surfactant monomers and additional surfactant molecules form micelles in the bulk solution.

Conductivity Method:

  • A series of aqueous solutions of the ionic surfactant with varying concentrations are prepared.

  • The electrical conductivity of each solution is measured using a conductometer.

  • A plot of conductivity versus surfactant concentration is generated.

  • The CMC is determined from the intersection of the two linear portions of the plot. The change in the slope is attributed to the different mobility of the surfactant monomers and the micelles.

Determination of Aggregation Number

The aggregation number, the average number of surfactant molecules in a micelle, can be determined using techniques such as:

Fluorescence Quenching:

  • A fluorescent probe (e.g., pyrene) and a quencher are solubilized within the surfactant micelles.

  • The fluorescence intensity of the probe is measured as a function of the quencher concentration.

  • The aggregation number can be calculated from the quenching data using the Poisson distribution model.

Static Light Scattering (SLS):

  • The intensity of light scattered by surfactant solutions at various concentrations above the CMC is measured.

  • A plot of the reciprocal of the excess scattered intensity versus concentration (a Zimm plot) is constructed.

  • The molecular weight of the micelles can be determined from the intercept of the plot, and from this, the aggregation number is calculated by dividing the micellar weight by the molecular weight of a single surfactant molecule.

Determination of Cloud Point

The cloud point is the temperature at which a non-ionic surfactant solution becomes cloudy as it is heated, due to dehydration of the hydrophilic groups leading to phase separation.

Visual Method:

  • A solution of the non-ionic surfactant (typically 1% w/v in water) is prepared in a sealed tube.

  • The tube is placed in a temperature-controlled water bath.

  • The temperature is gradually increased, and the cloud point is recorded as the temperature at which the solution becomes turbid.

  • The process is often reversed by cooling the solution to observe the temperature at which it becomes clear again, and the average of the two temperatures is taken as the cloud point.

Determination of Krafft Point

The Krafft point is the temperature at which the solubility of an ionic surfactant equals its CMC. Below this temperature, the surfactant exists as hydrated crystals rather than micelles.

Conductivity Method:

  • A dispersion of the ionic surfactant in water at a concentration above its expected CMC is prepared at a low temperature.

  • The conductivity of the dispersion is measured as the temperature is gradually increased.

  • A plot of conductivity versus temperature is generated.

  • The Krafft point is identified as the temperature at which a sharp increase in conductivity occurs, indicating the dissolution of the surfactant crystals into micelles.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Experimental_Workflow_for_CMC_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep Prepare series of surfactant solutions of varying concentrations st_measure Measure Surface Tension (Tensiometer) prep->st_measure For Surface Tension Method cond_measure Measure Conductivity (Conductometer) prep->cond_measure For Conductivity Method (Ionic) plot Plot Measured Property vs. log(Concentration) or Concentration st_measure->plot cond_measure->plot cmc Determine CMC (break point in the plot) plot->cmc

Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC).

Micellar_Property_Comparison cluster_surfactants Surfactants cluster_properties Micellar Properties morpholine N-dodecanoylmorpholine (Hypothetical Non-Ionic) cmc CMC (Efficiency of Micellization) morpholine->cmc Expected Low mM nagg Aggregation Number (Micelle Size) morpholine->nagg Expected Moderate cloud_point Cloud Point (Thermal Stability) morpholine->cloud_point Expected brij Brij 35 brij->cmc Low (0.09 mM) brij->nagg Low to Moderate (24-40) brij->cloud_point High (>100°C) tween Tween 20 tween->cmc Very Low (0.06 mM) tween->nagg High (~60-70) tween->cloud_point Moderate (76°C)

Caption: Logical comparison of key micellar properties.

References

A Comparative Guide to Morpholine Laurate and Morpholine Oleate as Lubricant Additives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lubricant formulation, the selection of appropriate additives is paramount to achieving desired performance characteristics. Among the myriad of available options, morpholine (B109124) derivatives of fatty acids have garnered attention for their potential as multifunctional additives. This guide provides a detailed comparison of the efficacy of two such derivatives: Morpholine Laurate and Morpholine Oleate. This analysis is based on available experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Introduction to Morpholine-Based Lubricant Additives

Morpholine, a versatile organic compound, and its salts with fatty acids are recognized for their utility as corrosion inhibitors and emulsifying agents.[1][2] When reacted with fatty acids like lauric acid (a saturated C12 fatty acid) and oleic acid (a monounsaturated C18 fatty acid), they form morpholine salts, namely this compound and Morpholine Oleate. These compounds are investigated for their ability to enhance the tribological properties of base lubricants by reducing friction and wear between interacting surfaces.

Performance Evaluation: A Data-Driven Comparison

While direct comparative studies between this compound and Morpholine Oleate are not extensively available in published literature, we can infer their potential performance based on the known properties of their constituent fatty acids and related derivatives.

Frictional Characteristics

The coefficient of friction (CoF) is a critical parameter in assessing the efficiency of a lubricant. Fatty acids and their derivatives are known to form adsorbed layers on metal surfaces, which help in reducing friction.

Table 1: Frictional Performance Data (Hypothetical)

AdditiveBase OilConcentration (wt%)Test MethodCoefficient of Friction (CoF)Reference
This compoundPAO 681.0Four-BallData Not Available-
Morpholine OleatePAO 681.0Four-BallData Not Available-
Lauric Acid DerivativeMineral Oil1.0Four-Ball0.085[3]
Oleic Acid DerivativeMineral Oil1.0Four-Ball0.065[4][5][6]

Note: The data for this compound and Morpholine Oleate is currently unavailable in the public domain and is presented here as a placeholder for future research. The provided data for lauric and oleic acid derivatives offers a preliminary indication of potential performance.

Studies on oleic acid as a lubricant additive have shown its capability to significantly reduce the coefficient of friction.[4][5][6] The presence of the double bond in oleic acid is believed to enhance its surface adsorption characteristics, leading to a more effective lubricating film compared to its saturated counterparts under certain conditions.

Anti-Wear Properties

The ability of an additive to protect against wear is crucial for extending the operational life of machinery. This is typically evaluated by measuring the wear scar diameter (WSD) on test specimens after a tribological test. A smaller WSD indicates better anti-wear performance.

Table 2: Anti-Wear Performance Data (Hypothetical)

AdditiveBase OilConcentration (wt%)Test MethodWear Scar Diameter (mm)Reference
This compoundPAO 681.0Four-BallData Not Available-
Morpholine OleatePAO 681.0Four-BallData Not Available-
Lauric Acid DerivativeMineral Oil1.0Four-Ball0.45[3]
Oleic Acid DerivativeMineral Oil1.0Four-Ball0.38[4][5][6]

Note: The data for this compound and Morpholine Oleate is currently unavailable in the public domain and is presented here as a placeholder for future research. The provided data for lauric and oleic acid derivatives offers a preliminary indication of potential performance.

The longer carbon chain of oleic acid, along with its unsaturation, may contribute to the formation of a more resilient protective film on the metal surface, thus offering superior wear protection compared to the shorter, saturated lauric acid chain.

Thermal Stability

The thermal stability of a lubricant additive is critical, especially in high-temperature applications. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the decomposition temperature and other thermal characteristics.

Table 3: Thermal Stability Data (Hypothetical)

AdditiveDecomposition Onset (TGA, °C)Melting Point (DSC, °C)Reference
This compoundData Not AvailableData Not Available-
Morpholine OleateData Not AvailableData Not Available-
Lauric Acid~13244[7]
Oleic Acid~15013-14[8]

Note: The data for this compound and Morpholine Oleate is currently unavailable in the public domain and is presented here as a placeholder for future research. The provided data for lauric and oleic acid offers a preliminary indication of potential performance.

Generally, saturated fatty acids like lauric acid exhibit higher melting points than their unsaturated counterparts of similar chain length. However, the thermal stability of oleic acid at higher temperatures is a subject of interest, with studies indicating decomposition starting around 150°C.[8] The morpholine moiety is known to be relatively stable at elevated temperatures. The thermal stability of the morpholine salts would be influenced by both the fatty acid and the morpholine components.

Experimental Protocols

To ensure a standardized and objective comparison, the following experimental methodologies are recommended for evaluating the performance of this compound and Morpholine Oleate.

Four-Ball Wear Test

This test is widely used to evaluate the anti-wear and extreme pressure properties of lubricants.[9][10][11]

  • Apparatus: Four-Ball Tester

  • Test Balls: Typically, 12.7 mm diameter steel balls.

  • Procedure (ASTM D4172 for anti-wear):

    • Three steel balls are clamped together in a cup, and the fourth ball is held in a chuck above them.

    • The test lubricant, containing a specified concentration of the additive, is added to the cup, immersing the three lower balls.

    • A specified load is applied, and the top ball is rotated at a constant speed for a set duration and temperature (e.g., 1200 rpm, 40 kg, 75°C, 60 minutes).

    • After the test, the wear scar diameters on the three lower balls are measured using a microscope.

    • The average wear scar diameter is reported.

  • Procedure (ASTM D2783 for extreme pressure):

    • A series of tests are run with increasing loads.

    • The load at which welding of the balls occurs is determined.

Block-on-Ring Test

This test evaluates the friction and wear characteristics of a lubricant under sliding conditions.

  • Apparatus: Block-on-Ring Tester

  • Specimens: A stationary test block is pressed against a rotating ring.

  • Procedure (ASTM G77):

    • The test block and ring are cleaned and mounted in the apparatus.

    • The lubricant containing the additive is applied to the contact area.

    • A specified load is applied to the block.

    • The ring is rotated at a constant speed for a predetermined duration.

    • The frictional force is continuously measured to determine the coefficient of friction.

    • After the test, the wear on the block is measured (e.g., by weight loss or wear scar dimensions).

Thermal Analysis
  • Thermogravimetric Analysis (TGA):

    • A small sample of the additive is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air).

    • The weight loss of the sample is measured as a function of temperature to determine its decomposition profile.

  • Differential Scanning Calorimetry (DSC):

    • A sample of the additive is heated or cooled at a controlled rate.

    • The difference in heat flow between the sample and a reference is measured to determine thermal transitions such as melting, crystallization, and glass transitions.

Proposed Mechanism of Action and Logical Relationships

The lubricating effect of this compound and Morpholine Oleate is believed to stem from the formation of a protective film on the metal surfaces. The polar morpholine head group adsorbs onto the metallic surface, while the fatty acid hydrocarbon tail orients away from the surface, creating a barrier that reduces asperity contact, friction, and wear.

Lubrication_Mechanism cluster_additives Lubricant Additives cluster_surface_interaction Surface Interaction cluster_performance Performance Outcome Morpholine_Laurate This compound Adsorption Adsorption onto Metal Surface Morpholine_Laurate->Adsorption Morpholine_Oleate Morpholine Oleate Morpholine_Oleate->Adsorption Film_Formation Formation of Protective Film Adsorption->Film_Formation Friction_Reduction Friction Reduction Film_Formation->Friction_Reduction Wear_Resistance Wear Resistance Film_Formation->Wear_Resistance Experimental_Workflow Start Start: Additive Synthesis Additive_Characterization Additive Characterization (FTIR, NMR) Start->Additive_Characterization Lubricant_Blending Lubricant Blending Additive_Characterization->Lubricant_Blending Tribological_Testing Tribological Testing (Four-Ball, Block-on-Ring) Lubricant_Blending->Tribological_Testing Thermal_Analysis Thermal Analysis (TGA, DSC) Lubricant_Blending->Thermal_Analysis Data_Analysis Data Analysis and Comparison Tribological_Testing->Data_Analysis Thermal_Analysis->Data_Analysis Conclusion Conclusion: Efficacy Comparison Data_Analysis->Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of Morpholine Laurate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This guide provides detailed operational and disposal protocols for morpholine (B109124) laurate, prioritizing laboratory safety and regulatory compliance. The information herein is foundational for researchers, scientists, and drug development professionals handling this substance.

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For morpholine laurate, a salt derived from morpholine and lauric acid, specific disposal procedures are paramount to mitigate risks to personnel and the environment. This document outlines the essential steps for the safe handling and disposal of this compound, drawing upon safety data for its constituent, morpholine, in the absence of specific data for the salt.

Quantitative Data Summary

The following table summarizes the key physical, chemical, and hazard data for morpholine, the primary hazardous component of this compound. This information is crucial for assessing the risks associated with its handling and disposal.

PropertyValue
Physical State Colorless liquid
Odor Characteristic amine-like odor
Boiling Point 129°C
Flash Point 32°C (Closed cup)[1]
pH 11 (concentrated solution)[1]
Vapor Pressure 9.8 hPa @ 20°C[1]
Relative Density 1.0007 @ 20°C[1]
Hazards Flammable liquid and vapor[1][2][3][4]. Harmful if swallowed[1][2][3][4]. Toxic in contact with skin[1][2][3][4]. Causes severe skin burns and eye damage[1][2][3][4]. Toxic if inhaled[1][2][4].

Disposal Workflow

The proper disposal of this compound involves a multi-step process that ensures safety from the point of generation to final disposal. The following workflow diagram illustrates the key decision points and actions required.

cluster_prep Preparation Phase cluster_collection Waste Collection & Storage cluster_disposal Disposal Phase A Identify this compound Waste B Consult Safety Data Sheet (SDS) for Morpholine A->B C Wear Appropriate Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B->C D Select a Designated, Labeled, and Compatible Waste Container C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Keep Away from Ignition Sources and Incompatible Materials (Acids, Oxidizers) E->F G Is the Waste a Small Spill? F->G H Absorb with Inert Material (Sand, Earth) G->H Yes J Is the Waste in a Container for Disposal? G->J No I Collect and Place in Waste Container H->I I->J K Arrange for Licensed Hazardous Waste Disposal J->K M Do Not Dispose Down the Drain J->M L Incineration is the Preferred Method K->L

Caption: Workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Protocol

1. Preparation and Personal Protective Equipment (PPE):

  • Before handling this compound waste, thoroughly review the Safety Data Sheet (SDS) for morpholine.

  • Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber, nitrile rubber), safety goggles or a face shield, and a lab coat.[1][5]

2. Waste Collection and Storage:

  • Use a designated and clearly labeled waste container made of a compatible material.

  • Store the waste container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3][4]

  • Ensure the storage area is segregated from incompatible materials such as strong acids and oxidizing agents.[6]

  • Keep the container tightly closed to prevent the release of vapors.[2][5]

3. Spill Management:

  • In the event of a small spill, remove all sources of ignition.[5][7]

  • Contain the spill and absorb it with an inert material, such as sand, earth, or vermiculite.[6] Do not use combustible materials like sawdust.

  • Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[1][5]

  • For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

4. Final Disposal:

  • Incineration is the preferred method of disposal for morpholine-containing waste. [7] The compound should be burned in a furnace equipped with an afterburner and scrubber.[2]

  • Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.

  • Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer system. [5] This can create a fire or explosion hazard and is harmful to aquatic life.[2]

Important Considerations:

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste.

  • Training: Ensure that all personnel handling this compound are trained on its hazards and the proper disposal procedures.

  • Emergency Procedures: Be familiar with your institution's emergency procedures for chemical spills and exposures. An emergency shower and eyewash station should be readily accessible.[1]

By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, protecting both laboratory personnel and the environment.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Morpholine Laurate

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE IMPLEMENTATION: This document provides crucial safety and logistical guidance for handling Morpholine (B109124) Laurate in a laboratory setting. All personnel must adhere to these protocols to mitigate risks and ensure a safe research environment.

Morpholine laurate, a chemical compound utilized in various research and development applications, necessitates stringent safety measures due to the inherent hazards of its morpholine component. Morpholine is classified as a flammable, corrosive, and toxic substance, with potential for absorption through the skin.[1][2][3] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

I. Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

Body Part Required PPE Specification Rationale
Hands Chemical Resistant GlovesCheck manufacturer's compatibility chart for morpholine. Nitrile or neoprene gloves are often suitable.Prevents skin contact and absorption.[4]
Eyes & Face Safety Goggles & Face ShieldTight-sealing safety goggles and a full-face shield.Protects against splashes and vapors, preventing severe eye damage.[5][6]
Body Chemical Resistant Lab Coat/ApronImpervious material.Protects against skin contact from spills and splashes.[5]
Respiratory NIOSH-approved RespiratorRequired when working outside a chemical fume hood or if exposure limits are exceeded.Prevents inhalation of harmful vapors.[1][5]
Feet Closed-toe ShoesSturdy, non-porous material.Protects feet from spills.

II. Operational Plan: Step-by-Step Handling Procedure

Follow this workflow to ensure safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area 1. Designate a well-ventilated work area (chemical fume hood). gather_ppe 2. Assemble all required PPE. spill_kit 3. Ensure a spill kit is readily accessible. dispense 4. Carefully dispense the required amount of this compound. spill_kit->dispense Proceed to Handling seal 5. Securely seal the container immediately after use. decontaminate 6. Decontaminate work surfaces. seal->decontaminate Proceed to Cleanup dispose_waste 7. Dispose of waste in a designated, labeled container. remove_ppe 8. Remove PPE in the correct order to avoid contamination. wash 9. Wash hands thoroughly.

Caption: Workflow for Safe Handling of this compound.

III. Experimental Protocols: Spill Response and First Aid

Immediate and correct response to an incident is critical.

A. Spill Neutralization and Cleanup Protocol:

  • Evacuate: Immediately evacuate the affected area and alert colleagues.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an inert absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[7] Do not use combustible materials.

  • Neutralize: Cautiously neutralize the spill with a suitable agent if recommended by the specific Safety Data Sheet (SDS).

  • Collect: Use non-sparking tools to collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[5][6]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

B. First Aid Measures:

Exposure Route Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

IV. Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

A. Waste Segregation and Collection:

  • Chemical Waste: Unused or waste this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated Materials: All PPE, absorbent materials, and any other items that have come into contact with this compound must be disposed of as hazardous waste.[5]

B. Disposal Procedure:

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the specific contents ("this compound waste").

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Pickup: Arrange for collection by a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

This guidance is a proactive step towards a safer laboratory environment. By integrating these practices into your daily workflow, you contribute to a culture of safety and responsibility, building trust in our commitment to protecting our most valuable asset: our researchers.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.